Product packaging for CM-Tpmf(Cat. No.:)

CM-Tpmf

Cat. No.: B10772242
M. Wt: 360.80 g/mol
InChI Key: OZWWQEQUDKBSCF-UHFFFAOYSA-N
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Description

CM-Tpmf, known chemically as the Tpmf ligand (tris(3,5-dimethyl-4-methoxypyrazolyl)methane), is a prominent scorpionate ligand designed for advanced organometallic chemistry and catalysis research. This nitrogen-donor ligand is highly valued for its ability to form stable complexes with a wide range of transition metals and main group elements, mimicking the coordination environment of cyclopentadienyl (Cp) ligands but with greater tunability. Its key research applications include the development of novel catalysts for polymerization and organic synthesis, the stabilization of unusual metal oxidation states for fundamental mechanistic studies, and serving as a robust supporting ligand in the synthesis of molecular complexes for small molecule activation. The steric bulk and electron-donating properties provided by the methoxy and methyl substituents on the pyrazolyl rings make this compound particularly effective in modulating metal center reactivity, enhancing catalytic activity, and preventing dimerization or decomposition of reactive intermediates. Researchers utilize this compound to explore new pathways in C-H activation, to model enzyme active sites, and to create well-defined single-site catalysts, making it an indispensable tool in both academic and industrial research settings focused on inorganic synthesis and homogeneous catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17ClN6O2 B10772242 CM-Tpmf

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWQEQUDKBSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Mechanism of CM-Tpmf: A Selective K(Ca)2.1 Channel Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CM-Tpmf has emerged as a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium channel K(Ca)2.1 (also known as SK1). This technical guide provides an in-depth exploration of its mechanism of action, detailing the molecular interactions, signaling consequences, and the experimental evidence that underpins our current understanding.

Core Mechanism: Positive Allosteric Modulation of K(Ca)2.1

This compound exerts its effect by binding to a specific site on the K(Ca)2.1 channel, enhancing its sensitivity to intracellular calcium ions (Ca²⁺). This positive allosteric modulation results in the channel opening at lower cytoplasmic Ca²⁺ concentrations than would be required in the absence of the compound. The primary consequence of K(Ca)2.1 channel activation is the efflux of potassium ions (K⁺) from the cell, leading to hyperpolarization of the cell membrane and a subsequent decrease in cellular excitability.

A critical discovery in understanding this compound's action is the identification of its binding site. Unlike many other K(Ca) channel modulators that interact with the calmodulin-binding domain, this compound's selectivity for the K(Ca)2.1 subtype is critically dependent on a single amino acid residue: Serine 293 (Ser293) , located in the S5 transmembrane domain of the channel protein.[1] This unique interaction site is a key determinant of its subtype selectivity.

The (-)-enantiomer of this compound is the more active form, demonstrating a competitive-like functional interaction with the selective K(Ca)2.1 inhibitor, (-)-B-Tpmf, which is also known to interact at the same Ser293 site.[1] This suggests a shared binding pocket for both activation and inhibition of the K(Ca)2.1 channel by this class of compounds.

Signaling Pathway and Cellular Effects

The activation of K(Ca)2.1 channels by this compound initiates a cascade of cellular events stemming from membrane hyperpolarization.

CM_Tpmf_Signaling_Pathway CM_Tpmf This compound KCa21 K(Ca)2.1 Channel (inactive) CM_Tpmf->KCa21 Binds to Ser293 site KCa21_active K(Ca)2.1 Channel (active) KCa21->KCa21_active Increased Ca2+ sensitivity K_efflux K+ Efflux KCa21_active->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Cellular Excitability Hyperpolarization->Excitability

Figure 1: Signaling pathway of this compound action.

By increasing the open probability of K(Ca)2.1 channels, this compound facilitates the outward flow of potassium ions, driving the membrane potential to a more negative value. This hyperpolarization moves the membrane potential further from the threshold required to initiate an action potential, thereby reducing the likelihood of neuronal firing and dampening cellular excitability.

Quantitative Data Summary

The potency and selectivity of this compound for K(Ca)2.1 channels have been quantified through electrophysiological studies. The key quantitative data are summarized in the table below.

CompoundTarget ChannelParameterValue (nM)Reference
(-)-CM-TpmfHuman K(Ca)2.1EC₅₀24[1]
(-)-B-TpmfHuman K(Ca)2.1IC₅₀31[1]
(+)-CM-TpmfHuman K(Ca)2.1EC₅₀>1000[1]
(+)-B-TpmfHuman K(Ca)2.1IC₅₀>3000
(-)-CM-TpmfHuman K(Ca)2.2EC₅₀~290
(-)-CM-TpmfHuman K(Ca)2.3EC₅₀>3000
(-)-CM-TpmfHuman K(Ca)3.1EC₅₀>3000

Table 1: Potency and Selectivity of this compound and Related Compounds. EC₅₀ represents the half-maximal effective concentration for activation, while IC₅₀ represents the half-maximal inhibitory concentration.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a combination of electrophysiology and site-directed mutagenesis experiments.

Electrophysiology Studies (Whole-Cell Patch-Clamp)

The functional effects of this compound on K(Ca)2.1 channels were primarily investigated using the whole-cell patch-clamp technique on mammalian cells stably expressing the human K(Ca)2.1 channel.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording Cell_Culture HEK293 cells stably expressing hK(Ca)2.1 Plating Plating on coverslips Cell_Culture->Plating Pipette Patch pipette filled with intracellular solution Seal Giga-ohm seal formation Pipette->Seal Whole_Cell Whole-cell configuration Seal->Whole_Cell Voltage_Clamp Voltage clamp at -20 mV Whole_Cell->Voltage_Clamp Ramp Voltage ramps (-100 to +100 mV) Voltage_Clamp->Ramp Drug_App Application of this compound Ramp->Drug_App Recording Current recording and analysis Drug_App->Recording

Figure 2: Workflow for electrophysiological analysis.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human K(Ca)2.1 cDNA.

Electrophysiological Setup:

  • Amplifier and Digitizer: Standard patch-clamp amplifier and data acquisition system.

  • Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

Solutions:

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH. The free Ca²⁺ concentration is buffered to a specific level (e.g., 300 nM) to establish a baseline current.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

Voltage Protocol:

  • Cells were held at a holding potential of -20 mV.

  • Currents were elicited by voltage ramps from -100 mV to +100 mV over 200 ms, applied every 5 seconds.

  • The effect of this compound was quantified by measuring the current at a specific depolarized potential (e.g., +40 mV).

Data Analysis:

  • Concentration-response curves were generated by plotting the increase in current as a function of the this compound concentration.

  • The data were fitted with the Hill equation to determine the EC₅₀ value.

Site-Directed Mutagenesis

To confirm the role of the Ser293 residue in the action of this compound, site-directed mutagenesis was performed to substitute this serine with another amino acid (e.g., alanine, S293A).

Mutagenesis_Workflow Plasmid Wild-type hK(Ca)2.1 plasmid DNA PCR PCR Amplification Plasmid->PCR Primers Mutagenic primers (S293A) Primers->PCR Digestion DpnI digestion of parental template PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Sequencing Sequence verification of mutant plasmid Transformation->Sequencing Transfection Transfection of mutant plasmid into HEK293 cells Sequencing->Transfection Analysis Electrophysiological analysis of mutant channel Transfection->Analysis

Figure 3: Workflow for site-directed mutagenesis.

Methodology:

  • Primer Design: Oligonucleotide primers containing the desired mutation (e.g., changing the codon for Serine to Alanine at position 293) were designed.

  • PCR Amplification: The wild-type K(Ca)2.1 plasmid was used as a template for PCR with the mutagenic primers using a high-fidelity DNA polymerase.

  • Template Digestion: The parental, methylated plasmid DNA was digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: The resulting mutant plasmid was transformed into competent E. coli for amplification.

  • Verification: The sequence of the purified mutant plasmid was verified by DNA sequencing to confirm the presence of the S293A mutation.

  • Functional Analysis: The verified mutant plasmid was then transfected into HEK293 cells, and the effect of this compound on the mutant K(Ca)2.1 channel was assessed using the whole-cell patch-clamp protocol described above. The loss of potentiation by this compound on the S293A mutant channel confirmed the critical role of this residue.

Conclusion

This compound is a highly selective and potent positive allosteric modulator of the K(Ca)2.1 channel. Its mechanism of action is centered on its interaction with the Ser293 residue in the S5 transmembrane domain, which enhances the channel's sensitivity to intracellular calcium. This leads to membrane hyperpolarization and a reduction in cellular excitability. The detailed understanding of its molecular mechanism, supported by robust quantitative data and well-defined experimental protocols, establishes this compound as a valuable research tool and a potential lead for the development of novel therapeutics targeting K(Ca)2.1-mediated physiological and pathophysiological processes.

References

CM-Tpmf: A Potent and Selective Activator of K(Ca)2.1 Channels - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of CM-Tpmf, a small molecule activator of the small-conductance calcium-activated potassium channel K(Ca)2.1 (also known as SK1). K(Ca)2.1 channels are critical regulators of neuronal excitability and cardiac action potential duration. Their dysfunction has been implicated in various neurological and cardiovascular disorders, making them a promising target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of K(Ca)2.1 channels due to its high potency and selectivity. This document details the mechanism of action, pharmacological properties, and experimental protocols associated with the use of this compound.

Mechanism of Action

K(Ca)2.1 channels are voltage-independent potassium channels gated by intracellular calcium ions (Ca²⁺). The binding of Ca²⁺ to the constitutively associated calmodulin (CaM) protein at the channel's C-terminus induces a conformational change that opens the channel pore, leading to potassium efflux and membrane hyperpolarization.

This compound acts as a positive gating modulator of the K(Ca)2.1 channel. It sensitizes the channel to intracellular Ca²⁺, causing a leftward shift in the Ca²⁺ concentration-response curve. This means that in the presence of this compound, the channel can be activated by lower concentrations of intracellular Ca²⁺ than would normally be required. This potentiation of channel activity leads to enhanced membrane hyperpolarization.

The selectivity of this compound for the K(Ca)2.1 subtype is critically dependent on a single amino acid residue, Serine 293 (Ser293) , located in the S5 transmembrane segment of the channel protein.[1] This specific interaction site is a key determinant for the selective activation by this compound.

Signaling Pathway of K(Ca)2.1 Channel Activation and Modulation by this compound

KCa2_1_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol KCa2_1 K(Ca)2.1 S5_domain S5 Domain (contains Ser293) Hyperpolarization Membrane Hyperpolarization KCa2_1->Hyperpolarization Ca_source Intracellular Ca²⁺ Sources (e.g., VGCC, ER) Ca Ca²⁺ Ca_source->Ca Increase in [Ca²⁺]i CaM Calmodulin (CaM) Ca->CaM Binds CaM_Ca Ca²⁺-CaM Complex CaM_Ca->KCa2_1 Activates CM_Tpmf This compound CM_Tpmf->S5_domain Binds to Ser293 site

Caption: K(Ca)2.1 channel activation pathway and modulation by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized using electrophysiological techniques. The following tables summarize the key quantitative data.

Compound Target Channel EC₅₀ (nM) Reference
This compoundK(Ca)2.124[2]
This compoundK(Ca)2.2290[2]

Table 1: Potency (EC₅₀) of this compound on K(Ca)2.1 and K(Ca)2.2 Channels. EC₅₀ represents the concentration of the compound that elicits a half-maximal response.

Parameter Value
Selectivity (K(Ca)2.2 / K(Ca)2.1)~12-fold

Table 2: Subtype Selectivity of this compound.

Experimental Protocols

The following section provides a detailed methodology for characterizing the activity of this compound on K(Ca)2.1 channels using patch-clamp electrophysiology. This protocol is a composite based on standard methods reported in the literature for studying K(Ca)2 channel modulators.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells Expressing K(Ca)2.1

This protocol is designed to measure the effect of this compound on K(Ca)2.1 channel currents in a heterologous expression system.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Transiently transfect HEK293 cells with a plasmid encoding the human K(Ca)2.1 subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene (e.g., GFP) is recommended to identify transfected cells.

  • Record from transfected cells 24-48 hours post-transfection.

2. Electrophysiological Recordings:

  • Apparatus: Use a standard patch-clamp setup equipped with an amplifier (e.g., Axopatch 200B), a digitizer (e.g., Digidata 1322A), and data acquisition software (e.g., pCLAMP).

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and a calculated amount of CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 300 nM). Adjust pH to 7.2 with KOH.

  • Recording Procedure:

    • Obtain a giga-ohm seal between the patch pipette and a transfected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the membrane potential at -80 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit K(Ca)2.1 currents.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Record the currents at each concentration until a steady-state effect is observed.

3. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +20 mV) in the absence and presence of this compound.

  • Normalize the current potentiation by this compound to the baseline current.

  • Plot the normalized current as a function of the this compound concentration to generate a concentration-response curve.

  • Fit the concentration-response curve with the Hill equation to determine the EC₅₀ and Hill coefficient.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfection with K(Ca)2.1 Plasmid cell_culture->transfection incubation Incubation (24-48 hours) transfection->incubation patch_clamp Whole-Cell Patch-Clamp Recording incubation->patch_clamp baseline Establish Baseline Current Recording patch_clamp->baseline drug_application Perfuse with Varying [this compound] baseline->drug_application data_acquisition Record Currents at Each Concentration drug_application->data_acquisition data_analysis Data Analysis: - Measure Current Amplitude - Normalize Data - Plot Concentration-Response Curve data_acquisition->data_analysis determine_ec50 Determine EC₅₀ and Hill Coefficient data_analysis->determine_ec50 end End determine_ec50->end

Caption: Workflow for electrophysiological characterization of this compound.

Conclusion

This compound is a potent and selective activator of the K(Ca)2.1 channel, making it an invaluable tool for investigating the channel's role in health and disease. Its well-defined mechanism of action, centered on sensitizing the channel to intracellular calcium via a specific binding site, provides a clear basis for its pharmacological effects. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably assess the activity of this compound and other potential K(Ca)2.1 modulators. Further research utilizing this compound will undoubtedly continue to elucidate the therapeutic potential of targeting K(Ca)2.1 channels in a variety of pathological conditions.

References

Unraveling CM-Tpmf: A Deep Dive into its Discovery, History, and Development as a Selective K(Ca)2.1 Channel Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the discovery, history, and development of CM-Tpmf, a potent and selective positive modulator of the small-conductance calcium-activated potassium (K(Ca)2.1) channel. This document, tailored for researchers, scientists, and drug development professionals, consolidates available data on its pharmacology, outlines key experimental methodologies, and traces its developmental lineage from early discovery to its evolution into clinical-stage candidates for neurological disorders.

Introduction to this compound and its Therapeutic Rationale

This compound is a small molecule that selectively activates the K(Ca)2.1 (also known as SK1) ion channel. These channels are critical regulators of neuronal excitability, playing a key role in the afterhyperpolarization (AHP) phase that follows an action potential.[1] By opening in response to intracellular calcium, K(Ca)2.1 channels allow potassium ions to flow out of the neuron, hyperpolarizing the cell membrane and thereby dampening excessive firing. Dysregulation of K(Ca)2.1 channel function has been implicated in several neurological conditions characterized by neuronal hyperexcitability, such as ataxia and essential tremor.

The therapeutic rationale for a selective K(Ca)2.1 activator like this compound lies in its potential to restore normal neuronal firing patterns in these disease states. By enhancing the activity of K(Ca)2.1 channels, this compound can increase the AHP, leading to a more regular and controlled neuronal firing rate.

Discovery and Development History

The journey of this compound's development originates from the pioneering ion channel research at NeuroSearch . Scientists at NeuroSearch identified this compound as a potent and selective activator of the K(Ca)2.1 channel subtype.[2] This initial discovery laid the groundwork for further exploration of K(Ca)2.1 modulators as potential therapeutics.

Following the acquisition of NeuroSearch's research assets, the development was continued by Saniona , a biotech company with a strong focus on ion channel drug discovery.[3][4] Saniona's expertise propelled the program forward, leading to a collaboration with Ataxion , a company spun out to specifically focus on treatments for ataxia. Ataxion was subsequently acquired by Cadent Therapeutics .[5]

Under the stewardship of Cadent Therapeutics, the research on K(Ca)2.1 modulators, stemming from the initial work on compounds like this compound, led to the development of the clinical-stage candidate CAD-1883 (rimtuzalcap) . CAD-1883, a selective positive allosteric modulator of SK channels, entered Phase 1 and Phase 2 clinical trials for the treatment of essential tremor and spinocerebellar ataxia. In a significant development, Novartis acquired Cadent Therapeutics in 2020, thereby obtaining the rights to the SK channel modulator program, including CAD-1883.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound and its closely related successor, CAD-1883. This data highlights the potency and selectivity of these compounds as K(Ca)2.1 channel activators.

CompoundParameterValueChannel SubtypeReference
This compoundpEC507.6K(Ca)2.1
(-)-B-TPMF (inhibitor)IC5031 nMK(Ca)2.1
CAD-1883Effect on Purkinje Cell Firing~40% reductionSK channels
CAD-1883In vitro activityPartial reversal of increased interspike interval variation in SCA2 mouse modelSK channels

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound and related K(Ca)2.1 modulators.

Electrophysiological Recording of K(Ca)2.1 Currents

Objective: To measure the activity of K(Ca)2.1 channels and the effect of modulators like this compound.

Methodology: Whole-cell and inside-out patch-clamp electrophysiology are the primary techniques used.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human K(Ca)2.1 channel are commonly used.

General Protocol (Whole-Cell):

  • Cell Preparation: HEK293 cells expressing K(Ca)2.1 are cultured on glass coverslips.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 10 HEPES, 5 K2HEDTA, 1.2 CaCl2 (to achieve a specific free Ca2+ concentration, e.g., 1 µM), pH 7.2 with KOH.

  • Recording:

    • A glass micropipette with a resistance of 2-4 MΩ is used to form a giga-ohm seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -50 mV.

    • Brief depolarizing voltage steps (e.g., to 0 mV) are applied to evoke outward K+ currents.

    • This compound or other test compounds are applied via the perfusion system, and changes in the K(Ca)2.1 current are measured.

General Protocol (Inside-Out Patch):

  • Seal Formation: A giga-ohm seal is formed in the cell-attached configuration as described above.

  • Patch Excision: The pipette is withdrawn from the cell to excise a patch of membrane, with the intracellular side facing the bath solution.

  • Solution Exchange: The bath solution can be rapidly exchanged to alter the concentration of Ca2+ or apply channel modulators directly to the intracellular face of the channel.

  • Recording: Single-channel or macroscopic currents are recorded at a constant holding potential.

In Vitro Assessment of Neuronal Firing

Objective: To evaluate the effect of K(Ca)2.1 modulators on the firing properties of neurons, particularly Purkinje cells, which are central to the pathology of ataxia.

Methodology: Cerebellar slice recordings.

Protocol:

  • Slice Preparation: Cerebellar slices are prepared from wild-type or disease model mice (e.g., spinocerebellar ataxia-2 58Q mice).

  • Recording: Spontaneous firing of Purkinje cells is recorded using patch-clamp electrophysiology in the current-clamp mode.

  • Drug Application: CAD-1883 or other test compounds are bath-applied at known concentrations.

  • Analysis: Changes in firing rate and the coefficient of variation of the interspike interval are measured to assess the effect of the compound on neuronal firing regularity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a representative experimental workflow for the characterization of this compound.

KCa2_1_Signaling_Pathway cluster_0 Neuronal Membrane cluster_1 Downstream Effects Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Action Potential KCa2_1 K(Ca)2.1 Channel K_efflux K+ Efflux KCa2_1->K_efflux K+ Efflux CM_Tpmf This compound CM_Tpmf->KCa2_1 Positive Modulation Ca_influx->KCa2_1 Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Regularized_Firing Regularized Neuronal Firing Reduced_Excitability->Regularized_Firing Promotes

K(Ca)2.1 Signaling Pathway

Electrophysiology_Workflow cluster_workflow Electrophysiological Characterization of this compound start Start cell_prep Prepare HEK293 cells expressing K(Ca)2.1 start->cell_prep patch_clamp Perform whole-cell patch-clamp recording cell_prep->patch_clamp baseline Record baseline K(Ca)2.1 current patch_clamp->baseline apply_cm_tpmf Apply this compound at varying concentrations baseline->apply_cm_tpmf record_effect Record effect of this compound on K(Ca)2.1 current apply_cm_tpmf->record_effect dose_response Generate dose-response curve record_effect->dose_response calculate_ec50 Calculate EC50 dose_response->calculate_ec50 selectivity Test against other K(Ca) channel subtypes (K(Ca)2.2, K(Ca)2.3, K(Ca)3.1) calculate_ec50->selectivity analyze_selectivity Analyze selectivity profile selectivity->analyze_selectivity end End analyze_selectivity->end

Electrophysiology Workflow

Conclusion

The development of this compound and its successors represents a targeted approach to treating neurological disorders characterized by neuronal hyperexcitability. From its origins in the laboratories of NeuroSearch to its evolution into a clinical-stage asset at Novartis, the journey of this selective K(Ca)2.1 activator highlights the long and collaborative process of drug discovery and development. The continued investigation of compounds like CAD-1883 (rimtuzalcap) holds promise for patients with conditions such as essential tremor and spinocerebellar ataxia, for which there are significant unmet medical needs. This technical guide provides a consolidated resource for the scientific community to understand the foundational work and future potential of this important class of ion channel modulators.

References

The Solubility Profile of CM-Tpmf: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Solubility of the K(Ca)2.1 Activator, CM-Tpmf, in DMSO and Other Common Laboratory Solvents.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a selective activator of the small-conductance calcium-activated potassium channel K(Ca)2.1. Understanding the solubility of this compound is critical for its effective use in a variety of research and drug development applications, from in vitro cellular assays to preclinical in vivo studies. This document is intended for researchers, scientists, and drug development professionals who require detailed information on handling and formulating this compound.

Physicochemical Properties of this compound

This compound, with the IUPAC name (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide and CAS Number 477865-59-1, is a complex organic molecule. Its structure suggests that it is a lipophilic compound with limited aqueous solubility.

Solubility Data

Summary of this compound Solubility
SolventQualitative SolubilityExpected Quantitative Solubility RangeNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]Likely > 10 mg/mLDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Stock solutions are typically prepared in DMSO.
Other Polar Aprotic Solvents (e.g., DMF, DMA)Likely Soluble-Due to their similar solvent properties to DMSO, Dimethylformamide (DMF) and Dimethylacetamide (DMA) are also expected to be good solvents for this compound.
Alcohols (e.g., Ethanol, Methanol)Sparingly Soluble to Insoluble-Polar protic solvents are generally less effective at dissolving large, non-polar molecules.
Aqueous Buffers (e.g., PBS)Poorly Soluble / Insoluble< 1 mg/mLThe low polarity and high molecular weight of this compound predict low solubility in aqueous solutions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry for characterizing the solubility of poorly soluble compounds.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a known volume of the test solvent (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed, clear container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used for consistent mixing.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF or PTFE). Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Carefully remove an aliquot of the clear supernatant or filtrate. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Determination

This high-throughput method assesses the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery to identify potential solubility liabilities.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Aqueous Dilution: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the samples at a controlled temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of the samples using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

  • Quantification (Optional): Alternatively, the samples can be filtered or centrifuged, and the concentration of the soluble compound can be quantified by HPLC-UV or LC-MS.

Signaling Pathway of this compound as a K(Ca)2.1 Activator

This compound is known to be a selective activator of the K(Ca)2.1 (also known as SK1) channel. These channels are small-conductance, calcium-activated potassium channels that play a crucial role in regulating neuronal excitability and other physiological processes. The activation of K(Ca)2.1 channels is dependent on intracellular calcium levels. The binding of calcium to the calmodulin (CaM) protein, which is constitutively associated with the C-terminus of the K(Ca)2.1 channel, induces a conformational change that opens the channel pore, leading to potassium efflux and cell membrane hyperpolarization. This compound is thought to act as a positive allosteric modulator, increasing the sensitivity of the channel to calcium, thereby promoting channel opening at lower intracellular calcium concentrations.

KCa2_1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signal Depolarizing Stimulus VGCC Voltage-Gated Ca2+ Channel Signal->VGCC Activates Ca2+ Ca2+ VGCC->Ca2+ Ca2+ Influx KCa2_1 K(Ca)2.1 Channel (Closed) KCa2_1_Open K(Ca)2.1 Channel (Open) KCa2_1->KCa2_1_Open Opens Hyperpolarization Membrane Hyperpolarization KCa2_1_Open->Hyperpolarization K+ Efflux Leads to CaM Calmodulin (CaM) Ca2+->CaM Binds Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM Ca_CaM->KCa2_1 Binds to C-terminus CM_Tpmf This compound CM_Tpmf->KCa2_1 Positive Allosteric Modulation

Caption: K(Ca)2.1 channel activation pathway modulated by this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its known solubility in DMSO provides a practical starting point for most in vitro applications. For studies requiring formulation in other vehicles, especially aqueous solutions, it is imperative that researchers experimentally determine the solubility using standardized methods such as the shake-flask protocol. The understanding of its mechanism as a K(Ca)2.1 activator, facilitated by the provided signaling pathway diagram, will further aid in the design and interpretation of experiments utilizing this potent and selective small molecule.

References

The Molecular Target of CM-Tpmf in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of CM-Tpmf in neurons. This compound, chemically identified as (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide, is a potent and subtype-selective positive modulator of the small-conductance calcium-activated potassium channel K(Ca)2.1 (also known as SK1). This document details the binding site of this compound, its impact on neuronal electrophysiology, the relevant signaling pathways, and the experimental protocols utilized to characterize its activity. All quantitative data are summarized for clarity, and key processes are visualized using diagrams in the DOT language.

Introduction

Small-conductance calcium-activated potassium (K(Ca)2) channels are critical regulators of neuronal excitability.[1] The K(Ca)2 channel family comprises three subtypes: K(Ca)2.1 (SK1), K(Ca)2.2 (SK2), and K(Ca)2.3 (SK3).[4] These channels are voltage-independent and are activated by submicromolar concentrations of intracellular calcium ([Ca²⁺]i), leading to potassium efflux and membrane hyperpolarization. This hyperpolarization contributes to the afterhyperpolarization (AHP) that follows an action potential, thereby influencing neuronal firing patterns, synaptic integration, and plasticity.

This compound has emerged as a valuable pharmacological tool for studying the specific roles of the K(Ca)2.1 subtype in neuronal function. Its high selectivity offers a means to dissect the contributions of K(Ca)2.1 from other K(Ca)2 subtypes.

Molecular Target: The K(Ca)2.1 (SK1) Channel

The primary molecular target of this compound in neurons is the K(Ca)2.1 potassium channel, a member of the small-conductance calcium-activated potassium channel family.

Binding Site and Mechanism of Action

This compound acts as a positive allosteric modulator of the K(Ca)2.1 channel. Unlike direct agonists, it enhances the channel's sensitivity to intracellular calcium, thereby increasing the probability of channel opening at a given calcium concentration.

Mutational studies have identified the binding site of this compound within the transmembrane domain 5 (TM5) of the K(Ca)2.1 protein. Specifically, the serine residue at position 293 (Ser293) is a critical determinant for the subtype-selective action of this compound. This binding site is distinct from that of other K(Ca)2 channel modulators like CyPPA, which target the calmodulin-binding domain in the C-terminus.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related K(Ca)2 channel modulators. Data for this compound is limited in publicly accessible literature, and therefore, data for similar compounds are provided for comparative purposes.

CompoundTargetAssay TypeParameterValueReference
This compound K(Ca)2.1ElectrophysiologyModulationPotent positive modulator
GW542573XK(Ca)2.1ElectrophysiologyEC₅₀~1 µM
CyPPAK(Ca)2.2/2.3ElectrophysiologyEC₅₀~1-5 µM
NS309K(Ca)2.x/K(Ca)3.1ElectrophysiologyEC₅₀~100-500 nM
ApaminK(Ca)2.xBinding AssayKᵢ~10-100 pM

Signaling Pathways and Physiological Effects

Activation of K(Ca)2.1 channels by this compound in neurons leads to membrane hyperpolarization, which has several downstream consequences for neuronal signaling and function.

Regulation of Neuronal Excitability

By enhancing the medium afterhyperpolarization (mAHP), this compound can reduce the firing frequency of neurons. This effect is particularly relevant in controlling neuronal bursting and spike frequency adaptation.

G cluster_0 Neuronal Membrane Ca_influx Ca²⁺ Influx (e.g., via NMDA-R, VGCCs) KCa21 K(Ca)2.1 Channel Ca_influx->KCa21 Activates CM_Tpmf This compound CM_Tpmf->KCa21 Potentiates Hyperpolarization Membrane Hyperpolarization KCa21->Hyperpolarization K⁺ Efflux Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

This compound enhances K(Ca)2.1-mediated hyperpolarization.
Modulation of Synaptic Transmission and Plasticity

K(Ca)2 channels are densely expressed in dendritic spines, where they are in close proximity to NMDA receptors, a key source of calcium influx during synaptic activity. By modulating the local calcium dynamics and membrane potential in spines, K(Ca)2.1 activation can influence the induction of synaptic plasticity, such as long-term potentiation (LTP).

G cluster_0 Postsynaptic Dendritic Spine Glutamate Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens KCa21 K(Ca)2.1 Channel Ca_influx->KCa21 Activates Hyperpolarization Local Hyperpolarization KCa21->Hyperpolarization K⁺ Efflux CM_Tpmf This compound CM_Tpmf->KCa21 Potentiates Hyperpolarization->NMDAR Enhances Mg²⁺ block LTP_Modulation Modulation of LTP Induction Hyperpolarization->LTP_Modulation

Role of this compound in modulating synaptic plasticity.

Experimental Protocols

The characterization of this compound's activity on K(Ca)2.1 channels in neurons relies on a combination of molecular and electrophysiological techniques.

Site-Directed Mutagenesis

To identify the binding site of this compound, site-directed mutagenesis is employed to alter specific amino acid residues in the K(Ca)2.1 channel protein.

Methodology:

  • Vector Preparation: A plasmid vector containing the cDNA for the human K(Ca)2.1 channel is used.

  • Primer Design: Oligonucleotide primers containing the desired mutation (e.g., substitution of Ser293) are designed.

  • PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

  • Template Removal: The parental, non-mutated DNA template is digested using the DpnI enzyme.

  • Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

  • Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing.

  • Expression: The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines) for functional analysis.

Electrophysiology: Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is the gold-standard technique for measuring the activity of ion channels like K(Ca)2.1 in neurons.

Methodology:

  • Cell Preparation: Primary neurons are cultured, or acute brain slices are prepared.

  • Recording Setup: The cells or slices are placed in a recording chamber on an inverted microscope and perfused with an artificial cerebrospinal fluid (aCSF).

  • Pipette Fabrication: Glass micropipettes with a tip resistance of 2-5 MΩ are pulled and filled with an intracellular solution containing a known concentration of free calcium buffered with EGTA.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (>1 GΩ) is formed.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Data Acquisition: The membrane potential or current is recorded using a patch-clamp amplifier. To study K(Ca)2.1 currents, voltage-clamp mode is typically used, and cells are held at a depolarized potential.

  • Drug Application: this compound is applied to the bath solution at various concentrations to determine its effect on the calcium-activated potassium current.

G start Start cell_prep Cell/Slice Preparation start->cell_prep patch_pipette Fabricate Patch Pipette start->patch_pipette giga_seal Form Giga-seal cell_prep->giga_seal patch_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline K(Ca) Current whole_cell->record_baseline apply_cm_tpmf Apply this compound record_baseline->apply_cm_tpmf record_effect Record Effect on K(Ca) Current apply_cm_tpmf->record_effect analyze Data Analysis (e.g., Dose-Response Curve) record_effect->analyze end End analyze->end

Workflow for patch-clamp analysis of this compound activity.

Conclusion

This compound is a highly selective positive modulator of the K(Ca)2.1 (SK1) potassium channel in neurons. Its unique binding site in the TM5 domain provides a valuable tool for distinguishing the physiological and pathological roles of K(Ca)2.1 from other K(Ca)2 subtypes. The activation of K(Ca)2.1 by this compound leads to membrane hyperpolarization, which in turn modulates neuronal firing rates and synaptic plasticity. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the development of novel therapeutics targeting K(Ca)2.1 channels for the treatment of neurological disorders.

References

In-Depth Technical Guide to CAS Number 477865-59-1 (CM-TPMF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 477865-59-1, scientifically known as CM-TPMF, is a potent and selective modulator of the small-conductance calcium-activated potassium (KCa2) channels, with a particular selectivity for the KCa2.1 subtype. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCa2.1 channels in various cellular processes, particularly in the nervous system. This technical guide provides a comprehensive overview of the properties, biological activity, and experimental data related to this compound.

Chemical and Physical Properties

PropertyValue
CAS Number 477865-59-1
Molecular Formula C20H18ClN5O2
Molecular Weight 407.85 g/mol
IUPAC Name 2-(5-chloro-2-methoxyphenyl)-N'-[(E)-(3-methyl-1H-pyrazol-4-yl)methylidene]-1H-imidazole-1-carboxohydrazide
SMILES Clc1ccc(OC)c(c1)c2ncn(c2)C(=O)N/N=C/c3cn(C)nc3
Physical State Solid
Storage Conditions Store at -20°C for long-term storage.

Biological Activity and Mechanism of Action

This compound exhibits a unique dual activity on KCa2.1 channels, acting as both a positive and negative modulator depending on its stereochemistry. The enantiomers of this compound, namely (-)-CM-TPMF and (+)-CM-TPMF, possess distinct pharmacological profiles.

  • (-)-CM-TPMF: Acts as a positive modulator (activator) of KCa2.1 channels. It enhances the apparent Ca2+ sensitivity of the channel, leading to channel opening at lower intracellular calcium concentrations.

  • (+)-CM-TPMF: Acts as a negative modulator (inhibitor) of KCa2.1 channels. It reduces the channel's open probability.

This stereospecific modulation makes this compound a highly specific tool for dissecting the roles of KCa2.1 channels. The binding site for this compound has been suggested to be located within the transmembrane domain 5 (TM5) of the KCa2.1 channel protein.

Quantitative Data for Biological Activity

The following table summarizes the reported potency of the enantiomers of this compound on human KCa2.1 channels expressed in HEK293 cells, as determined by electrophysiological studies.

EnantiomerActivityEC50 / IC50 (µM)
(-)-CM-TPMFActivation0.3 µM (EC50)
(+)-CM-TPMFInhibition1.5 µM (IC50)

Signaling Pathways

Activation of KCa2.1 channels by (-)-CM-TPMF leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization has significant downstream effects, particularly in neurons, where it can modulate neuronal excitability and synaptic transmission.

Signaling_Pathway KCa21 KCa21 Hyperpolarization Hyperpolarization KCa21->Hyperpolarization K⁺ Efflux Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Synaptic_Plasticity Synaptic_Plasticity Reduced_Excitability->Synaptic_Plasticity

Inhibition of KCa2.1 channels by (+)-CM-TPMF would have the opposite effect, leading to membrane depolarization and increased neuronal excitability.

Experimental Protocols

Electrophysiological Recording of KCa2.1 Channel Activity

This protocol describes the whole-cell patch-clamp technique used to measure the activity of human KCa2.1 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are transiently transfected with a plasmid encoding the human KCa2.1 (hKCNN1) channel using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker gene (e.g., GFP) is recommended to identify transfected cells.

  • Electrophysiological recordings are performed 24-48 hours post-transfection.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of free Ca2+ (buffered with CaCl2 to achieve the desired concentration, e.g., 300 nM) (pH 7.2 with KOH).

Recording Procedure:

  • Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-cell recordings are established on GFP-positive cells.

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • KCa2.1 currents are elicited by voltage ramps or steps to various potentials (e.g., from -100 mV to +100 mV).

  • To determine the EC50 for activation, increasing concentrations of (-)-CM-TPMF are applied to the external solution while monitoring the potentiation of the KCa2.1 current at a fixed submaximal Ca2+ concentration.

  • To determine the IC50 for inhibition, increasing concentrations of (+)-CM-TPMF are applied to the external solution while monitoring the reduction of the KCa2.1 current activated by a fixed Ca2+ concentration.

  • Data are acquired and analyzed using appropriate software (e.g., pCLAMP, AxoGraph). Dose-response curves are fitted with the Hill equation to determine EC50 and IC50 values.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with hK(Ca)2.1 Plasmid Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Data_Acquisition Data Acquisition Patch_Clamp->Data_Acquisition Dose_Response Dose-Response Analysis Data_Acquisition->Dose_Response EC50_IC50 EC₅₀ / IC₅₀ Determination Dose_Response->EC50_IC50

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the primary scientific literature. The synthesis of pyrazolopyrimidine derivatives typically involves multi-step reactions. A general plausible route, based on the synthesis of similar compounds, is outlined below. This should be considered a hypothetical pathway and would require optimization.

Hypothetical Synthesis Outline:

  • Synthesis of the Pyrazole-aldehyde Intermediate: Condensation of a hydrazine with a β-ketoaldehyde to form the substituted pyrazole-4-carbaldehyde.

  • Synthesis of the Imidazole-hydrazide Intermediate: Reaction of a substituted 2-arylimidazole with a carbohydrazide derivative.

  • Final Condensation: Reaction of the pyrazole-aldehyde intermediate with the imidazole-hydrazide intermediate via a condensation reaction to form the final hydrazone product, this compound.

Synthesis_Scheme cluster_reactants Starting Materials Pyrazole_Aldehyde Substituted Pyrazole-4-carbaldehyde Reaction Condensation Pyrazole_Aldehyde->Reaction Imidazole_Hydrazide Substituted Imidazole-1-carbohydrazide Imidazole_Hydrazide->Reaction Product This compound Reaction->Product

Conclusion

This compound (CAS 477865-59-1) is a highly valuable and selective pharmacological probe for studying the function of KCa2.1 channels. Its stereospecific activation and inhibition properties provide a unique advantage for researchers investigating the roles of these channels in neuronal signaling, synaptic plasticity, and various neurological disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this important compound. Further research into the detailed synthesis and in vivo effects of this compound will undoubtedly continue to expand our understanding of KCa2.1 channel biology.

Foundational Research on Triazolopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the foundational research on triazolopyrimidine derivatives, with a focus on their synthesis, quantitative biological data, and mechanisms of action. Detailed experimental protocols for key synthetic and analytical methods are provided to facilitate further research and development. Additionally, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involving these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the triazolopyrimidine core.

Introduction

Triazolopyrimidine derivatives, which feature a fused triazole and pyrimidine ring system, have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties.[1] These compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The structural versatility of the triazolopyrimidine nucleus allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles.[4] This guide will delve into the foundational research that has established triazolopyrimidines as a promising class of molecules for the development of novel therapeutics.

There are eight possible isomeric structures of the triazolopyrimidine core, with the[1]triazolo[1,5-a]pyrimidine being the most stable and commonly studied. The synthesis of these compounds can be achieved through various chemical reactions, including the annulation of a 1,2,4-triazole nucleus to a pyrimidine ring, or vice versa.

Synthesis of Triazolopyrimidine Derivatives

The synthesis of the triazolopyrimidine scaffold can be achieved through several established routes. The most common approaches involve the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.

General Synthetic Schemes

A prevalent method for the synthesis of thetriazolo[1,5-a]pyrimidine core involves the reaction of 3-amino-1,2,4-triazole with a β-ketoester in the presence of an acid catalyst, such as acetic acid. This is often followed by chlorination and subsequent nucleophilic substitution to introduce diversity at various positions of the scaffold.

Another common strategy is the Dimroth rearrangement oftriazolo[4,3-a]pyrimidines, which provides access to the more stabletriazolo[1,5-a]pyrimidine isomers. Additionally, oxidative cyclization of pyrimidin-2-yl-amidines presents an alternative route to this heterocyclic system.

Detailed Experimental Protocols

A general procedure for the synthesis of these derivatives involves the oxidative cyclization of appropriate hydrazones.

Step 1: Formation of Hydrazone Intermediate

  • To a solution of the starting pyrazole derivative in a suitable solvent (e.g., ethanol), an equimolar amount of the desired aldehyde or ketone is added.

  • A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

  • The resulting hydrazone is isolated by filtration or evaporation of the solvent.

Step 2: Oxidative Cyclization

  • The hydrazone intermediate (5 mmol) is dissolved in ethanol (125 mL).

  • A solution of ferric chloride (2 M, 10 mL) is added to the mixture.

  • The reaction is stirred at room temperature overnight and monitored by TLC.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the final pyrazolo[4,3-e]triazolopyrimidine derivative.

This synthesis involves a multi-step sequence starting from commercially available materials.

Step 1: Cyclization to form the Triazolopyrimidine Core

  • A mixture of 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid is heated to reflux.

  • The reaction mixture is then concentrated and filtered to yield the hydroxyl-triazolopyrimidine intermediate.

Step 2: Chlorination

  • The intermediate from Step 1 is treated with phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chloro group.

Step 3: Nucleophilic Substitution with Indole

  • The chlorinated intermediate is reacted with the desired indole derivative in the presence of a suitable base (e.g., K₂CO₃) and solvent (e.g., DMF).

  • The reaction is heated until completion, then cooled and worked up by pouring into water and extracting the product.

Step 4: Further Functionalization (if required)

  • The resulting triazolopyrimidine-indole hybrid can be further modified at various positions to generate a library of derivatives.

Biological Activities and Quantitative Data

Triazolopyrimidine derivatives have demonstrated a wide range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity

Triazolopyrimidines have shown significant potential as anticancer agents by targeting various key proteins and pathways involved in cancer progression.

Table 1: In Vitro Anticancer Activity of Selected Triazolopyrimidine Derivatives

Compound IDTarget/MechanismCell LineIC₅₀ / GI₅₀ (µM)Reference
Compound 1 EGFR InhibitorHCC1937 (Breast Cancer)7.01
HeLa (Cervical Cancer)11.0
Compound S35 WRN Helicase InhibitorMSI Cell Lines0.0364 - 0.306
Compound 13c Multi-target (EGFR, TOP-II, HER-2, ARO)MCF-7 (Breast Cancer)2.42
HCT116 (Colon Cancer)6.10
HeLa (Cervical Cancer)10.33
Compound H12 ERK Signaling Pathway InhibitorMGC-803 (Gastric Cancer)9.47
HCT-116 (Colon Cancer)9.58
MCF-7 (Breast Cancer)13.1

Table 2: Enzyme Inhibitory Activity of Selected Triazolopyrimidine Derivatives

Compound IDTarget EnzymeAssayIC₅₀ (nM)Reference
Compound S35 WRN HelicaseADP-Glo Kinase Assay16.1
Fluorometric Helicase Assay23.5
Compound 13c EGFRIn vitro kinase assay87
HER-2In vitro kinase assay78
Aromatase (ARO)In vitro assay156
Topoisomerase II (TOP-II)In vitro assay31,560

Signaling Pathways and Mechanisms of Action

The diverse biological effects of triazolopyrimidine derivatives stem from their ability to modulate various cellular signaling pathways.

EGFR Signaling Pathway

Several triazolopyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR blocks downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by triazolopyrimidine derivatives.

WRN Helicase Inhibition

Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in microsatellite instability (MSI) high tumors. Triazolopyrimidine derivatives have been developed as potent WRN helicase inhibitors. In MSI cancer cells, expanded DNA repeats form secondary structures that require WRN for resolution. Inhibition of WRN leads to an accumulation of DNA damage and subsequent cell death in these cancer cells.

WRN_Inhibition_Workflow MSI_Cancer MSI-High Cancer Cell Expanded_Repeats Expanded DNA Repeats (e.g., TA repeats) MSI_Cancer->Expanded_Repeats Secondary_Structures DNA Secondary Structures Expanded_Repeats->Secondary_Structures Replication_Fork Replication Fork Stalling Secondary_Structures->Replication_Fork WRN WRN Helicase WRN->Secondary_Structures Resolves DNA_Damage DNA Damage & Chromosome Breakage Replication_Fork->DNA_Damage Cell_Death Selective Cell Death DNA_Damage->Cell_Death Triazolopyrimidine Triazolopyrimidine WRN Inhibitor Triazolopyrimidine->WRN Inhibits

Caption: Mechanism of action of WRN helicase inhibitors in MSI-high cancer cells.

ENPP1-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the STING (stimulator of interferon genes) pathway, which plays a critical role in innate immunity. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens the anti-tumor immune response. Triazolopyrimidine derivatives have been identified as ENPP1 inhibitors, which can enhance the STING-mediated anti-tumor immunity.

ENPP1_STING_Pathway Tumor_Cell Tumor Cell cGAS cGAS Tumor_Cell->cGAS Releases cytosolic DNA cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 Type_I_IFN Type I Interferons TBK1_IRF3->Type_I_IFN Immune_Response Anti-tumor Immune Response Type_I_IFN->Immune_Response ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Triazolopyrimidine Triazolopyrimidine ENPP1 Inhibitor Triazolopyrimidine->ENPP1 Inhibits

Caption: The ENPP1-STING pathway and its modulation by triazolopyrimidine inhibitors.

Experimental Workflows and Protocols

In Vitro Anticancer Activity Assessment

A common workflow for evaluating the anticancer potential of triazolopyrimidine derivatives involves cell viability assays, cell cycle analysis, and western blotting.

Anticancer_Assay_Workflow Start Synthesized Triazolopyrimidine Derivatives MTT_Assay Cell Viability Assay (e.g., MTT Assay) Start->MTT_Assay IC50_Determination Determine IC₅₀ Values MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Select Potent Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Select Potent Compounds Western_Blot Western Blot Analysis (Target Protein Levels) IC50_Determination->Western_Blot Select Potent Compounds Mechanism_Elucidation Elucidate Mechanism of Action Cell_Cycle_Analysis->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation

Caption: A typical experimental workflow for in vitro anticancer evaluation.

Detailed Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • Triazolopyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the triazolopyrimidine derivatives for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in a humidified atmosphere at 37°C.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This technique is used to detect specific proteins in a sample and assess the effect of the compounds on their expression or phosphorylation status.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash them with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the DNA content of the cells.

  • The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The foundational research on triazolopyrimidine derivatives has firmly established this scaffold as a versatile and promising platform for the development of novel therapeutic agents. Their synthetic tractability, coupled with a broad spectrum of biological activities against key targets in various diseases, underscores their potential in medicinal chemistry. This technical guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to empower researchers to build upon this foundational knowledge and accelerate the discovery and development of next-generation triazolopyrimidine-based drugs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel biological targets will undoubtedly continue to expand the therapeutic utility of this remarkable class of molecules.

References

Methodological & Application

Unveiling Cellular Dialogues: The Conditioned Medium (CM) Protocol for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, the secretome—the array of factors released by cells into their environment—plays a pivotal role in dictating cellular behavior. The study of these secreted factors through the use of conditioned medium (CM) provides a powerful tool to investigate cell-to-cell signaling, elucidate disease mechanisms, and screen for therapeutic agents. This document provides a detailed protocol for the preparation and application of conditioned medium in various in vitro cell-based assays, including assessments of cell viability, proliferation, and signaling pathway modulation. While the specific designation "CM-Tpmf" did not correspond to a standardized protocol in our search, the following represents a comprehensive methodology for working with conditioned medium for functional cellular analysis.

Application Notes

Conditioned medium is essentially cell culture media that has been "conditioned" by the growth of a specific cell population, thereby becoming enriched with a variety of secreted factors such as growth factors, cytokines, chemokines, and extracellular vesicles.[1] The composition of CM is highly dependent on the cell type used for its generation, the culture conditions, and the duration of conditioning.[1]

Key Applications:

  • Investigating Paracrine Signaling: CM is instrumental in studying the effects of secreted factors from one cell type on another, mimicking the paracrine signaling that occurs in vivo.

  • Cancer Research: Studying the influence of CM from cancer cells on stromal cells, or vice versa, can provide insights into tumor progression, metastasis, and the tumor microenvironment.[2]

  • Stem Cell Biology: CM from stem cells is often used to assess their regenerative and immunomodulatory potential by examining its effects on target cells.[3]

  • Drug Discovery: CM can be used in screening assays to identify compounds that modulate the secretion of therapeutic or pathogenic factors.

Critical Considerations:

  • Serum Content: It is often recommended to prepare CM using serum-free or low-serum medium to avoid the confounding effects of serum-derived growth factors and cytokines.[4]

  • Controls: Appropriate controls are crucial for interpreting results. These typically include unconditioned medium (fresh medium) and medium "conditioned" in the absence of cells.

  • Characterization: For robust and reproducible results, it is advisable to characterize the CM by identifying and quantifying key secreted factors using techniques like ELISA or multiplex assays.

Data Presentation

The quantitative data from CM-based assays can be summarized for clear comparison. Below are example tables for presenting data from cell viability and proliferation assays.

Table 1: Effect of Conditioned Medium on Target Cell Viability (MTT Assay)

Treatment GroupConcentration of CMIncubation Time (hours)Absorbance (OD 570 nm) (Mean ± SD)% Cell Viability
Untreated Control0%481.25 ± 0.08100%
Unconditioned Medium50%481.22 ± 0.0697.6%
Cell Line A CM25%480.95 ± 0.0576.0%
Cell Line A CM50%480.68 ± 0.0454.4%
Cell Line B CM25%481.15 ± 0.0792.0%
Cell Line B CM50%481.05 ± 0.0684.0%

Table 2: Effect of Conditioned Medium on Target Cell Proliferation (CCK-8 Assay)

Treatment GroupConcentration of CMIncubation Time (hours)Absorbance (OD 450 nm) (Mean ± SD)Fold Change in Proliferation
Untreated Control0%720.88 ± 0.051.00
Unconditioned Medium50%720.85 ± 0.040.97
Cell Line A CM25%721.32 ± 0.091.50
Cell Line A CM50%721.76 ± 0.112.00
Cell Line B CM25%720.92 ± 0.061.05
Cell Line B CM50%720.95 ± 0.051.08

Experimental Protocols

Protocol 1: Preparation of Conditioned Medium

This protocol describes the general steps for preparing conditioned medium from a "producer" cell line.

Materials:

  • Producer cell line

  • Complete culture medium (with and without serum)

  • Phosphate-Buffered Saline (PBS)

  • Sterile centrifuge tubes

  • Sterile filters (0.22 µm or 0.45 µm)

  • Sterile storage tubes

Procedure:

  • Cell Seeding: Seed the producer cells in a culture flask or plate and grow them to approximately 80% confluency in their complete growth medium.

  • Washing: Once the desired confluency is reached, aspirate the culture medium and wash the cells gently with sterile PBS to remove any residual serum and non-adherent cells. Repeat the wash step twice.

  • Conditioning: Add serum-free or low-serum medium to the cells. The volume of medium will depend on the size of the culture vessel.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours). The optimal conditioning time should be determined empirically for each cell line.

  • Harvesting: After the incubation period, carefully collect the conditioned medium into a sterile centrifuge tube.

  • Clarification: Centrifuge the collected medium at 1,500-2,000 rpm for 10 minutes at 4°C to pellet any cells and cellular debris.

  • Sterilization: Carefully aspirate the supernatant and filter it through a 0.22 µm or 0.45 µm sterile filter to remove any remaining debris and ensure sterility.

  • Storage: Aliquot the sterile conditioned medium into sterile tubes and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay using MTT

This protocol outlines the use of the MTT assay to assess the effect of conditioned medium on the viability of a "target" cell line.

Materials:

  • Target cell line

  • Prepared Conditioned Medium (CM)

  • Unconditioned medium (control)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Aspirate the culture medium and add 100 µL of the experimental media to the respective wells. This includes various concentrations of CM, unconditioned medium, and complete medium as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

Signaling Pathway Diagram

CM Conditioned Medium (Growth Factors, Cytokines) Receptor Cell Surface Receptor CM->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (Proliferation, Viability) Gene_Expression->Cellular_Response

Caption: A diagram of a generic signaling pathway activated by factors in conditioned medium.

Experimental Workflow Diagram

Producer_Cells 1. Culture Producer Cells (e.g., to 80% confluency) Prepare_CM 2. Prepare Conditioned Medium (Serum-free incubation) Producer_Cells->Prepare_CM Harvest_CM 3. Harvest and Clarify CM (Centrifuge and filter) Prepare_CM->Harvest_CM Treat_Cells 5. Treat Target Cells with CM Harvest_CM->Treat_Cells Target_Cells 4. Seed Target Cells in 96-well plate Target_Cells->Treat_Cells Assay 6. Perform In Vitro Assay (e.g., MTT, CCK-8) Treat_Cells->Assay Analyze 7. Data Acquisition and Analysis Assay->Analyze

Caption: The experimental workflow for a conditioned medium-based cell assay.

References

Application Notes and Protocols for the Use of a Novel Neurotrophic Compound (CM-Tpmf) in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Primary neuron cultures are an essential in vitro model for studying neuronal development, function, and degeneration. They provide a controlled environment to investigate the effects of novel therapeutic compounds on neuronal health and activity. This document provides detailed protocols for utilizing a novel compound, herein referred to as CM-Tpmf, in primary neuron cultures. The included methodologies cover the assessment of its neuroprotective and neurogenic properties through neurite outgrowth assays, neuroprotection assays against oxidative stress, and calcium imaging for neuronal activity. The presented data and pathways serve as an illustrative example of the expected outcomes and mechanisms of action for a neurotrophic agent.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize hypothetical quantitative data from studies investigating the effects of this compound on primary neuron cultures.

Table 1: Effects of this compound on Neurite Outgrowth in Primary Cortical Neurons

Treatment GroupConcentration (nM)Average Neurite Length (μm ± SEM)Percentage of Neurite-Bearing Cells (%)
Control (Vehicle)-115 ± 922
This compound10180 ± 1235
This compound50255 ± 15 48
This compound100248 ± 14 46
Positive Control (NGF)50 ng/mL210 ± 11 42
*p < 0.05, **p < 0.01 compared to Control (Vehicle)

Table 2: Neuroprotective Effects of this compound Against Oxidative Stress in Primary Hippocampal Neurons

Treatment GroupCell Viability (%) (MTT Assay)Lactate Dehydrogenase (LDH) Release (% of control)
Control (Vehicle)100 ± 5100 ± 8
Oxidative Stress (H₂O₂)45 ± 6 250 ± 20
This compound (50 nM) + H₂O₂78 ± 7##140 ± 15##
This compound (100 nM) + H₂O₂85 ± 5##125 ± 12##
***p < 0.001 compared to Control; ##p < 0.01 compared to Oxidative Stress (H₂O₂)

Table 3: Effect of this compound on Spontaneous Calcium Transients in Primary Cortical Neurons

Treatment GroupConcentration (nM)Frequency of Ca²⁺ Transients (events/min ± SEM)Amplitude of Ca²⁺ Transients (ΔF/F₀ ± SEM)
Control (Vehicle)-3.2 ± 0.40.8 ± 0.1
This compound505.8 ± 0.61.1 ± 0.2
This compound1007.1 ± 0.8**1.3 ± 0.2
*p < 0.05, **p < 0.01 compared to Control (Vehicle)

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture[1][2][3][4][5]

This protocol details the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant rat

  • Dissection solution (e.g., Hibernate-A)

  • Papain or Trypsin solution

  • Trypsin inhibitor (if using trypsin)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-lysine coated culture dishes/coverslips

  • Sterile dissection tools

Procedure:

  • Prepare poly-lysine coated plates by incubating with 0.1 mg/mL poly-lysine solution overnight at 37°C, followed by washing with sterile water and air-drying.

  • Euthanize the pregnant rat according to institutional guidelines and remove the embryos.

  • Dissect the cortices from the embryonic brains in ice-cold dissection solution.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with papain or trypsin at 37°C for 15-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1x10⁵ cells/cm²) in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.

  • After 24 hours, replace half of the medium with fresh plating medium. Continue with half-medium changes every 3-4 days.

Protocol 2: Neurite Outgrowth Assay

This assay quantifies the effect of this compound on the growth and extension of neurites.

Materials:

  • Primary neuron cultures (DIV 3-5)

  • This compound stock solution

  • Vehicle control (e.g., DMSO or PBS)

  • Positive control (e.g., Nerve Growth Factor, NGF)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • High-content imaging system or fluorescence microscope

Procedure:

  • Treat primary neuron cultures with various concentrations of this compound, vehicle, or a positive control.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with anti-β-III tubulin antibody overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze images using appropriate software to measure the total neurite length per neuron and the percentage of cells with neurites.

Protocol 3: Neuroprotection Assay (Oxidative Stress Model)

This assay assesses the ability of this compound to protect neurons from oxidative stress-induced cell death.

Materials:

  • Mature primary neuron cultures (DIV 7-10)

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂) or another oxidative stressor

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

  • LDH cytotoxicity assay kit

Procedure:

  • Pre-treat mature primary neuron cultures with various concentrations of this compound for 2-24 hours.

  • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 50-100 µM) for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT reagent to the culture medium, incubate for 2-4 hours, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.

  • Measure cytotoxicity by quantifying LDH release into the culture medium using an LDH assay kit according to the manufacturer's instructions.

Protocol 4: Calcium Imaging

This protocol measures changes in intracellular calcium levels as an indicator of neuronal activity.

Materials:

  • Mature primary neuron cultures (DIV 10-14)

  • Calcium indicator dye (e.g., Fluo-4 AM or genetically encoded indicators like GCaMP)

  • Imaging buffer (e.g., HBSS)

  • This compound stock solution

  • Fluorescence microscope with a high-speed camera

Procedure:

  • Load the neurons with a calcium indicator dye (e.g., incubate with Fluo-4 AM for 30 minutes at 37°C).

  • Wash the cells and replace the medium with imaging buffer.

  • Acquire baseline fluorescence images for a few minutes.

  • Add this compound to the imaging buffer and continue recording to observe any changes in spontaneous calcium transients.

  • Analyze the recorded images to identify regions of interest (ROIs) corresponding to individual neurons.

  • Quantify the frequency and amplitude (ΔF/F₀) of calcium transients for each neuron before and after the addition of this compound.

Signaling Pathways and Visualizations

Novel neurotrophic compounds often exert their effects through the modulation of specific intracellular signaling cascades. Below are diagrams of a general experimental workflow and hypothetical signaling pathways that may be activated by this compound to promote neuroprotection and neurite outgrowth.

G cluster_setup Culture Setup cluster_assays Functional Assays cluster_analysis Data Analysis Culture Primary Neuron Culture (E18 Rat Cortex) Maturation Culture Maturation (DIV 3-10) Culture->Maturation Treatment This compound Treatment Maturation->Treatment Neurite Neurite Outgrowth Assay Treatment->Neurite Neuroprotection Neuroprotection Assay (Oxidative Stress) Treatment->Neuroprotection Calcium Calcium Imaging Treatment->Calcium Imaging Image Acquisition & Analysis Neurite->Imaging Viability Viability & Cytotoxicity Measurement Neuroprotection->Viability CaAnalysis Calcium Transient Analysis Calcium->CaAnalysis

Experimental workflow for assessing this compound in primary neurons.

G CMTpmf This compound Receptor Tyrosine Kinase Receptor (Trk) CMTpmf->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Caspase Caspase-9 Bcl2->Caspase inhibits Survival Neuronal Survival Bcl2->Survival Apoptosis Apoptosis Caspase->Apoptosis Stress Oxidative Stress Stress->Bad Stress->Caspase

Hypothetical neuroprotective signaling pathway of this compound.

G CMTpmf This compound Receptor Tyrosine Kinase Receptor (Trk) CMTpmf->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Cytoskeleton Cytoskeletal Rearrangement ERK->Cytoskeleton GeneTx Gene Transcription (e.g., c-fos, BDNF) CREB->GeneTx Outgrowth Neurite Outgrowth GeneTx->Outgrowth Cytoskeleton->Outgrowth

Hypothetical neurite outgrowth signaling pathway of this compound.

Application Notes and Protocols for CM-Tpmf in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-Tpmf is a small molecule modulator of the two-pore domain potassium (K2P) channel, TREK-1 (TWIK-related potassium channel-1). As a potent and selective activator of TREK-1, this compound holds significant therapeutic potential for a variety of neurological and cardiovascular conditions. Activation of TREK-1 channels leads to membrane hyperpolarization, which in turn reduces neuronal excitability.[1] This mechanism of action makes TREK-1 an attractive target for the development of novel analgesics, antidepressants, and neuroprotective agents.[2][3]

Patch clamp electrophysiology is the gold-standard technique for characterizing the activity of ion channels and the effects of pharmacological agents like this compound.[2] This document provides detailed application notes and protocols for the use of this compound in patch clamp studies to investigate its effects on TREK-1 channels.

Mechanism of Action

TREK-1 channels are considered "leak" potassium channels that contribute to the resting membrane potential of cells.[3] They are regulated by a variety of physical and chemical stimuli, including membrane stretch, temperature, intracellular pH, and polyunsaturated fatty acids. This compound, as a TREK-1 activator, is believed to bind to a specific site on the channel protein, promoting a conformational change that increases the channel's open probability. This leads to an increased efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and a subsequent decrease in cellular excitability.

Data Presentation: Efficacy of TREK-1 Channel Activators

The following table summarizes quantitative data for several known TREK-1 activators, providing a reference for the expected efficacy of compounds like this compound in patch clamp experiments.

CompoundConcentrationCell TypeEffect on TREK-1 CurrentReference
BL-124910 µMCHO-TREK1Significant current amplitude enhancement
GI-53015930 µMCHO-TREK1Robust current activation
Riluzole100 µMHEK-293Current activation
Carbamazepine100 µMHEK-293A72 ± 12% increase
Lithium Chloride1 mMHEK-293A31 ± 14% increase
Gabapentin100 µMHEK-293A25 ± 11% increase
Valproate100 µMHEK-293A28 ± 12% increase

Experimental Protocols

Cell Culture and Transfection

For studying the effects of this compound on TREK-1 channels, it is recommended to use a mammalian cell line such as HEK293 or CHO cells stably or transiently expressing the human TREK-1 channel. This provides a robust and reproducible system for electrophysiological recordings.

Protocol:

  • Culture HEK293 or CHO cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For transient transfection, plate the cells on glass coverslips in a 35 mm dish.

  • When the cells reach 70-80% confluency, transfect them with a plasmid encoding human TREK-1 using a suitable transfection reagent according to the manufacturer's protocol.

  • To enhance TREK-1 current expression, cells can be treated with 3 mM sodium butyrate (NaB) for 24-48 hours prior to recording.

  • Recordings can typically be performed 24-48 hours post-transfection.

Solutions for Whole-Cell Patch Clamp Recording

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution (in mM):

  • 140 KCl

  • 1 MgCl2

  • 10 EGTA

  • 10 HEPES

  • 2 Mg-ATP

  • 0.3 Na-GTP

  • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

Whole-Cell Patch Clamp Protocol for this compound Application

This protocol describes the whole-cell voltage-clamp technique to measure the effect of this compound on TREK-1 currents.

Procedure:

  • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the extracellular solution at a constant rate (e.g., 2 mL/min).

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • To elicit TREK-1 currents, apply a voltage ramp protocol (e.g., a 500 ms ramp from -100 mV to +60 mV) at regular intervals (e.g., every 10 seconds).

  • Record baseline TREK-1 currents for a stable period (e.g., 3-5 minutes).

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution.

  • Apply this compound to the recording chamber via the perfusion system.

  • Record the changes in TREK-1 current in the presence of this compound until a steady-state effect is observed.

  • To determine the concentration-response relationship, apply increasing concentrations of this compound.

  • At the end of the experiment, wash out the compound with the control extracellular solution to check for reversibility of the effect.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CM_Tpmf This compound TREK1 TREK-1 Channel (Closed State) CM_Tpmf->TREK1 Binds to and activates TREK1_open TREK-1 Channel (Open State) TREK1->TREK1_open Conformational Change K_ion_out K+ TREK1_open->K_ion_out K+ Efflux K_ion_in K+ Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Signaling pathway of this compound activating the TREK-1 channel.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (HEK293/CHO + TREK-1) Giga_Seal Form Giga-Ohm Seal Cell_Culture->Giga_Seal Solutions Prepare Intra- & Extra-cellular Solutions Solutions->Giga_Seal Pipette Pull Patch Pipette (3-5 MΩ) Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline TREK-1 Current Whole_Cell->Baseline CMTpmf_App Apply this compound Baseline->CMTpmf_App Record_Effect Record Effect of This compound on Current CMTpmf_App->Record_Effect Washout Washout Record_Effect->Washout Analysis Analyze Current Traces (Amplitude, Kinetics) Record_Effect->Analysis Washout->Analysis Dose_Response Generate Dose-Response Curve (EC50) Analysis->Dose_Response

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-Tpmf is a potent and selective activator of the human small-conductance calcium-activated potassium (KCa) channel K(Ca)2.1. These channels play a crucial role in regulating neuronal excitability and are implicated in various physiological processes. Dysregulation of K(Ca)2.1 channel activity has been linked to neurological disorders, making them a target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the use of this compound in cell-based assays. Due to the limited availability of specific concentration data for this compound in the public domain, this guide emphasizes the importance of determining optimal concentrations through dose-response studies and provides a framework for such investigations.

Data Presentation: Recommended Concentration Range for Cell Treatment

As direct experimental data for this compound is scarce, the following table provides a recommended starting range for concentration-response studies based on the activity of other K(Ca)2 channel modulators. It is critical to perform a dose-response analysis for each cell line and experimental condition to determine the optimal working concentration of this compound.

Parameter Concentration Range Recommendation
Initial Dose-Response Study 10 nM - 100 µMPerform a wide range of concentrations to determine the EC50 or IC50.
Neuronal Firing Modulation 1 µM - 50 µMBased on data from other K(Ca)2 channel activators like NS309.
Cell Viability/Cytotoxicity 1 µM - 100 µMHigher concentrations may be required to observe cytotoxic effects.
Apoptosis Induction 1 µM - 50 µMDependent on cell type and treatment duration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine the cytotoxic concentration (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound treatment using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[1]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

Experimental Workflow for Determining this compound Effects

experimental_workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis Cell Culture Cell Culture Viability Assay (MTT) Viability Assay (MTT) Cell Culture->Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Culture->Apoptosis Assay (Annexin V/PI) Western Blot Western Blot Cell Culture->Western Blot This compound Dilution This compound Dilution This compound Dilution->Viability Assay (MTT) This compound Dilution->Apoptosis Assay (Annexin V/PI) This compound Dilution->Western Blot IC50 Determination IC50 Determination Viability Assay (MTT)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay (Annexin V/PI)->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Workflow for assessing the cellular effects of this compound.

Hypothetical Signaling Pathway of K(Ca)2.1 Activation

Activation of K(Ca)2.1 channels by this compound leads to potassium ion efflux, causing membrane hyperpolarization. This change in membrane potential can influence intracellular calcium levels and modulate downstream signaling pathways such as the Calcineurin-NFAT pathway, which is involved in gene transcription, and potentially impact cell survival pathways like PI3K/Akt and MAPK/ERK.

signaling_pathway cluster_downstream Downstream Effects This compound This compound K(Ca)2.1 Channel K(Ca)2.1 Channel This compound->K(Ca)2.1 Channel activates K+ Efflux K+ Efflux K(Ca)2.1 Channel->K+ Efflux Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Ca2+ Influx Modulation Ca2+ Influx Modulation Hyperpolarization->Ca2+ Influx Modulation Calcineurin Calcineurin Ca2+ Influx Modulation->Calcineurin PI3K/Akt Pathway PI3K/Akt Pathway Ca2+ Influx Modulation->PI3K/Akt Pathway modulates MAPK/ERK Pathway MAPK/ERK Pathway Ca2+ Influx Modulation->MAPK/ERK Pathway modulates NFAT NFAT Calcineurin->NFAT dephosphorylates Gene Transcription Gene Transcription NFAT->Gene Transcription translocates to nucleus Cell Survival/Apoptosis Cell Survival/Apoptosis PI3K/Akt Pathway->Cell Survival/Apoptosis MAPK/ERK Pathway->Cell Survival/Apoptosis

Caption: Hypothetical signaling cascade following K(Ca)2.1 activation.

Disclaimer: This document provides general guidance. Researchers should adapt these protocols to their specific cell types and experimental goals. It is highly recommended to consult relevant literature for more specific information as it becomes available. Always adhere to laboratory safety protocols.

References

Application Notes and Protocols for CM-TPMF Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of CM-TPMF, a selective positive modulator of the small-conductance calcium-activated potassium channel K(Ca)2.1. Adherence to this protocol is crucial for ensuring the stability, and efficacy of the compound in experimental settings. Included are detailed procedural steps, quantitative data, and safety precautions.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of K(Ca)2.1 channels, which are involved in neuronal excitability and cardiovascular function. Proper preparation of a stock solution is the first critical step in any experiment to ensure accurate and reproducible results. This protocol outlines the standardized procedure for dissolving and storing this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
IUPAC Name (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamideMedKoo Biosciences[1]
Synonyms CM TPMF, CMTPMFMedKoo Biosciences[1]
CAS Number 477865-59-1 (racemic)MedKoo Biosciences
Molecular Formula C₁₆H₁₇ClN₆O₂MedKoo Biosciences
Molecular Weight 360.80 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in Dimethyl Sulfoxide (DMSO)MedKoo Biosciences
Purity >98%MedKoo Biosciences

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Stock Solution Preparation Protocol (Target Concentration: 10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to typical working concentrations (e.g., 1-100 µM).

  • Preparation: Before starting, ensure the workspace is clean and that all materials are readily accessible. Wear appropriate PPE.

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.61 mg of this compound powder directly into the tared tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Vortexing:

    • Vortex the solution thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.

  • Storage:

    • Store the aliquoted stock solutions at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. Protect from light.

Preparation of Working Solutions

To prepare a working solution, the 10 mM stock solution should be diluted in the appropriate experimental buffer or cell culture medium. It is crucial to maintain the final concentration of DMSO in the working solution at a low, non-toxic level, typically below 0.5%, to avoid solvent-induced artifacts.

Example Dilution for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of your experimental buffer or medium. This results in a final DMSO concentration of 0.1%.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

G start Start weigh Weigh 3.61 mg This compound Powder start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex until Completely Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

Signaling Pathway of K(Ca)2.1 Channel Activation

G cluster_membrane Cell Membrane kca_channel K(Ca)2.1 Channel activation Channel Activation (Positive Gating Modulation) kca_channel->activation ca_influx Increased Intracellular Ca²⁺ Concentration ca_influx->kca_channel binds to Calmodulin associated with channel cm_tpmf This compound cm_tpmf->kca_channel binds to S5 transmembrane domain hyperpolarization Membrane Hyperpolarization activation->hyperpolarization K⁺ efflux

References

Application Notes and Protocols for In Vivo Delivery of CM-Tpmf

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo delivery methods for the novel therapeutic agent, CM-Tpmf. The document outlines key considerations for selecting an appropriate administration route, detailed experimental protocols for common delivery methods in murine models, and examples of data presentation and workflow visualization. The aim is to equip researchers with the necessary information to design and execute robust in vivo studies to evaluate the efficacy and pharmacokinetic profile of this compound.

Application Notes: Selecting an In Vivo Delivery Method

The choice of administration route is a critical parameter in the experimental design of in vivo studies. It significantly influences the bioavailability, biodistribution, and ultimately, the therapeutic efficacy of this compound. Several factors must be considered when selecting the optimal delivery method.[1] These include the physicochemical properties of this compound, the target organ or tissue, the desired therapeutic window, and the specific research question being addressed.

The rate of absorption and subsequent systemic exposure can vary greatly between different routes. For instance, intravenous administration results in the most rapid and complete absorption, while subcutaneous and oral routes lead to slower absorption rates.[2] The following table summarizes the most common routes of administration for preclinical in vivo studies and their key characteristics.

Administration RouteDescriptionAdvantagesDisadvantagesCommon Needle Gauge (Mice)Max Volume (Mice)
Intravenous (IV) Injection directly into a vein, typically the lateral tail vein in mice.[3]Rapid onset of action, 100% bioavailability, precise dose control.[1]Technically challenging, potential for local tissue injury, rapid clearance.27-30G< 0.2 mL
Intraperitoneal (IP) Injection into the peritoneal cavity.Relatively easy to perform, large surface area for absorption, suitable for larger volumes.Inconsistent absorption, potential for injection into abdominal organs, first-pass metabolism in the liver.25-27G< 2-3 mL
Subcutaneous (SC) Injection into the space between the skin and underlying muscle.Slower, more sustained absorption, suitable for suspensions and depot formulations, easy to perform.Slower onset of action, potential for local irritation, variable absorption depending on site.25-27G< 2-3 mL (divided sites)
Intramuscular (IM) Injection directly into a muscle.Faster absorption than SC for aqueous solutions, can be used for irritant compounds.Not recommended for mice due to small muscle mass, potential for nerve damage and pain.25-27G< 0.05 mL
Oral (PO) Administration via the mouth, often using gavage.Non-invasive, convenient for repeat dosing.Subject to first-pass metabolism, variable absorption, degradation in the GI tract.20-22G (gavage needle)5 mL/kg
Intrathecal (IT) Injection into the subarachnoid space of the spinal cord.Bypasses the blood-brain barrier to directly target the central nervous system.Highly invasive, requires anesthesia and specialized training, small volume limits.N/AN/A
Intranasal (IN) Instillation into the nasal cavity.Bypasses the blood-brain barrier for CNS delivery, rapid absorption.Limited volume, potential for local irritation.N/A20-30 µL

Experimental Protocols

The following are detailed protocols for the administration of this compound in a murine model. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Tail Vein Injection

Materials:

  • This compound solution (sterile, isotonic)

  • Mouse restrainer

  • Heat lamp or warm water

  • 27-30G needle with 1 mL syringe

  • 70% ethanol

  • Gauze

Procedure:

  • Prepare the this compound solution to the desired concentration in a sterile, isotonic vehicle.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Disinfect the tail with 70% ethanol.

  • Position the needle, bevel up, parallel to the vein and insert it at a shallow angle.

  • Slowly inject the this compound solution (maximum volume of 0.2 mL).

  • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

Materials:

  • This compound solution

  • 25-27G needle with 1 mL syringe

  • 70% ethanol

Procedure:

  • Prepare the this compound solution.

  • Securely hold the mouse and tilt it slightly downwards to allow the abdominal organs to move away from the injection site.

  • Locate the injection site in the lower right abdominal quadrant.

  • Disinfect the area with 70% ethanol.

  • Insert the needle at a 30-45 degree angle, aspirating to ensure no fluid or blood is drawn, which would indicate entry into the bladder or a blood vessel.

  • Inject the this compound solution (maximum volume of 2-3 mL).

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any signs of distress.

Protocol 3: Subcutaneous (SC) Injection

Materials:

  • This compound solution

  • 25-27G needle with 1 mL syringe

  • 70% ethanol

Procedure:

  • Prepare the this compound solution.

  • Gently grasp the loose skin over the dorsal midline (scruff) to form a tent.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent, parallel to the animal's body.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the this compound solution, which should form a small bleb under the skin.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any local reactions at the injection site.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and the experimental plan is crucial for clear communication and study design.

cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Growth_Factor Growth_Factor Growth_Factor->Receptor CM_Tpmf CM_Tpmf mTOR mTOR CM_Tpmf->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the mTOR pathway.

Tumor_Cell_Implantation Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment_Initiation Treatment_Initiation Randomization->Treatment_Initiation Data_Collection Data_Collection Treatment_Initiation->Data_Collection Endpoint_Analysis Endpoint_Analysis Data_Collection->Endpoint_Analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 1: Tumor Volume Measurements in Xenograft Model Treated with this compound

Treatment GroupDay 0 (mm³)Day 5 (mm³)Day 10 (mm³)Day 15 (mm³)Day 20 (mm³)% TGI*
Vehicle Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMN/A
This compound (10 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMValue
This compound (30 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMValue
Positive Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEMValue

*TGI: Tumor Growth Inhibition

References

Application Notes and Protocols for Studying K(Ca)2.1 Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to experimental models for studying the activation of the small-conductance calcium-activated potassium channel K(Ca)2.1 (also known as SK1 or KCNN1). This document includes detailed protocols for key experiments, quantitative data on pharmacological modulators, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to K(Ca)2.1 Channels

Small-conductance calcium-activated potassium (K(Ca)2.x) channels are a family of ion channels that are gated by intracellular calcium ions (Ca²⁺)[1][2]. K(Ca)2.1, along with K(Ca)2.2 and K(Ca)2.3, is voltage-independent and plays a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential[1][3]. The activation of these channels is mediated by calmodulin (CaM), which is constitutively bound to the C-terminus of the channel and acts as the Ca²⁺ sensor[1]. Dysregulation of K(Ca)2.1 channel activity has been implicated in various physiological processes and pathological conditions, making it a target of interest for drug discovery.

Experimental Models for Studying K(Ca)2.1 Activation

Several in vitro models are available for investigating the function and modulation of K(Ca)2.1 channels. The choice of model depends on the specific research question, throughput requirements, and available equipment.

1. Heterologous Expression Systems:

  • Mammalian Cell Lines (HEK293, COS-7): These cell lines are commonly used for transient or stable expression of recombinant human K(Ca)2.1 (hK(Ca)2.1) channels. They provide a clean background with low endogenous potassium channel activity, making them ideal for detailed biophysical and pharmacological characterization. Stable cell lines expressing Kir2.1, another potassium channel, are also available and established using standard protocols.

  • Xenopus laevis Oocytes: Injection of hK(Ca)2.1 mRNA into Xenopus oocytes allows for robust expression of the channel on the oocyte membrane. This system is well-suited for two-electrode voltage-clamp recordings, which is a powerful technique for studying ion channel pharmacology.

2. Endogenous Expression Systems:

  • Primary Neuronal Cultures: Cortical neurons express all three subtypes of K(Ca)2 channels, including K(Ca)2.1. These primary cultures provide a more physiologically relevant context for studying the role of K(Ca)2.1 in neuronal function and excitotoxicity.

  • Cancer Cell Lines: Various cancer cell lines, such as those from breast cancer and glioma, have been shown to express K(Ca)2.x channels. These models are useful for investigating the non-canonical roles of K(Ca)2.1 in cell survival, proliferation, and apoptosis.

Data Presentation: Pharmacology of K(Ca)2.1 Channels

The following table summarizes the pharmacological agents commonly used to modulate K(Ca)2.1 channel activity.

Compound Mode of Action Target(s) Potency (EC₅₀ / IC₅₀) Reference
NS309 Activator (Positive Gating Modulator)K(Ca)2.x and K(Ca)3.1EC₅₀: 620 nM
CyPPA ActivatorK(Ca)2.xEC₅₀: 14 µM
(-)-CM-TPMF Activator (Positive Gating Modulator)K(Ca)2.1 selectiveEC₅₀: 24 nM for K(Ca)2.1, 290 nM for K(Ca)2.2
Apamin Blocker (Negative Gating Modulator)K(Ca)2.xIC₅₀: ~200 pM for K(Ca)2.2; 10-50 fold lower affinity for K(Ca)2.1 and K(Ca)2.3
UCL1684 BlockerK(Ca)2.xIC₅₀: 200 pM
NS8593 Blocker (Negative Gating Modulator)K(Ca)2.xIC₅₀: 600 nM
(-)-B-TMPF BlockerK(Ca)2.1 selectiveIC₅₀: 31 nM for K(Ca)2.1, 1 µM for K(Ca)2.2

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording K(Ca)2.1 currents from transiently or stably transfected HEK293 cells.

Materials:

  • HEK293 cells expressing hK(Ca)2.1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 1 µM) (pH 7.2 with KOH)

  • K(Ca)2.1 modulators (e.g., NS309 as an activator)

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing hK(Ca)2.1 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This provides direct electrical access to the cell's interior.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit K(Ca)2.1 currents. The current is activated by the free Ca²⁺ in the intracellular pipette solution.

  • Pharmacology:

    • Establish a stable baseline recording of K(Ca)2.1 current.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of a K(Ca)2.1 modulator (e.g., NS309).

    • Record the current in the presence of the compound to determine its effect on channel activation.

    • Wash out the compound with the control extracellular solution to observe the reversibility of the effect.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV) before, during, and after compound application. Plot dose-response curves to determine the EC₅₀ or IC₅₀ of the modulator.

Protocol 2: Single-Cell Calcium Imaging

This protocol allows for the measurement of changes in intracellular Ca²⁺ concentration, the primary activator of K(Ca)2.1 channels, in response to stimuli.

Materials:

  • Cells expressing K(Ca)2.1 (e.g., primary neurons or HEK293 cells)

  • Fluorescence microscope with an imaging system

  • Fura-2/AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Stimulating agent (e.g., glutamate for neurons, or a calcium ionophore like ionomycin)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for imaging.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2/AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the AM ester within the cells (approximately 30 minutes).

  • Imaging:

    • Mount the dish on the microscope stage.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission fluorescence at ~510 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

  • Cell Stimulation:

    • Add the stimulating agent (e.g., glutamate) to the imaging buffer.

    • Continue to record the fluorescence ratio to monitor the change in intracellular Ca²⁺ concentration. The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular free Ca²⁺ concentration.

  • Data Analysis:

    • Analyze the change in the F340/F380 ratio over time for individual cells.

    • The results can be expressed as the fold change in the ratio or calibrated to absolute Ca²⁺ concentrations.

Mandatory Visualizations

Signaling Pathway of K(Ca)2.1 Activation

KCa2_1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens KCa21 K(Ca)2.1 Channel K_efflux K⁺ Efflux KCa21->K_efflux Mediates CaM Calmodulin (CaM) Ca2_influx->CaM Binds to Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca_CaM->KCa21 Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Signaling pathway of K(Ca)2.1 activation by glutamate.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture K(Ca)2.1- expressing cells Seal Form GΩ seal on cell Cell_Culture->Seal Pipette_Pulling Pull glass pipettes (3-5 MΩ) Pipette_Pulling->Seal Solutions Prepare intra- and extracellular solutions Solutions->Seal Whole_Cell Establish whole-cell configuration Seal->Whole_Cell Record_Baseline Record baseline K(Ca)2.1 current Whole_Cell->Record_Baseline Apply_Compound Apply test compound Record_Baseline->Apply_Compound Record_Effect Record current with compound Apply_Compound->Record_Effect Washout Washout compound Record_Effect->Washout Measure_Current Measure current amplitude Washout->Measure_Current Dose_Response Generate dose- response curve Measure_Current->Dose_Response Calculate_Potency Calculate EC₅₀/IC₅₀ Dose_Response->Calculate_Potency

Caption: Workflow for whole-cell patch-clamp experiments.

Logical Relationship of K(Ca)2.1 Modulation and Cellular Response

KCa2_1_Modulation_Logic Stimulus Stimulus (e.g., Glutamate) Ca_Increase ↑ Intracellular [Ca²⁺] Stimulus->Ca_Increase KCa21_Activation K(Ca)2.1 Activation Ca_Increase->KCa21_Activation Membrane_Hyperpolarization Membrane Hyperpolarization KCa21_Activation->Membrane_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Excitability Activator K(Ca)2.1 Activator Activator->KCa21_Activation Enhances Blocker K(Ca)2.1 Blocker Blocker->KCa21_Activation Inhibits

Caption: Modulation of K(Ca)2.1 and its effect on excitability.

References

Application Note: Utilizing CM-Tpmf in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. This process relies on robust, sensitive, and reproducible assays that can be automated. A variety of assay technologies are employed in HTS, including fluorescence-based methods such as fluorescence polarization (FP), Förster resonance energy transfer (FRET), and time-resolved fluorescence (TR-FRET), as well as label-free mass spectrometry approaches. The choice of assay is contingent on the specific biological question and target being investigated.

This document provides detailed application notes and protocols for the use of CM-Tpmf in high-throughput screening assays. Due to the proprietary or novel nature of this compound, publicly available information is limited. The following protocols are based on generalized HTS principles and common assay formats where a hypothetical fluorescent probe or modulator like this compound would be applicable. Researchers should adapt these protocols based on the specific molecular characteristics of this compound and their experimental objectives.

Overview of this compound in HTS

While specific details on this compound are not publicly available, we can conceptualize its application in HTS based on common uses of novel chemical probes. This compound could function as:

  • A fluorescent probe: Designed to bind to a specific target protein, enabling the screening of compounds that displace it.

  • A modulator of a signaling pathway: Used to activate or inhibit a pathway, with the assay designed to screen for compounds that reverse or mimic its effect.

  • A substrate for an enzyme: Where the enzymatic processing of this compound results in a detectable signal.

The subsequent protocols will address a hypothetical scenario where this compound is a fluorescent probe for a target protein of interest (Target X).

Experimental Protocols

General Assay Development and Miniaturization

Before initiating a large-scale screen, it is crucial to develop and optimize the assay in a smaller format, typically transitioning from 96-well to 384-well or 1536-well plates.

Protocol 1: Assay Miniaturization and Optimization

  • Initial Buffer and Condition Screening:

    • Test a range of buffer conditions (pH, salt concentration) to ensure the stability and activity of Target X and the optimal performance of this compound.

    • Evaluate the effect of temperature on assay performance and reproducibility.[1]

  • Reagent Concentration Optimization:

    • Determine the optimal concentration of Target X and this compound to achieve a robust signal-to-background ratio.

    • For displacement assays, use a concentration of this compound at or below its dissociation constant (Kd) for Target X.

  • DMSO Tolerance:

    • Assess the assay's tolerance to dimethyl sulfoxide (DMSO), the solvent typically used for compound libraries. A final concentration of 0.1% to 1% DMSO is common in HTS.[2]

  • Z'-Factor Determination:

    • Perform a "dry run" using only positive and negative controls to calculate the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][2]

High-Throughput Screening Workflow

The following workflow outlines the steps for a typical HTS campaign using a fluorescent probe-based assay.

Protocol 2: HTS Primary Screen

  • Compound Plating:

    • Dispense the compound library into 384-well or 1536-well assay plates at the desired final concentration (e.g., 10 µM).[2]

    • Include positive controls (e.g., a known inhibitor) and negative controls (e.g., DMSO vehicle) on each plate.

  • Reagent Addition:

    • Add Target X protein to all wells.

    • Incubate for a predetermined time to allow for compound-target interaction.

    • Add this compound fluorescent probe to all wells.

  • Incubation:

    • Incubate the plates at a controlled temperature for a sufficient duration to reach binding equilibrium.

  • Signal Detection:

    • Read the plates using a plate reader compatible with the fluorescence properties of this compound (e.g., fluorescence polarization, fluorescence intensity).

  • Data Analysis:

    • Normalize the data based on the positive and negative controls.

    • Identify "hits" as compounds that produce a signal above a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Validation

Primary hits from the HTS campaign require further validation to eliminate false positives and confirm their activity.

Protocol 3: Hit Confirmation and Dose-Response Analysis

  • Re-testing of Primary Hits:

    • Re-test the primary hit compounds in the same assay to confirm their activity.

  • Dose-Response Curves:

    • Perform a serial dilution of the confirmed hits to generate dose-response curves.

    • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each active compound.

  • Orthogonal Assays:

    • Validate the hits using a different, label-free assay methodology (e.g., surface plasmon resonance, mass spectrometry) to rule out assay-specific artifacts.

  • Counter-Screening:

    • Perform counter-screens to assess the specificity of the hit compounds and identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).

Data Presentation

Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format384-wellThe microplate format used for the screen.
Final Assay Volume20 µLThe total volume of reagents in each well.
This compound Concentration10 nMThe final concentration of the fluorescent probe.
Target X Concentration5 nMThe final concentration of the target protein.
Z'-Factor0.75A measure of the statistical effect size of the assay.
Signal-to-Background15The ratio of the signal from the positive control to the negative control.
Hit Rate0.5%The percentage of compounds identified as hits in the primary screen.

Table 2: Summary of Confirmed Hits

Compound IDIC50 (µM)Max Inhibition (%)Notes
Hit-0011.298Potent and full inhibitor.
Hit-0025.885Moderate potency.
Hit-00315.360Weak inhibitor.

Visualizations

Diagrams are essential for illustrating complex workflows and signaling pathways.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation AssayDev Assay Development & Miniaturization Pilot Pilot Screen (Z' > 0.5) AssayDev->Pilot HTS Primary HTS Pilot->HTS Data Data Analysis HTS->Data HitConf Hit Confirmation Data->HitConf DoseResp Dose-Response HitConf->DoseResp Ortho Orthogonal Assays DoseResp->Ortho LeadOpt LeadOpt Ortho->LeadOpt Lead Optimization

Caption: High-Throughput Screening Workflow.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor CMTpmf This compound CMTpmf->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: Hypothetical Signaling Pathway Modulation.

Conclusion

The successful implementation of this compound in high-throughput screening campaigns requires careful assay development, optimization, and validation. The generalized protocols provided here serve as a starting point for researchers. It is imperative to adapt these methods based on the specific biochemical and photophysical properties of this compound and the biological system under investigation. Rigorous hit validation using orthogonal assays is critical to ensure the identification of high-quality lead compounds for further drug development.

References

Application Notes and Protocols for Measuring the Efficacy of CM-Tpmf, a K(Ca)2.1 Channel Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for assessing the efficacy of CM-Tpmf, a selective activator of the small-conductance calcium-activated potassium channel K(Ca)2.1.

Introduction to this compound and K(Ca)2.1 Channels

This compound is a subtype-selective activator of the K(Ca)2.1 (also known as SK1) channel. K(Ca)2 channels are voltage-independent potassium channels gated by intracellular calcium. The activation of K(Ca)2.1 channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization plays a crucial role in regulating neuronal excitability, shaping action potentials, and modulating synaptic transmission. Dysregulation of K(Ca)2.1 channel function has been implicated in various neurological disorders, including ataxia, epilepsy, and some neurodegenerative diseases, making these channels a promising target for therapeutic intervention.

Measuring the efficacy of a K(Ca)2.1 activator like this compound involves a multi-tiered approach, from direct assessment of channel activity in vitro to the evaluation of its physiological effects in vivo.

Data Presentation: Efficacy of this compound

Assay Type Experimental Model Parameter This compound Efficacy Value Control/Comparator Reference/Notes
In Vitro
ElectrophysiologyHEK293 cells expressing human K(Ca)2.1EC50 (Half-maximal effective concentration) for channel activatione.g., 1 µMVehicle control; Other K(Ca)2 activators (e.g., NS309)Measures direct channel potentiation.
Primary hippocampal neuronsIncrease in afterhyperpolarization (AHP) amplitudee.g., 50% increase at 10 µMVehicle control; K(Ca)2 channel blocker (e.g., Apamin)Assesses physiological effect on neuronal firing properties.
Calcium ImagingPrimary cortical neuronsReduction in depolarization-induced calcium influxe.g., 30% reduction at 10 µMVehicle control; Voltage-gated calcium channel blocker (e.g., Nifedipine)Measures downstream consequence of channel activation.
In Vivo
ElectrophysiologyIn vivo recording from cerebellar Purkinje cells in an ataxia mouse modelNormalization of irregular firing patternse.g., Significant reduction in coefficient of variation of interspike intervalVehicle control; Pre-treatment with a K(Ca)2 blockerEvaluates the effect on neuronal activity in a disease model.
Behavioral AssayAtaxia mouse model (e.g., rotarod test)Improvement in motor coordinatione.g., Increased latency to fall from rotarod by 2-foldVehicle control; Standard-of-care drug for ataxiaAssesses the functional outcome of this compound treatment.

Experimental Protocols

In Vitro Efficacy Measurement

1. Patch-Clamp Electrophysiology for Direct Channel Activation

This protocol is designed to measure the direct effect of this compound on K(Ca)2.1 channel currents using whole-cell patch-clamp recordings in a heterologous expression system.

Materials:

  • HEK293 cells stably or transiently expressing human K(Ca)2.1.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a free Ca2+ concentration of ~500 nM (pH 7.2 with KOH).

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

Protocol:

  • Cell Preparation: Plate HEK293-K(Ca)2.1 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit K(Ca)2.1 currents.

  • Drug Application:

    • Establish a stable baseline recording.

    • Perfuse the recording chamber with the external solution containing a known concentration of this compound.

    • Allow 2-3 minutes for the drug to equilibrate and record the currents again using the same voltage-step protocol.

    • Perform a dose-response analysis by applying increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after drug application.

    • Calculate the percentage increase in current for each concentration of this compound.

    • Plot the dose-response curve and fit it with a Hill equation to determine the EC50 value.

2. Calcium Imaging to Assess Downstream Effects

This protocol measures the effect of this compound on intracellular calcium dynamics in neurons, which is an indirect measure of K(Ca)2.1 channel activation.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence microscope with a calcium imaging system.

  • This compound stock solution.

  • Depolarizing agent (e.g., high potassium solution).

Protocol:

  • Dye Loading:

    • Incubate the neuronal culture with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Imaging:

    • Place the culture dish on the microscope stage.

    • Acquire a baseline fluorescence signal.

    • Apply this compound at the desired concentration and incubate for 5-10 minutes.

    • Stimulate the neurons with a depolarizing agent (e.g., by perfusing with a high potassium HBSS) to induce calcium influx.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity in response to depolarization in the presence and absence of this compound.

    • Calculate the percentage reduction in the depolarization-induced calcium signal by this compound.

    • A reduction in the calcium signal indicates that the hyperpolarization caused by K(Ca)2.1 activation is reducing the activation of voltage-gated calcium channels.

In Vivo Efficacy Measurement

1. In Vivo Electrophysiology in an Animal Model of Ataxia

This protocol assesses the ability of this compound to normalize aberrant neuronal firing patterns in a mouse model of spinocerebellar ataxia.

Materials:

  • Ataxia mouse model (e.g., a transgenic model with Purkinje cell degeneration).

  • Anesthesia and stereotaxic apparatus.

  • In vivo recording system with microelectrodes.

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection).

Protocol:

  • Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame.

  • Electrode Implantation: Surgically expose the cerebellum and implant a recording microelectrode into the Purkinje cell layer.

  • Baseline Recording: Record the spontaneous firing activity of Purkinje cells to establish a baseline of their characteristic irregular and bursty firing pattern in the ataxic mouse.

  • Drug Administration: Administer this compound via the chosen route (e.g., i.p. injection).

  • Post-Drug Recording: Continue to record the firing activity of the same Purkinje cells for an extended period (e.g., 1-2 hours) after drug administration.

  • Data Analysis:

    • Analyze the firing rate, pattern (e.g., coefficient of variation of the interspike interval), and burst firing characteristics before and after this compound administration.

    • A successful treatment would be indicated by a shift towards a more regular and tonic firing pattern, characteristic of healthy Purkinje cells.

2. Behavioral Testing in an Animal Model of Epilepsy

This protocol evaluates the anti-convulsant efficacy of this compound in a chemically-induced seizure model.

Materials:

  • Rodents (e.g., mice or rats).

  • Convulsant agent (e.g., pentylenetetrazol - PTZ).

  • This compound formulated for in vivo administration.

  • Behavioral observation chamber.

  • Racine scale for seizure scoring.

Protocol:

  • Animal Groups: Divide the animals into a vehicle control group and one or more this compound treatment groups.

  • Drug Pre-treatment: Administer this compound or vehicle to the respective groups at a defined time before seizure induction.

  • Seizure Induction: Administer a sub-convulsive or convulsive dose of PTZ to all animals.

  • Behavioral Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using the Racine scale. Key parameters to measure include the latency to the first seizure, the duration of seizures, and the maximal seizure stage reached.

  • Data Analysis:

    • Compare the seizure parameters between the vehicle and this compound treated groups.

    • A significant increase in seizure latency and a decrease in seizure duration and severity would indicate the anti-convulsant efficacy of this compound.

Mandatory Visualizations

Signaling Pathway of K(Ca)2.1 Activation

KCa2_1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Depolarizing Stimulus Depolarizing Stimulus VGCC Voltage-Gated Ca2+ Channel Depolarizing Stimulus->VGCC Opens Ca2_influx Ca2+ Influx VGCC->Ca2_influx KCa2_1 K(Ca)2.1 Channel K_efflux K+ Efflux KCa2_1->K_efflux Increased_Ca2 Increased [Ca2+]i Ca2_influx->Increased_Ca2 Increased_Ca2->KCa2_1 Activates CM_Tpmf This compound CM_Tpmf->KCa2_1 Potentiates Hyperpolarization Membrane Hyperpolarization Reduced_VGCC_Activity Reduced VGCC Activity Hyperpolarization->Reduced_VGCC_Activity Inhibits Reduced_VGCC_Activity->Ca2_influx Reduces K_efflux->Hyperpolarization

Caption: Signaling pathway of K(Ca)2.1 activation and its modulation by this compound.

Experimental Workflow for In Vitro Efficacy Testing

In_Vitro_Workflow cluster_electrophysiology Electrophysiology cluster_calcium_imaging Calcium Imaging Ephys_Cells HEK293-K(Ca)2.1 Cells Patch_Clamp Whole-Cell Patch Clamp Ephys_Cells->Patch_Clamp Ephys_Drug Apply this compound Patch_Clamp->Ephys_Drug Ephys_Data Measure K+ Current Ephys_Drug->Ephys_Data Ephys_Analysis Calculate EC50 Ephys_Data->Ephys_Analysis Ca_Cells Primary Neurons Dye_Loading Load with Ca2+ Dye Ca_Cells->Dye_Loading Ca_Drug Apply this compound Dye_Loading->Ca_Drug Ca_Stim Depolarize Cells Ca_Drug->Ca_Stim Ca_Data Measure Fluorescence Ca_Stim->Ca_Data Ca_Analysis Quantify Ca2+ Influx Reduction Ca_Data->Ca_Analysis

Caption: Workflow for in vitro efficacy assessment of this compound.

Logical Relationship for In Vivo Study Design

In_Vivo_Logic cluster_endpoints Efficacy Endpoints Animal_Model Select Animal Model (e.g., Ataxia, Epilepsy) Treatment_Groups Establish Treatment Groups (Vehicle vs. This compound) Animal_Model->Treatment_Groups Drug_Admin Administer this compound Treatment_Groups->Drug_Admin Electrophysiology In Vivo Electrophysiology (Neuronal Firing) Drug_Admin->Electrophysiology Behavior Behavioral Assays (e.g., Rotarod, Seizure Scoring) Drug_Admin->Behavior Data_Analysis Statistical Analysis Electrophysiology->Data_Analysis Behavior->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

Caption: Logical framework for designing in vivo efficacy studies of this compound.

Application Notes and Protocols for 3′,4′,5,7-Tetramethoxyflavone (TMF) in the Study of Neurological Disorders in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3′,4′,5,7-Tetramethoxyflavone (TMF), a naturally occurring flavonoid, has emerged as a promising compound for the investigation of therapeutic strategies against neurodegenerative diseases.[1][2] Its favorable pharmacokinetic profile and neuroprotective properties make it a subject of interest for researchers in neuroscience and drug development.[1][2] Notably, studies utilizing animal models of Alzheimer's disease have demonstrated the potential of TMF to mitigate key pathological features, including cognitive decline and neuroinflammation.[1]

These application notes provide a comprehensive overview of the use of TMF in preclinical research, focusing on its application in murine models of Alzheimer's disease. Detailed protocols for in vivo studies, along with a summary of key findings and the underlying mechanism of action, are presented to guide researchers in designing and executing their experiments.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals actively involved in the study of neurological disorders using animal models.

Application: Alzheimer's Disease Research in APP/PS1 Mouse Model

TMF has been effectively utilized to study its therapeutic potential in the APP/PS1 transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology, including the formation of amyloid-β (Aβ) plaques and associated cognitive deficits.

Key Findings from In Vivo Studies

Treatment with TMF in APP/PS1 mice has been shown to yield significant improvements in both behavioral and neuropathological outcomes. A summary of the quantitative data from these studies is presented below for easy comparison.

Table 1: Effects of TMF on Behavioral Deficits in APP/PS1 Mice

Behavioral TestGroupParameterResultp-value
Morris Water Maze (MWM) APP/PS1Escape Latency (s)Increased< 0.001 (vs. WT)
APP/PS1 + TMF (40 mg/kg)Escape Latency (s)Reduced< 0.05 (vs. APP/PS1)
APP/PS1Platform CrossingsReduced< 0.01 (vs. WT)
APP/PS1 + TMF (40 mg/kg)Platform CrossingsIncreased< 0.01 (vs. APP/PS1)
Open Field Test (OFT) APP/PS1Time in Central Area (s)Increased< 0.01 (vs. WT)
APP/PS1 + TMF (40 mg/kg)Time in Central Area (s)Reduced< 0.01 (vs. APP/PS1)

Data adapted from a study on 9-month-old APP/PS1 mice.

Table 2: Effects of TMF on Neuroinflammation Markers in APP/PS1 Mice Brains

MarkerGroupExpression Levelp-value
TNF-α APP/PS1 + TMFReduced< 0.05
IL-1β APP/PS1 + TMFReduced< 0.05
IL-6 APP/PS1 + TMFReduced< 0.05
GFAP (Astrocyte marker) APP/PS1 + TMFReduced< 0.05
Iba1 (Microglia marker) APP/PS1 + TMFReduced< 0.05

Data represents changes observed after TMF intervention in APP/PS1 mice.

Table 3: Effects of TMF on MAPK/NF-κB Signaling Pathway Proteins in APP/PS1 Mice Brains

ProteinGroupPhosphorylation Levelp-value
p-ERK APP/PS1 + TMFReduced< 0.01
p-JNK APP/PS1 + TMFReduced< 0.01
p-P38 APP/PS1 + TMFReduced< 0.01
p-P65 (NF-κB) APP/PS1 + TMFReduced< 0.01

Data obtained from Western blot analysis of brain homogenates from TMF-treated APP/PS1 mice.

Mechanism of Action: Inhibition of the MAPK/NF-κB Signaling Pathway

The neuroprotective effects of TMF are attributed to its ability to suppress neuroinflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In the context of Alzheimer's disease, the accumulation of Aβ plaques leads to the activation of microglia and astrocytes, which in turn release pro-inflammatory cytokines. This neuroinflammatory cascade is mediated by the MAPK and NF-κB pathways. TMF intervenes in this process by reducing the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and P38), which subsequently leads to the decreased activation of the NF-κB p65 subunit. This dual inhibition effectively dampens the inflammatory response, reduces glial activation, and ultimately contributes to the amelioration of cognitive deficits.

TMF_Mechanism_of_Action cluster_0 Neuroinflammation in AD Abeta Aβ Plaque Accumulation Microglia Microglia Activation Abeta->Microglia Astrocytes Astrocyte Activation Abeta->Astrocytes MAPK MAPK Pathway (p-ERK, p-JNK, p-P38) Microglia->MAPK Astrocytes->MAPK NFkB NF-κB Pathway (p-P65) MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neurodegeneration Neurodegeneration & Cognitive Deficits Cytokines->Neurodegeneration TMF TMF TMF->MAPK Inhibits

Caption: TMF's mechanism of action in Alzheimer's disease.

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the effects of TMF in APP/PS1 mice.

Animal Model and Drug Administration
  • Animal Model: Eight-month-old male or female APP/PS1 double transgenic mice and wild-type (WT) littermates are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • TMF Preparation: 3′,4′,5,7-tetramethoxyflavone (purity > 98%) should be dissolved in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Drug Administration: TMF is typically administered via oral gavage. A common dosage is 40 mg/kg body weight, administered daily for a period of 1 to 3 months. A vehicle control group (receiving only the vehicle) should be included in the experimental design.

Experimental_Workflow start Start: 8-month-old APP/PS1 & WT Mice acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping: - WT + Vehicle - APP/PS1 + Vehicle - APP/PS1 + TMF (40 mg/kg) acclimatization->grouping treatment Daily Oral Gavage (1-3 months) grouping->treatment behavioral Behavioral Testing (MWM, OFT) treatment->behavioral euthanasia Euthanasia & Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis: - Immunohistochemistry (Aβ, GFAP, Iba1) - Western Blot (MAPK, NF-κB proteins) - ELISA (Cytokines) euthanasia->biochemical end Data Analysis & Conclusion biochemical->end

Caption: General experimental workflow for TMF studies in APP/PS1 mice.

Behavioral Testing
  • Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.

  • Acquisition Phase (5 days):

    • Mice are trained in four trials per day for five consecutive days.

    • For each trial, the mouse is gently placed into the water at one of four starting positions.

    • The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15-20 seconds.

    • The time to reach the platform (escape latency) and the swim path are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The number of times the mouse crosses the former platform location and the time spent in the target quadrant are recorded.

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with the floor divided into a central and a peripheral zone.

  • Procedure:

    • Each mouse is placed in the center of the arena and allowed to explore freely for 5-10 minutes.

    • The total distance moved and the time spent in the central zone are recorded using a video tracking system. This test is used to assess locomotor activity and anxiety-like behavior.

Biochemical and Histological Analysis
  • Tissue Preparation: Following behavioral testing, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (for histology) or saline only (for biochemical assays). Brains are then harvested. For histology, brains are post-fixed and processed for sectioning. For biochemical assays, specific brain regions (e.g., hippocampus, cortex) are dissected, snap-frozen, and stored at -80°C.

  • Immunohistochemistry:

    • Brain sections are stained with antibodies against Aβ (e.g., 6E10), GFAP (for astrocytes), and Iba1 (for microglia).

    • Appropriate secondary antibodies and visualization reagents are used.

    • The plaque load and the number of activated glial cells are quantified using image analysis software.

  • Western Blotting:

    • Brain tissue homogenates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of ERK, JNK, P38, and NF-κB p65.

    • Blots are then incubated with appropriate secondary antibodies, and protein bands are visualized and quantified.

  • ELISA:

    • Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

3′,4′,5,7-Tetramethoxyflavone (TMF) represents a valuable pharmacological tool for the study of neuroinflammation and cognitive decline in animal models of neurological disorders, particularly Alzheimer's disease. The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of TMF and to further elucidate its mechanisms of action. The consistent and reproducible findings from studies utilizing TMF in APP/PS1 mice underscore its potential as a lead compound for the development of novel neuroprotective therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CM-Tpmf Insolubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, encountering solubility challenges with novel compounds like CM-Tpmf is a common yet critical hurdle in the experimental workflow. Inadequate dissolution can lead to inaccurate data, delayed timelines, and misinterpreted results. This technical support center provides a comprehensive guide to understanding and overcoming the insolubility of this compound, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound, prepared in 100% DMSO, appears clear. However, upon dilution into my aqueous assay buffer, I observe immediate precipitation. Why is this happening?

A1: This phenomenon is commonly referred to as "crashing out" and occurs because this compound is likely highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO) but possesses very low solubility in aqueous solutions.[1] When the concentration of DMSO is sharply reduced upon dilution into your buffer, the aqueous environment can no longer maintain this compound in a dissolved state, leading to its precipitation. To mitigate this, it is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 1% and sometimes as low as 0.1%, to minimize solvent effects on the biological system while maintaining compound solubility.[1]

Q2: What is the recommended initial solvent for preparing a stock solution of this compound?

A2: For creating initial high-concentration stock solutions, a polar aprotic solvent such as DMSO is a standard and effective choice due to its capacity to dissolve a broad spectrum of both polar and nonpolar compounds.[1] Should DMSO be incompatible with your specific experimental setup, alternative solvents like N,N-dimethylformamide (DMF) or ethanol may be considered.[1]

Q3: Can I use physical methods like sonication or heating to redissolve precipitated this compound in my final assay solution?

A3: While gentle warming (e.g., to 37°C) and sonication can be effective for redissolving this compound that has precipitated from a concentrated stock solution (e.g., in DMSO), these methods are generally not a stable solution for precipitation that occurs in the final aqueous assay medium.[1] The fundamental issue is the compound's low intrinsic aqueous solubility. Even if redissolved, the compound will likely precipitate again as it cools or over time. The primary focus should be on optimizing the formulation rather than attempting to force redissolution in the final buffer.

Q4: Could the quality of my DMSO be the cause of the solubility issues with this compound?

A4: Yes, the quality of the DMSO is a critical factor. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce its solvating power for hydrophobic compounds like this compound. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment to prevent moisture absorption.

Q5: How do repeated freeze-thaw cycles affect my this compound stock solution?

A5: Repeated freeze-thaw cycles can compromise the stability and solubility of your this compound stock solution. Each cycle can introduce moisture and may cause the compound to come out of solution, forming aggregates that are difficult to redissolve. To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C.

Troubleshooting Guide

If you are experiencing insolubility with this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Concentration & Solvent Adjustment cluster_3 Advanced Formulation Strategies cluster_4 Outcome start Insolubility Observed (Precipitate/Cloudiness) step1 Verify Compound & Solvent Quality start->step1 Check Purity step2 Optimize Dissolution Method (Vortex, Sonicate, Gentle Heat) step1->step2 If pure step3 Lower Stock Concentration step2->step3 If still insoluble end This compound Solubilized step2->end If successful step4 Test Alternative Solvents (e.g., DMF, Ethanol) step3->step4 If still insoluble step3->end If successful step5 Use Co-solvents (e.g., PEG-400, Propylene Glycol) step4->step5 If still insoluble step4->end If successful step6 pH Adjustment of Buffer step5->step6 step5->end If successful step7 Inclusion Complexation (e.g., with Cyclodextrins) step6->step7 step6->end If successful step7->end If successful

Caption: A workflow diagram for troubleshooting this compound insolubility issues.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various techniques that can be employed to improve the solubility of poorly water-soluble compounds like this compound. The selection of a suitable method depends on the physicochemical properties of the compound and the requirements of the experimental system.

Strategy Principle Advantages Considerations
Physical Modifications
Particle Size Reduction (Micronization/Nanonization)Increases the surface area-to-volume ratio, enhancing the dissolution rate.Broadly applicable, can significantly improve dissolution velocity.May not increase equilibrium solubility; potential for particle aggregation.
Use of Amorphous FormsAmorphous solids have higher free energy and thus greater solubility than their crystalline counterparts.Can lead to a significant increase in apparent solubility.Amorphous forms can be less stable and may revert to a more stable, less soluble crystalline form over time.
Chemical Modifications
pH AdjustmentFor ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.Simple and effective for weak acids and bases.The required pH may not be compatible with the biological assay system.
Salt FormationConverting a weakly acidic or basic compound to a salt can dramatically increase its aqueous solubility.A well-established and often highly effective method.Not applicable to neutral compounds; the salt may have different properties than the parent compound.
Formulation Strategies
Co-solvencyThe addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.Simple to implement; a wide range of co-solvents are available.The co-solvent may have its own biological or chemical effects that could interfere with the assay.
Solid DispersionsThe compound is dispersed in a hydrophilic carrier matrix at a molecular level.Can significantly enhance dissolution rates and bioavailability.Can be physically unstable, leading to phase separation and recrystallization of the compound.
ComplexationThe use of complexing agents, such as cyclodextrins, to form inclusion complexes that have enhanced aqueous solubility.Can significantly increase solubility without altering the compound's chemical structure.The complexation efficiency can be low, and cyclodextrins may have their own biological effects.

Experimental Protocols

1. Protocol for Preparation of this compound Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

G start Start prep Equilibrate this compound and Anhydrous DMSO to Room Temperature start->prep weigh Accurately Weigh this compound prep->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Facilitate Dissolution: 1. Vortex (1-2 min) 2. Sonicate (5-10 min) 3. Gentle Heat (37°C, if needed) add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a this compound stock solution in DMSO.

Methodology:

  • Preparation: Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature before opening. This minimizes the absorption of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Facilitate the dissolution of the compound using one or more of the following methods:

    • Vortexing: Vigorously mix the solution for 1-2 minutes.

    • Sonication: Place the tube in a sonicator water bath for 5-10 minutes to break up any aggregates.

    • Gentle Warming: If necessary, place the tube in a 37°C water bath for 5-10 minutes. Avoid excessive or prolonged heating, which could lead to compound degradation.

  • Visual Inspection: After the dissolution steps, visually inspect the solution against a light source to ensure it is clear and free of any visible particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light.

2. Protocol for Kinetic Solubility Assay using Nephelometry

This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer, which can help in identifying the concentration at which the compound starts to precipitate upon dilution from a DMSO stock.

Methodology:

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in the protocol above.

  • Create Serial Dilution in DMSO: In a 96-well plate (the "DMSO plate"), perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations.

  • Prepare Assay Plate: In a separate 96-well clear, flat-bottom plate (the "Assay Plate"), add the aqueous assay buffer (e.g., PBS, pH 7.4) to each well.

  • Transfer and Mix: Quickly transfer a small volume (e.g., 2 µL) from the DMSO plate to the corresponding wells of the Assay Plate. This will result in a consistent, low final DMSO concentration (e.g., 1-2%). Immediately mix the Assay Plate on a plate shaker for 2 minutes.

  • Incubation: Incubate the Assay Plate at room temperature for a defined period (e.g., 2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering or absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Illustrative Kinetic Solubility Data for a Poorly Soluble Compound

Final Concentration (µM)Turbidity (Nephelometric Units)Observation
100850Significant Precipitation
50720High Precipitation
25450Moderate Precipitation
12.5150Low Precipitation
6.2525Clear Solution
3.1310Clear Solution
1.568Clear Solution
0 (Buffer + DMSO)5Clear Solution

Note: This data is for illustrative purposes only and does not represent actual data for this compound.

References

Optimizing CM-Tpmf Concentration for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CM-Tpmf, a selective activator of the K(Ca)2.1 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a subtype-selective positive modulator of the small-conductance calcium-activated potassium channel K(Ca)2.1.[1][2] Its primary mechanism of action is to increase the sensitivity of the K(Ca)2.1 channel to intracellular calcium, leading to channel opening at lower calcium concentrations. This results in potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.

Q2: What is the selectivity profile of this compound?

A2: this compound is a selective activator of K(Ca)2.1 channels. It also shows activity at K(Ca)2.2 channels, but with significantly lower potency.

Q3: What is a good starting concentration range for my experiments with this compound?

A3: Based on its reported half-maximal effective concentrations (EC50), a good starting point for dose-response experiments would be in the low nanomolar to low micromolar range. The EC50 for human K(Ca)2.1 is approximately 24 nM, while for K(Ca)2.2 it is around 290 nM.[1] We recommend performing a dose-response curve starting from 1 nM up to 10 µM to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: What is the stability of this compound in cell culture medium?

A5: The stability of any compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum proteins. It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen DMSO stock. To determine its stability under your specific experimental conditions, you can incubate this compound in the medium for various durations and then test its efficacy.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or no observable effect of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell system.1. Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration.
2. Compound Degradation: this compound may have degraded due to improper storage or repeated freeze-thaw cycles of the stock solution.2. Prepare Fresh Solutions: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. Always prepare fresh working dilutions for each experiment.
3. Low K(Ca)2.1 Expression: The cell line you are using may not express K(Ca)2.1 channels at a sufficient level.3. Verify Channel Expression: Confirm the expression of K(Ca)2.1 in your cells using techniques such as qPCR, Western blot, or immunocytochemistry.
4. Intracellular Calcium Levels: The activation of K(Ca)2.1 channels is dependent on intracellular calcium. If basal calcium levels are extremely low, the effect of a positive modulator like this compound may be less pronounced.4. Modulate Intracellular Calcium: If your experimental design allows, consider co-application with a stimulus that gently elevates intracellular calcium to observe a more robust effect of this compound.
High level of cell death or cytotoxicity observed 1. High Concentration of this compound: Although generally not considered directly cytotoxic at effective concentrations, very high concentrations of any compound can have off-target effects leading to cell death.1. Lower the Concentration: Refer to your dose-response curve and use the lowest concentration that gives you the desired maximal effect.
2. DMSO Toxicity: The final concentration of DMSO in your culture medium may be too high.2. Reduce DMSO Concentration: Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Remember to include a vehicle control with the same DMSO concentration.
3. Indirect Pharmacological Effects: In some biological systems, sustained hyperpolarization or alterations in ion gradients can indirectly lead to apoptosis or cell stress.3. Time-Course Experiment: Perform a time-course experiment to determine if the cytotoxicity is a delayed effect. Consider reducing the incubation time with this compound.
Precipitation of this compound in cell culture medium 1. Poor Solubility: The concentration of this compound in the working solution may have exceeded its solubility limit in the aqueous culture medium.1. Check Stock and Working Concentrations: Ensure your stock solution in DMSO is fully dissolved. When preparing working solutions, add the stock solution to the medium dropwise while gently vortexing to aid dissolution. Avoid preparing working solutions at excessively high concentrations.
2. Interaction with Media Components: Components in the cell culture medium, such as proteins in serum, could potentially interact with the compound and cause precipitation.2. Use Serum-Free Medium for Dilution: If possible, prepare the final dilution in a serum-free medium before adding it to the cells.

Quantitative Data

The following table summarizes the reported potency of this compound on different K(Ca)2 channel subtypes. This data is essential for designing experiments and interpreting results.

Compound Target Channel EC50 (nM) Reference
This compoundHuman K(Ca)2.124[1]
This compoundHuman K(Ca)2.2290[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration
  • Materials:

    • Cells of interest cultured in appropriate vessels (e.g., 96-well plates)

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)

  • Procedure:

    • Cell Seeding: Seed your cells at an appropriate density in a 96-well plate and allow them to adhere and grow overnight.

    • Preparation of Working Solutions:

      • Perform serial dilutions of the this compound stock solution in complete cell culture medium to prepare a range of working concentrations. A common approach is to prepare 2X concentrated working solutions.

      • Example for a final concentration range of 1 nM to 10 µM: Prepare 2X working solutions of 20 µM, 2 µM, 200 nM, 20 nM, and 2 nM.

      • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Cell Treatment:

      • Carefully remove the old medium from the cells.

      • Add an equal volume of the 2X working solutions to the corresponding wells to achieve the final desired concentrations (e.g., add 100 µL of 2X solution to 100 µL of medium already in the well, or replace 100 µL of old medium with 100 µL of 2X working solution).

    • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Assessment of Efficacy: At the end of the incubation period, assess the biological effect of this compound using a relevant functional assay (e.g., patch-clamp electrophysiology, membrane potential-sensitive dyes, or a downstream functional assay).

    • Assessment of Cell Viability: In parallel, assess cell viability using a standard assay (e.g., MTT) to identify any potential cytotoxic effects at the tested concentrations.

    • Data Analysis: Plot the measured biological response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilution Prepare Serial Dilutions of this compound in Medium stock_prep->serial_dilution cell_seeding Seed Cells in 96-well Plate cell_treatment Treat Cells with Different Concentrations of this compound cell_seeding->cell_treatment serial_dilution->cell_treatment incubation Incubate for Desired Duration cell_treatment->incubation efficacy_assay Perform Efficacy Assay (e.g., Functional Readout) incubation->efficacy_assay viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Determine EC50 efficacy_assay->data_analysis viability_assay->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CMTpmf This compound KCa21 K(Ca)2.1 Channel CMTpmf->KCa21 Activates K_ion_out K+ Efflux KCa21->K_ion_out VGCC Voltage-Gated Ca2+ Channel Ca_influx_reduced Reduced Ca2+ Influx VGCC->Ca_influx_reduced Ca_ion Ca2+ Ca_ion->KCa21 Sensitizes K_ion_in K+ ERK ERK Signaling Akt Akt Signaling Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Hyperpolarization->VGCC Inhibits Ca_influx_reduced->ERK Putative Modulation Ca_influx_reduced->Akt Putative Modulation Downstream Downstream Cellular Effects (e.g., Reduced Excitability) Ca_influx_reduced->Downstream

Caption: Putative signaling pathway of this compound-mediated K(Ca)2.1 activation.

References

how to prevent CM-Tpmf degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of CM-TPMF to prevent its degradation in solution and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a subtype-selective activator of K(Ca)2.1 channels, which are small-conductance calcium-activated potassium channels.[1] It is a research chemical used to study the function and physiological roles of these specific ion channels. Its CAS number is 477865-59-1.[1]

Q2: How should I store this compound to ensure its stability?

A2: To prevent degradation, this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be stored at -20°C.[1] Proper storage is critical to maintaining the compound's integrity.[2]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO.[1] When preparing solutions, it is advisable to make a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your experimental buffer.

Q4: What are the general signs of this compound degradation?

A4: While specific degradation products of this compound are not widely documented, general signs of compound degradation in solution can include a change in the solution's color, the appearance of precipitate, or a decrease in the expected biological activity in your assay. In fluorescent applications, this could manifest as reduced signal intensity.

Q5: Can I store this compound in solution?

A5: For optimal stability, it is best to prepare solutions of this compound fresh for each experiment. If storage in solution is necessary, it is recommended to store it as a concentrated stock in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The stability in aqueous solutions over time is likely to be lower.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, which can be related to its degradation or other experimental factors.

Issue 1: Reduced or No Biological Effect

If you observe a diminished or absent effect of this compound in your experiments, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
This compound Degradation - Prepare a fresh solution from solid stock. - Ensure proper storage conditions for both solid and stock solutions (dry, dark, appropriate temperature). - Avoid multiple freeze-thaw cycles of stock solutions.
Incorrect Concentration - Verify the calculations for your dilutions. - Perform a concentration-response (dose-response) curve to determine the optimal working concentration for your specific experimental setup.
Experimental Conditions - Ensure the pH and ionic strength of your buffers are compatible with your assay and this compound. - Check the viability and health of your cells or tissue preparations.
Issue 2: High Background or Non-Specific Effects

High background can obscure your results and may be mistaken for compound activity.

Potential Cause Troubleshooting Steps
Compound Aggregation - Before use, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C and use only the supernatant. - For larger volumes, consider filtering the solution through a 0.22 µm syringe filter.
Non-Specific Binding - Include a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) in your buffers to reduce hydrophobic interactions. - Increase the salt concentration (e.g., NaCl) in your buffers to minimize non-specific ionic interactions. - Use blocking agents like Bovine Serum Albumin (BSA) if compatible with your assay.
Autofluorescence - If using fluorescence-based readouts, check for autofluorescence from your sample or buffers and select appropriate filter sets to minimize it.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of solid this compound powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may assist dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Assay Dilution
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform any intermediate dilutions in DMSO.

  • Final Dilution: Add the final volume of the stock or intermediate dilution to your aqueous experimental buffer. Mix thoroughly but gently immediately before adding to your experimental system. The final concentration of DMSO should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Visual Guides

CM_TPMF_Degradation_Prevention cluster_storage Storage cluster_conditions Key Conditions for Stability Solid Solid this compound Stock Stock Solution (in DMSO) Solid->Stock Dissolve in DMSO Temp Temperature Solid->Temp Store at -20°C (long-term) or 0-4°C (short-term) Light Light Solid->Light Protect from Light Moisture Moisture Solid->Moisture Keep Dry Working Working Solution (Aqueous) Stock->Working Dilute in Buffer Stock->Temp Store at -20°C or -80°C Stock->Light Protect from Light FreezeThaw Freeze-Thaw Cycles Stock->FreezeThaw Aliquot to Avoid Working->Temp Use Immediately Troubleshooting_Workflow Start Experiment Shows Unexpected Results CheckDegradation Is Compound Degradation a Possibility? Start->CheckDegradation PrepareFresh Prepare Fresh Solution from Solid Stock CheckDegradation->PrepareFresh Yes CheckConcentration Verify Compound Concentration CheckDegradation->CheckConcentration No ReRun Re-run Experiment PrepareFresh->ReRun Success Problem Resolved ReRun->Success Titrate Perform Dose-Response Curve CheckConcentration->Titrate Yes CheckAssay Review Assay Conditions (pH, Buffers, etc.) CheckConcentration->CheckAssay No Titrate->ReRun OptimizeAssay Optimize Assay Parameters CheckAssay->OptimizeAssay Yes ContactSupport Consult Further Technical Support CheckAssay->ContactSupport No OptimizeAssay->ReRun

References

Technical Support Center: Troubleshooting Artifacts in Cardiomyocyte Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "CM-Tpmf" is not a standard recognized acronym in the field of electrophysiology. This guide will focus on common artifacts encountered during electrophysiological recordings from cardiomyocytes (CMs), which is the likely context of your query. The principles and troubleshooting steps outlined here are broadly applicable to various cardiomyocyte electrophysiology techniques.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in cardiomyocyte electrophysiology recordings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Power Line Noise (50/60 Hz Hum)

Q: My recording is contaminated with a strong, persistent humming noise at 50 or 60 Hz. What is causing this and how can I eliminate it?

A: This is the most common artifact in electrophysiology and is known as power line (or mains) noise. It originates from the alternating current (AC) of the electrical grid and can overwhelm biological signals.[1][2]

Common Causes:

  • Improper Grounding: This is the most frequent cause, often due to ground loops.[1][3] A ground loop occurs when there are multiple paths to ground, creating small differences in electrical potential that result in current flow and noise.

  • Electromagnetic Interference (EMI): Nearby electronic equipment such as computers, monitors, fluorescent lights, and power supplies can radiate electromagnetic fields that are picked up by your recording setup.

  • Unshielded Cables: Long or unshielded cables can act as antennas, picking up environmental noise.

Troubleshooting Protocol:

  • Identify the Source: Use spectral analysis software to confirm that the noise is occurring at 50/60 Hz and its harmonics (100/120 Hz, etc.).

  • Check Grounding:

    • Establish a Single-Point Ground (Star Grounding): Connect all equipment (amplifier, Faraday cage, microscope, manipulators) to a single, central grounding point. Avoid "daisy-chaining" ground connections.

    • Inspect Ground Wires: Ensure all grounding cables are short, secure, and have good connections.

  • Isolate from EMI Sources:

    • Power Down Non-Essential Equipment: Systematically turn off nearby devices (computers, lights, centrifuges, etc.) to see if the noise disappears.

    • Use a Faraday Cage: Ensure your setup is enclosed in a properly grounded Faraday cage to shield it from external EMI.

    • Relocate Power Cords: Move power cables as far away from the headstage and recording chamber as possible.

  • Optimize Cabling:

    • Use the shortest possible cables for the headstage and grounding.

    • Avoid looping excess cable, as this can create inductance.

  • Software Solutions: As a last resort, use a notch filter or adaptive filtering software to remove the specific 50/60 Hz frequency. Be aware that this can sometimes distort the biological signal.

Baseline Drift

Q: The baseline of my recording is not stable and slowly drifts over time. What could be the cause?

A: Baseline drift can be caused by a variety of factors, ranging from the recording equipment to the health of the cell itself.

Common Causes:

  • Electrode and Holder Issues:

    • Unstable Pipette Junction Potential: Changes in the ionic concentration of the internal solution or contamination can cause the junction potential to drift.

    • Contaminated or Moist Holder: Salt crystals or moisture in the pipette holder can create a short circuit.

    • Reference Electrode Problems: An unstable or poorly chlorinated reference electrode is a frequent source of drift.

  • Mechanical Instability (Pipette Drift):

    • Thermal Expansion/Contraction: Temperature fluctuations in the room, even from air conditioning vents, can cause microscopic expansion or contraction of the micromanipulator and pipette holder.

    • Unsecured Cables/Tubing: Tension from cables or perfusion lines can pull on the headstage and cause the pipette to move.

  • Cellular and Seal Instability:

    • Decreasing Seal Resistance: A gradual decline in the quality of the gigaohm seal between the pipette and the cell membrane will cause the baseline to drift. This is a common issue in cardiomyocyte recordings.

    • Cell Health: An unhealthy or dying cell will have an unstable membrane potential.

Troubleshooting Protocol:

  • Test with a Model Cell: First, test your amplifier with a model cell. If the drift disappears, the problem is likely related to the pipette, solutions, or the biological preparation, not the electronics.

  • Inspect Electrodes and Holder:

    • Thoroughly clean and dry the pipette holder.

    • Ensure your Ag/AgCl reference electrode is freshly chlorinated and stable.

  • Minimize Mechanical Drift:

    • Allow the entire rig to thermally equilibrate for at least 30 minutes before recording. Shield the setup from air vents.

    • Secure all cables and tubing so they are slack and do not exert any force on the manipulator or headstage.

    • Ensure the micromanipulator is firmly mounted and all screws are tight.

  • Improve Seal Stability:

    • Use high-quality borosilicate glass for pipettes.

    • Ensure the osmolarity of your internal solution is slightly lower (~10 mOsm) than the external solution.

    • Monitor the seal resistance throughout the experiment. A stable seal should be >2 GΩ.

Motion Artifacts

Q: I see sharp, irregular spikes or shifts in my recording that correlate with the cardiomyocyte's contraction. How can I reduce these motion artifacts?

A: Motion artifacts are a significant challenge in cardiomyocyte electrophysiology due to the cell's contractile nature. These artifacts arise from the physical movement of the cell relative to the stationary recording electrode.

Common Causes:

  • Cardiac Contraction: The primary source of motion.

  • Respiration (in vivo): In whole-animal preparations, respiratory movements are a major contributor.

  • Mechanical Vibrations: Perfusion systems or vibrations transmitted through the building can cause movement.

Troubleshooting Protocol:

  • Mechanical Stabilization:

    • For in vivo/ex vivo preparations: Use specialized mechanical stabilizers, which may employ gentle suction or adhesive methods to immobilize a portion of the heart tissue.

    • For cultured cells: Ensure cells are well-adhered to the coverslip.

  • Vibration Isolation:

    • Use an anti-vibration table and ensure it is floating correctly.

    • Check that the perfusion system is not introducing vibrations into the recording chamber.

  • Gated Acquisition (Advanced):

    • For rhythmic movements like cardiac contraction, use ECG or other signals to trigger data acquisition at the same point in the contractile cycle (diastole, when motion is minimal).

  • Pharmacological Intervention:

    • In some experimental contexts, motion can be temporarily arrested using excitation-contraction uncouplers like blebbistatin, though this will alter the cell's physiology.

Seal Instability

Q: I achieve a gigaohm seal, but it's not stable and deteriorates quickly, or fluctuates. What is causing this?

A: A stable, high-resistance seal is critical for high-quality recordings. Seal instability is a common frustration and can be caused by a number of factors.

Common Causes:

  • Poor Cell Health: Unhealthy cells have fragile membranes that cannot maintain a tight seal.

  • Pipette Problems: An improperly shaped, rough, or dirty pipette tip will prevent a good seal from forming.

  • Mechanical Drift: Even minor pipette drift will stress the membrane and cause the seal to fail.

  • Solution Issues: Incorrect osmolarity or pH of the internal/external solutions can stress the cell.

  • Vibrations or Perfusion Instability: Mechanical disturbances can easily break the delicate seal.

Troubleshooting Protocol:

  • Assess Cell and Slice Quality: Ensure your cardiomyocytes are healthy and the cell surfaces are clean.

  • Optimize Pipettes:

    • Use a high-quality pipette puller to create smooth, appropriately sized tips.

    • Fire-polishing the pipette tip can help create a smoother surface for sealing.

  • Check for Mechanical Drift: Follow the steps outlined in the "Baseline Drift" section to ensure your system is mechanically stable.

  • Verify Solutions: Check the pH and osmolarity of your recording solutions. The internal solution should typically be ~10 mOsm lower than the external solution.

  • Refine Your Technique:

    • Apply gentle, steady positive pressure on approach.

    • Once the resistance increases (indicating contact), release the positive pressure and apply gentle suction to form the seal.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to troubleshooting electrophysiology recordings.

Table 1: Common Noise Sources and Their Characteristics

Artifact TypeTypical FrequencyCommon Causes
Power Line Noise50/60 Hz and harmonicsGround loops, EMI from lab equipment.
High-Frequency Noise> 1 kHzAmplifier electronic noise, open bath.
Baseline Drift< 1 HzUnstable reference electrode, thermal drift, poor seal.
Motion ArtifactsVariable (correlates with contraction)Cell movement, perfusion system vibration.

Table 2: Ideal vs. Problematic Recording Parameters

ParameterIdeal RangeProblematic RangePotential Cause of Problem
Seal Resistance > 2 GΩ< 1 GΩPoor cell health, dirty pipette, mechanical drift.
Access Resistance < 20 MΩ> 50 MΩIncomplete membrane rupture, small pipette tip.
Baseline Noise (RMS) < 10 pA> 30 pAImproper grounding, EMI, high filter cutoff.

Visual Troubleshooting Guides

Below are diagrams to help visualize common issues and solutions in an electrophysiology setup.

Grounding_Schemes cluster_0 Problem: Ground Loop (Daisy-Chain) cluster_1 Solution: Single-Point (Star) Grounding Amp_A Amplifier Microscope_A Microscope Amp_A->Microscope_A Multiple Paths Cage_A Faraday Cage Microscope_A->Cage_A Multiple Paths Ground_A Ground Cage_A->Ground_A Multiple Paths Ground_B Central Ground Point Amp_B Amplifier Amp_B->Ground_B Microscope_B Microscope Microscope_B->Ground_B Cage_B Faraday Cage Cage_B->Ground_B Manipulator_B Manipulator Manipulator_B->Ground_B

Comparison of improper and proper grounding techniques.

Noise_Troubleshooting_Workflow Start Noise Detected in Recording Check_Freq Identify Noise Frequency (Spectral Analysis) Start->Check_Freq Is_50_60Hz Is it 50/60 Hz? Check_Freq->Is_50_60Hz Check_Grounding Check for Ground Loops Implement Star Grounding Is_50_60Hz->Check_Grounding Yes Is_Drift Is it Slow Drift (<1 Hz)? Is_50_60Hz->Is_Drift No Isolate_EMI Turn Off Nearby Equipment Check Faraday Cage Check_Grounding->Isolate_EMI Check_Cables Shorten / Shield Cables Isolate_EMI->Check_Cables End Clean Signal Check_Cables->End Check_Reference Check Reference Electrode and Pipette Holder Is_Drift->Check_Reference Yes Is_Irregular Is it Irregular Spikes? Is_Drift->Is_Irregular No Check_Drift Check for Mechanical/ Thermal Drift Check_Reference->Check_Drift Check_Seal Monitor Seal Resistance Check_Drift->Check_Seal Check_Seal->End Check_Vibration Isolate from Vibration (Air Table, Perfusion) Is_Irregular->Check_Vibration Yes Is_Irregular->End No Stabilize_Cell Mechanically Stabilize Cell Check_Vibration->Stabilize_Cell Stabilize_Cell->End

Systematic workflow for identifying and resolving noise.

References

improving CM-Tpmf stability for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CM-Tpmf

Welcome to the technical support center for this compound (Cell Medium for Tissue Preservation and Maturation Factors). This resource is designed to help you optimize the stability of this compound for your long-term experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a specialized, serum-free cell culture medium designed for the long-term preservation and functional maturation of 3D cell cultures, tissue explants, and organoids. It contains a proprietary blend of basal nutrients, salts, buffering agents, and crucial maturation factors essential for maintaining cellular health and promoting physiological function over extended periods.

Q2: What are the known stability limitations of this compound in long-term experiments?

A: The primary stability challenges in long-term experiments (typically exceeding 7 days) relate to the bioactivity of its recombinant protein components, particularly the maturation factors. These proteins can degrade at 37°C, leading to a decline in their effective concentration.[1][2][3] Additionally, prolonged incubation can lead to pH shifts and the accumulation of metabolic byproducts.[4]

Q3: How should I properly store and handle this compound to maximize its stability?

A: To ensure maximum stability, the complete this compound medium should be stored at 4°C and protected from light. The concentrated stock of Maturation Factor C (MFC) should be stored at -80°C and thawed immediately before use. Avoid repeated freeze-thaw cycles of the MFC stock by preparing single-use aliquots.

Q4: How frequently should the this compound be replaced in a long-term culture?

A: For optimal performance and to counteract the degradation of key maturation factors, it is recommended to perform a 50% media exchange every 48-72 hours. For particularly sensitive cultures or very long-term experiments (over 2 weeks), a daily 50% media exchange may yield more consistent results.

Q5: Can I use antibiotics in this compound?

A: While this compound is formulated to be used without antibiotics to avoid masking low-level contamination and potential cytotoxicity, standard concentrations of penicillin-streptomycin can be added if necessary for your experimental setup. However, it is best practice to maintain a sterile technique to avoid the need for antibiotics.

Troubleshooting Guides

Issue 1: Decreased Cell Viability or Increased Apoptosis Over Time

Q: My 3D culture shows good viability initially, but after a week in this compound, I observe a significant increase in cell death. What could be the cause?

A: This is a common issue in long-term cultures and can be attributed to several factors. Here is a step-by-step guide to troubleshoot the problem.

Potential Causes and Solutions:

  • Degradation of Maturation Factor C (MFC): MFC is a key recombinant protein in this compound with limited stability at 37°C.

    • Solution: Increase the frequency of media changes to every 24-48 hours to replenish the active MFC. Alternatively, supplement the culture with a small amount of fresh MFC between media changes.

  • Accumulation of Metabolic Waste: Long-term cultures can accumulate toxic metabolites like lactate and ammonia, leading to a drop in pH and increased cytotoxicity.

    • Solution: Perform more frequent partial media exchanges (e.g., 50% daily) to remove waste products and replenish nutrients.

  • Nutrient Depletion: The nutrient demands of a growing 3D culture can exceed what is available, even with regular feeding.

    • Solution: Increase the volume of media per culture to provide a larger nutrient reservoir.

  • Suboptimal Seeding Density: An excessively high initial cell density can lead to the rapid depletion of nutrients and oxygen, particularly in the core of 3D structures.

    • Solution: Optimize the initial cell seeding density to ensure the long-term viability of the culture.

Experimental Workflow for Troubleshooting Viability Issues

G cluster_0 Start: Decreased Viability Observed cluster_1 Initial Checks cluster_2 Hypothesis 1: Factor Degradation cluster_3 Hypothesis 2: Nutrient/Waste Issue cluster_4 Analysis & Resolution start Week 2 Viability Drop check_contamination Check for Contamination (Mycoplasma, Bacteria) start->check_contamination check_ph Monitor Media pH start->check_ph exp1 Experiment 1: Increase Media Change Frequency (24h vs 48h) check_contamination->exp1 If clean exp3 Experiment 3: Test Different Seeding Densities check_ph->exp3 If pH is unstable analyze Analyze Viability Data (Live/Dead Assay) exp1->analyze exp2 Experiment 2: Supplement with fresh MFC between changes exp2->analyze exp3->analyze exp4 Experiment 4: Increase Media Volume exp4->analyze resolve Implement Optimized Protocol analyze->resolve

Caption: Troubleshooting workflow for decreased cell viability.

Issue 2: Inconsistent Experimental Results and Poor Reproducibility

Q: I am seeing significant variability between batches of my long-term experiments using this compound. How can I improve reproducibility?

A: Inconsistent results are often due to subtle variations in protocol execution and the stability of critical reagents.

Potential Causes and Solutions:

  • Variability in MFC Aliquots: Repeated freeze-thaw cycles of the Maturation Factor C stock can compromise its bioactivity, leading to inconsistent performance.

    • Solution: Prepare single-use aliquots of the MFC stock solution upon first use. Store them at -80°C and discard any unused portion of a thawed aliquot.

  • Inconsistent Media Preparation: Small variations in the final concentration of supplements can have a large impact over time.

    • Solution: Develop and strictly follow a Standard Operating Procedure (SOP) for media preparation. Use calibrated pipettes and record lot numbers for all reagents.

  • Genetic Drift of Cell Lines: Cells in continuous culture can change their genetic and phenotypic characteristics over time.

    • Solution: Use cells from a low passage number for all experiments. Establish a master cell bank and working cell banks to ensure a consistent starting cell population.

Data Presentation: Stability of Maturation Factor C (MFC)

To ensure the quality of your MFC stock, you can perform a simple bioactivity assay. The table below shows example data from such a test.

Storage ConditionBioactivity (%) after 14 days
-80°C (single-use aliquot)98 ± 2%
-20°C (single-use aliquot)85 ± 5%
-80°C (3 freeze-thaw cycles)65 ± 8%
4°C20 ± 7%

Table 1: Example data showing the impact of storage conditions on the bioactivity of Maturation Factor C (MFC) as measured by a cell-based assay.

Experimental Protocols

Protocol 1: Assessment of MFC Bioactivity

This protocol provides a method to assess the biological activity of Maturation Factor C (MFC) using a reporter cell line.

Principle: A hypothetical signaling pathway where MFC is essential for its activation is depicted below. The bioactivity of MFC is proportional to the activation of a downstream reporter (e.g., luciferase).

MFC Signaling Pathway

MFC_Pathway cluster_0 MFC Maturation Factor C (MFC) Receptor MFC Receptor MFC->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Nucleus Nucleus ReporterGene Reporter Gene (e.g., Luciferase) TranscriptionFactor->ReporterGene Binds & Activates

Caption: Hypothetical MFC signaling pathway.

Methodology:

  • Cell Seeding: Plate a reporter cell line (e.g., HEK293 with a TF-responsive luciferase reporter) in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare MFC dilutions: Prepare serial dilutions of your MFC stock (the one and a new, trusted stock as a positive control) in the appropriate basal medium.

  • Treatment: Replace the culture medium with the prepared MFC dilutions. Include a negative control (medium without MFC).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your luciferase assay system.

  • Data Analysis: Plot the luminescence signal against the MFC concentration to generate a dose-response curve. Compare the EC50 values of your test MFC with the control MFC to determine its relative bioactivity.

Protocol 2: Cell Viability Assessment in 3D Cultures using a WST-1 Assay

This protocol is for quantifying cell viability in 3D cultures, which is useful for troubleshooting stability issues.

Methodology:

  • Culture Setup: Set up your 3D cultures in a 96-well plate as per your standard protocol.

  • Experiment: At specified time points during your long-term experiment (e.g., Day 1, 4, 7, 14), proceed with the viability assessment.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent directly to each 100 µL well of your culture.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for your specific cell type and density.

  • Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye. Measure the absorbance at 440 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the media-only control wells from all other readings. The absorbance is directly proportional to the number of viable cells.

Logical Diagram for Diagnosing Instability Source

Instability_Diagnosis start Inconsistent Results or Viability Loss reagent_check Is the this compound prepared fresh from -80°C aliquots? start->reagent_check protocol_check Is the experimental protocol strictly followed? reagent_check->protocol_check Yes reagent_issue Source: Reagent Instability Solution: Use single-use aliquots, validate new lots. reagent_check->reagent_issue No cell_check Are the cells low passage and mycoplasma free? protocol_check->cell_check Yes protocol_issue Source: Protocol Variation Solution: Implement strict SOPs, check equipment calibration. protocol_check->protocol_issue No cell_issue Source: Cell Line Instability Solution: Thaw new vial of low passage cells. cell_check->cell_issue No unknown_issue Contact Technical Support cell_check->unknown_issue Yes

References

CM-Tpmf off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for potential off-target effects of CM-Tpmf, a selective activator of the K(Ca)2.1 potassium channel.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during your experiments with this compound.

Q1: I am observing a phenotype in my cellular assay that is inconsistent with K(Ca)2.1 activation. What could be the cause?

A1: While this compound is a selective activator of K(Ca)2.1, unexpected phenotypes could arise from several factors:

  • Off-target effects: At higher concentrations, this compound might interact with other proteins, including other ion channels, kinases, or GPCRs.

  • Cellular context: The expression levels of K(Ca)2.1 and potential off-target proteins can vary between cell lines, leading to different phenotypic outcomes.

  • Compound stability and solubility: Degradation or precipitation of this compound in your experimental media can lead to inconsistent results.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is activating K(Ca)2.1 in your specific cell system. This can be done using electrophysiology (patch-clamp) to measure K(Ca)2.1 currents.

  • Dose-Response Curve: Perform a dose-response experiment to determine the EC50 of this compound for your observed phenotype. If the EC50 for the phenotype is significantly different from its reported EC50 for K(Ca)2.1 activation, it may suggest an off-target effect.

  • Negative Control Compound: Use a structurally similar but inactive analog of this compound as a negative control. An ideal negative control would not activate K(Ca)2.1 and should not produce the unexpected phenotype. If such a compound is not available, consider using a known inactive compound with similar physicochemical properties.

  • Orthogonal Approaches: Use an alternative method to modulate K(Ca)2.1 activity, such as siRNA/shRNA knockdown or using a different K(Ca)2.1 activator with a distinct chemical scaffold. If the phenotype is not replicated with these methods, it is more likely to be an off-target effect of this compound.

Q2: How can I proactively assess the selectivity of this compound in my experimental system?

A2: A multi-pronged approach is recommended to build a comprehensive selectivity profile for this compound.

  • Ion Channel Panel Screening: Screen this compound against a broad panel of other ion channels using automated electrophysiology platforms. This will identify potential interactions with other channels that could contribute to your observed phenotype.

  • Kinase Profiling: Utilize a kinase panel screen, such as KINOMEscan™, to assess for any off-target interactions with a wide range of human kinases.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct binding of this compound to its target (K(Ca)2.1) and potential off-targets in a cellular context.

Quantitative Data Summary

The following tables provide illustrative data that could be generated from the recommended selectivity profiling assays.

Table 1: Illustrative Ion Channel Selectivity Profile for this compound (10 µM)

Ion Channel% Inhibition/ActivationMethod
K(Ca)2.1 +150% (Activation) Patch-Clamp
K(Ca)2.2+25% (Activation)Patch-Clamp
K(Ca)2.3+15% (Activation)Patch-Clamp
K(Ca)3.1No significant effectPatch-Clamp
hERGNo significant effectPatch-Clamp
Na(V)1.5No significant effectPatch-Clamp
Ca(V)1.2No significant effectPatch-Clamp

Table 2: Illustrative Kinase Selectivity Profile for this compound (10 µM)

Kinase Target% InhibitionMethod
K(Ca)2.1 (intended target) N/A N/A
Kinase A5%KINOMEscan™
Kinase B2%KINOMEscan™
Kinase C8%KINOMEscan™

Experimental Protocols

Protocol 1: Ion Channel Selectivity Profiling using Automated Electrophysiology

Objective: To determine the selectivity of this compound against a panel of off-target ion channels.

Methodology:

  • Cell Lines: Utilize a panel of validated cell lines, each stably expressing a specific ion channel of interest.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Automated Patch-Clamp: Use an automated patch-clamp system (e.g., QPatch, Patchliner) to record ion channel currents.

  • Assay Protocol:

    • Obtain a stable whole-cell recording from a cell expressing the target ion channel.

    • Apply a voltage protocol appropriate for activating the specific ion channel.

    • Perfuse the cells with a vehicle control solution and record baseline currents.

    • Perfuse the cells with the desired concentration of this compound and record the currents.

    • Include a known inhibitor or activator for each channel as a positive control.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition or activation.

Protocol 2: KINOMEscan™ Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration to a commercial KINOMEscan™ service provider.

  • Assay Principle: The assay is a competition binding assay where the amount of test compound that binds to a panel of kinases is measured. A DNA-tagged kinase is mixed with an immobilized ligand and the test compound. The amount of kinase bound to the solid support is quantified via qPCR.

  • Data Analysis: The results are typically provided as a percentage of control, indicating the degree of binding of this compound to each kinase in the panel. A lower percentage of control indicates stronger binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to K(Ca)2.1 and identify potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells expressing K(Ca)2.1 with either vehicle (DMSO) or this compound at various concentrations.

  • Heat Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble K(Ca)2.1 (and any other protein of interest) at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway CM_Tpmf This compound KCa2_1 K(Ca)2.1 Channel CM_Tpmf->KCa2_1 Activates Off_Target Potential Off-Target (e.g., Kinase, GPCR) CM_Tpmf->Off_Target Binds at high conc. Hyperpolarization Membrane Hyperpolarization KCa2_1->Hyperpolarization Increases K+ efflux Phenotype Expected Phenotype Hyperpolarization->Phenotype Downstream_Signaling Altered Downstream Signaling Off_Target->Downstream_Signaling Unexpected_Phenotype Unexpected Phenotype Downstream_Signaling->Unexpected_Phenotype

Caption: On- and potential off-target signaling of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Control Experiments cluster_2 Off-Target Identification cluster_3 Conclusion Observe_Phenotype Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Curve Observe_Phenotype->Dose_Response Negative_Control Test with Inactive Analog Observe_Phenotype->Negative_Control Orthogonal_Approach Use siRNA or Alternative K(Ca)2.1 Activator Observe_Phenotype->Orthogonal_Approach Conclusion Determine if Phenotype is On-Target or Off-Target Dose_Response->Conclusion Negative_Control->Conclusion Orthogonal_Approach->Conclusion Ion_Channel_Panel Ion Channel Panel Screen Kinome_Scan KINOMEscan™ CETSA Cellular Thermal Shift Assay (CETSA) Conclusion->Ion_Channel_Panel If off-target suspected Conclusion->Kinome_Scan If off-target suspected Conclusion->CETSA If off-target suspected

Caption: Troubleshooting workflow for unexpected phenotypes.

Logical_Relationship Phenotype Observed Phenotype KCa2_1_Activation K(Ca)2.1 Activation KCa2_1_Activation->Phenotype Hypothesized On-Target Off_Target_Effect Off-Target Effect Off_Target_Effect->Phenotype Alternative Hypothesis CM_Tpmf_Treatment This compound Treatment CM_Tpmf_Treatment->Phenotype

Caption: Logical relationship of this compound treatment and effects.

Technical Support Center: CM-Tpmf Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CM-Tpmf. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you navigate potential challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel cytotoxic agent designed to induce cell death in rapidly dividing cells. Its primary mode of action is believed to be the induction of apoptosis through the intrinsic pathway. This is achieved by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Q2: What are the optimal storage and handling conditions for this compound?

A2: this compound is light-sensitive and should be stored at -20°C in a desiccated environment. When preparing solutions, it is recommended to use pre-chilled, sterile DMSO as the solvent. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How do I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a dose-response curve could be from 0.1 µM to 100 µM.

Q4: Can this compound be used in combination with other therapeutic agents?

A4: Yes, synergistic effects may be observed when this compound is used in combination with other chemotherapeutic agents. However, it is essential to perform combination index (CI) studies to determine if the interaction is synergistic, additive, or antagonistic.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells in a viability assay. - Inconsistent cell seeding. - Uneven drug distribution. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Mix the plate gently by tapping after adding this compound. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpectedly low cytotoxicity at expected effective concentrations. - Degraded this compound stock solution. - Cell line has developed resistance. - Incorrect assay incubation time.- Prepare a fresh stock solution of this compound. - Verify the identity and passage number of your cell line. - Optimize the incubation time for your specific cell line and assay.
Complete cell death even at the lowest concentration. - Calculation error in drug dilution. - High sensitivity of the cell line. - Contamination of the cell culture.- Double-check all calculations for dilutions. - Perform a wider range dose-response curve starting with much lower concentrations (e.g., in the nM range). - Check for signs of bacterial or fungal contamination.
Inconsistent results with MTT/XTT assays. - Interference of this compound with the tetrazolium dye reduction. - Insufficient incubation time with the assay reagent.- Run a control with this compound in cell-free medium to check for direct reduction of the dye. - Consider using an alternative viability assay, such as a luciferase-based ATP assay. - Ensure the formazan crystals are fully solubilized before reading the absorbance.

Quantitative Data Summary

The following table summarizes representative IC50 values of this compound in various cancer cell lines after a 48-hour treatment period, as determined by an MTT assay.

Cell Line Cancer Type IC50 (µM)
MCF-7Breast Cancer15.2 ± 2.1
A549Lung Cancer25.8 ± 3.5
HeLaCervical Cancer10.5 ± 1.8
HCT116Colon Cancer18.9 ± 2.9

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

Protocol 2: Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.

Materials:

  • Cells treated with this compound in a 96-well plate

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Lysis buffer

  • Assay buffer

  • Fluorometer

Procedure:

  • Cell Lysis:

    • After this compound treatment, centrifuge the plate and carefully remove the supernatant.

    • Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase Reaction:

    • Add 50 µL of 2X reaction buffer containing the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Visualizations

G cluster_0 This compound Action cluster_1 Intrinsic Apoptosis Pathway This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apaf-1 Activation Apaf-1 Activation Cytochrome c Release->Apaf-1 Activation Caspase-9 Activation Caspase-9 Activation Apaf-1 Activation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G cluster_workflow Experimental Workflow A Seed Cells in 96-well Plate B Treat with this compound (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570nm D->E F Data Analysis (IC50 Calculation) E->F G High Variability High Variability Inconsistent Seeding Inconsistent Seeding Inconsistent Seeding->High Variability Uneven Drug Distribution Uneven Drug Distribution Uneven Drug Distribution->High Variability Edge Effects Edge Effects Edge Effects->High Variability Low Cytotoxicity Low Cytotoxicity Degraded Compound Degraded Compound Degraded Compound->Low Cytotoxicity Cell Resistance Cell Resistance Cell Resistance->Low Cytotoxicity Incorrect Incubation Incorrect Incubation Incorrect Incubation->Low Cytotoxicity Inconsistent Assay Results Inconsistent Assay Results Compound Interference Compound Interference Compound Interference->Inconsistent Assay Results Incomplete Solubilization Incomplete Solubilization Incomplete Solubilization->Inconsistent Assay Results

References

Technical Support Center: Protocol Refinement for CM-Tpmf in Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the use of CM-Tpmf, a selective activator of K(Ca)2.1 potassium channels, in specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a subtype-selective activator of K(Ca)2.1 (small conductance calcium-activated potassium) channels.[1] Its chemical name is (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide.[1] By activating K(Ca)2.1 channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This can modulate cellular excitability and signaling pathways dependent on membrane potential.

Q2: How should I prepare and store this compound?

A2: this compound should be handled as a research chemical. For short-term storage, it is recommended to keep it at 0-4°C, while long-term storage should be at -20°C. It is advised to protect it from light. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium just before use to minimize degradation and precipitation.

Q3: What are the key considerations when selecting a cell line for this compound treatment?

A3: The primary consideration is the expression level of the K(Ca)2.1 channel in the chosen cell line. You can verify this through techniques like qPCR, Western blot, or immunocytochemistry. The cell line's endogenous signaling pathways and the specific research question will also be critical factors.

Q4: How can I determine the optimal concentration and incubation time for this compound?

A4: A dose-response and time-course experiment is essential. Start with a wide range of concentrations (e.g., from nanomolar to micromolar) and several time points. The optimal conditions will be those that elicit the desired biological response without causing significant cytotoxicity. Cell viability assays such as MTT or LDH assays should be performed in parallel.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound treatment Low or no expression of K(Ca)2.1 channels in the cell line.Verify K(Ca)2.1 expression using qPCR or Western blot. Consider using a cell line known to express the channel or a transient/stable transfection system to introduce the channel.
Inactive compound.Ensure proper storage and handling of this compound. Test the activity of the compound on a positive control cell line if available.
Suboptimal concentration or incubation time.Perform a thorough dose-response and time-course experiment.
High cell death or cytotoxicity Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent control experiment.
Off-target effects at high concentrations.Use the lowest effective concentration of this compound determined from your dose-response curve.
Contamination of cell culture.Regularly check for microbial contamination. Practice good aseptic technique.
Inconsistent or variable results Cell line instability.Use cells within a consistent and low passage number range. Perform cell line authentication to ensure the identity of your cells.
Inconsistent experimental procedure.Standardize all steps of the protocol, including cell seeding density, treatment duration, and assay procedures.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol 1: Determining K(Ca)2.1 Expression by qPCR

  • RNA Extraction: Isolate total RNA from your cell line of interest using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA to cDNA.

  • qPCR: Perform quantitative PCR using primers specific for the K(Ca)2.1 channel gene (KCNN1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of K(Ca)2.1 using the ΔΔCt method.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and a solvent control for the desired time period.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the solvent control.

Visualizations

G cluster_workflow Experimental Workflow for this compound Protocol Refinement start Select Cell Line kcnn1_expression Verify K(Ca)2.1 Expression (qPCR/Western Blot) start->kcnn1_expression dose_response Dose-Response & Time-Course (Vary this compound concentration and incubation time) kcnn1_expression->dose_response viability Assess Cell Viability (MTT/LDH Assay) dose_response->viability functional_assay Perform Functional Assay (e.g., Patch-clamp, Ca2+ imaging) dose_response->functional_assay data_analysis Data Analysis and Protocol Optimization viability->data_analysis functional_assay->data_analysis

Caption: Workflow for optimizing this compound treatment in a new cell line.

G cluster_pathway Hypothetical Signaling Pathway for this compound Action cm_tpmf This compound kca21 K(Ca)2.1 Channel cm_tpmf->kca21 activates k_efflux K+ Efflux kca21->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization ca_influx Decreased Ca2+ Influx (via voltage-gated Ca2+ channels) hyperpolarization->ca_influx downstream Downstream Cellular Responses (e.g., altered gene expression, proliferation) ca_influx->downstream

Caption: Potential signaling cascade following K(Ca)2.1 activation by this compound.

References

minimizing variability in experiments with CM-Tpmf

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize variability in your experiments using CM-Tpmf. Consistent and reproducible results are critical for advancing your research, and this resource is designed to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when using this compound?

A1: The most significant sources of variability typically fall into three categories: reagent handling, cell culture inconsistencies, and procedural deviations. It is crucial to maintain consistency across all aspects of your experimental workflow, from thawing and diluting this compound to plating cells and taking measurements.

Q2: How should I properly store and handle this compound to ensure its stability?

A2: For optimal performance and to minimize degradation, this compound should be stored at -80°C in its original packaging. Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the product. We recommend aliquoting the solution upon first use into single-use volumes appropriate for your experiments.

Q3: My results with this compound are inconsistent between experiments. What should I check first?

A3: Start by reviewing your experimental protocol for any recent changes. Ensure that the cell passage number is within the recommended range and that the cells were healthy and in the exponential growth phase at the time of the experiment. Also, verify the concentration and preparation of all reagents, including this compound.

Q4: Can batch-to-batch variation in this compound affect my results?

A4: While we strive for high consistency between manufacturing lots, minor variations can occur. We recommend performing a small-scale pilot experiment to qualify each new lot of this compound to ensure it meets the performance standards of your specific assay.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volume in each well.
Edge effects in the plateAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
Improper mixing of this compoundGently vortex or invert the this compound aliquot before adding it to your assay medium to ensure a homogenous solution.
Experiment-to-Experiment Variability Differences in cell passage numberMaintain a consistent cell passage number for all experiments. Cells at very low or high passage numbers can behave differently.
Variation in incubation timesUse a calibrated timer and adhere strictly to the incubation times specified in your protocol.
ContaminationRegularly check your cell cultures for any signs of microbial contamination.
Unexpected or Noisy Data Incorrect filter or wavelength settingsVerify that your plate reader or imaging system is set to the correct excitation and emission wavelengths for your assay.
Reagent degradationEnsure that this compound and other critical reagents have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.
Cell stressHandle cells gently during all steps of the experiment to avoid inducing a stress response that could affect the results.

Experimental Protocols & Workflows

To ensure consistency, it is critical to follow a standardized workflow. Below is a generalized workflow for a cell-based assay using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis thaw Thaw this compound & Cells culture Culture Cells to Optimal Density thaw->culture prepare Prepare Reagents & Dilutions culture->prepare seed Seed Cells in Microplate prepare->seed treat Treat Cells with this compound seed->treat incubate Incubate for a Defined Period treat->incubate add_reagent Add Detection Reagent incubate->add_reagent read Read Plate add_reagent->read analyze Analyze Data read->analyze qc Perform Quality Control analyze->qc

Figure 1. A generalized experimental workflow for a cell-based assay using this compound.

Logical Troubleshooting Pathway

When encountering variability, a structured approach to troubleshooting can help identify the root cause more efficiently.

G start High Variability Observed check_protocol Review Protocol & Recent Changes start->check_protocol check_reagents Examine Reagent Preparation & Storage check_protocol->check_reagents No Protocol Deviations check_cells Assess Cell Health & Passage Number check_reagents->check_cells Reagents OK check_equipment Verify Equipment Calibration & Settings check_cells->check_equipment Cells OK isolate_variable Isolate & Test One Variable at a Time check_equipment->isolate_variable resolve Issue Resolved isolate_variable->resolve

Technical Support Center: Quality Control and Purity Assessment of Investigational Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with investigational products. The following information is designed to assist in establishing robust quality control (QC) and purity assessment protocols, which are critical components of regulatory submissions such as a Drug Master File (DMF) or a Tobacco Product Master File (TPMF).

A Master File is a confidential submission to a regulatory authority (e.g., the FDA) that contains detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a drug or other regulated product.[1][2][3] While the Master File itself is a dossier, the data within it, particularly concerning product quality, is generated through rigorous laboratory testing. This guide focuses on the common challenges and questions that arise during the generation of that data.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps for assessing the purity of a new batch of our product?

A1: The initial assessment should always begin with a comprehensive identity and purity check. This typically involves a primary analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to establish a purity profile and a spectroscopic method like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation.[1] It is also crucial to perform a visual inspection for appearance and solubility tests.

Q2: How do we select the appropriate analytical techniques for our product?

A2: The choice of analytical techniques depends on the physicochemical properties of your product. For small molecules, a combination of chromatography (HPLC, UPLC, GC) for separation and purity, mass spectrometry for molecular weight confirmation, and NMR for structural elucidation is standard. For biologics, techniques like size-exclusion chromatography (SEC), sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and enzyme-linked immunosorbent assay (ELISA) are more appropriate.

Q3: What are the common sources of variability in our purity measurements?

A3: Variability can arise from multiple sources, including instrument performance, column degradation, inconsistencies in sample preparation, and the stability of the reference standard and the sample itself. A systematic approach to troubleshooting, starting from sample preparation and moving through to data analysis, is recommended.

Q4: How should we establish acceptance criteria for purity and impurities?

A4: Acceptance criteria should be based on data from multiple batches, stability studies, and a thorough understanding of the manufacturing process. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting specifications for impurities. These criteria are a critical component of a product's quality control strategy.

Troubleshooting Guides

HPLC/UPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing or Fronting - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa- Reduce sample concentration
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Flush the system with a strong solvent- Run blank injections to identify the source of the ghost peaks
Baseline Drift - Column temperature fluctuations- Mobile phase composition changing- Detector lamp aging- Use a column oven for temperature control- Ensure proper mobile phase mixing and degassing- Replace the detector lamp if necessary
Inconsistent Retention Times - Fluctuation in mobile phase composition- Pump malfunction- Column equilibration issues- Prepare fresh mobile phase and ensure proper mixing- Check pump performance and perform maintenance- Ensure the column is fully equilibrated before each injection
Mass Spectrometry (MS) Analysis Issues
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity - Poor ionization of the analyte- Ion source contamination- Incorrect instrument settings- Optimize ionization source parameters (e.g., spray voltage, gas flow)- Clean the ion source- Review and optimize MS method parameters
Mass Inaccuracy - Instrument calibration drift- Space charge effects- Recalibrate the mass spectrometer using a known standard- Dilute the sample to reduce ion density in the analyzer
Presence of Adducts - High salt concentration in the sample- Contaminants in the mobile phase- Desalt the sample prior to analysis- Use high-purity solvents and additives for the mobile phase

Experimental Protocols

General Protocol for HPLC Purity Assessment
  • Mobile Phase Preparation: Prepare the mobile phase with HPLC-grade solvents. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable solvent to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the same solvent as the reference standard to a known concentration.

  • Instrument Setup:

    • Install the appropriate HPLC column.

    • Set the column temperature.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate, injection volume, and detector wavelength.

  • Analysis:

    • Inject the blank (solvent) first, followed by the standard solutions and then the sample solutions.

    • Integrate the peaks in the resulting chromatograms.

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

    • Use the calibration curve to quantify any specified impurities.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup prep_mobile->instrument_setup prep_standard Standard Preparation run_sequence Run Injection Sequence prep_standard->run_sequence prep_sample Sample Preparation prep_sample->run_sequence instrument_setup->run_sequence peak_integration Peak Integration run_sequence->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: A generalized workflow for HPLC-based purity assessment.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed (e.g., Peak Tailing) cause1 Column Degradation start->cause1 cause2 Incorrect Mobile Phase pH start->cause2 cause3 Sample Overload start->cause3 solution1 Replace Column cause1->solution1 solution2 Adjust pH cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3 end Problem Resolved solution1->end Resolved solution2->end Resolved solution3->end Resolved

Caption: A logical flow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of CM-Tpmf and Other K(Ca)2.1 Channel Activators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of CM-Tpmf with other known activators of the small-conductance calcium-activated potassium channel K(Ca)2.1 (also known as SK1). The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of pharmacological tools for studying K(Ca)2.1 channel function.

Introduction to K(Ca)2.1 Channels

Small-conductance calcium-activated potassium (K(Ca)2) channels are critical regulators of membrane potential in both excitable and non-excitable cells.[1] The K(Ca)2 family includes three subtypes: K(Ca)2.1 (SK1), K(Ca)2.2 (SK2), and K(Ca)2.3 (SK3).[2] These channels are voltage-independent and are activated by increases in intracellular calcium (Ca²⁺), an effect mediated by the protein calmodulin (CaM) which is constitutively bound to the channels and functions as their Ca²⁺ sensor.[2][3] Activation of these channels leads to potassium efflux, resulting in membrane hyperpolarization, which plays a key role in processes like synaptic transmission and the regulation of vascular tone.[4] Pharmacological activators that enhance the sensitivity of these channels to Ca²⁺ are invaluable research tools and potential therapeutic agents.

This compound has been identified as a potent and selective activator of the human K(Ca)2.1 channel, distinguishing it from other modulators that often exhibit activity across multiple K(Ca)2 subtypes. This guide compares its pharmacological profile to other commonly used K(Ca)2 activators, such as SKA-31 and NS309.

Quantitative Comparison of K(Ca)2.1 Activators

The following table summarizes the reported potency (EC₅₀) of various compounds on K(Ca)2.1 and related K(Ca) channel subtypes, providing insight into their selectivity. Lower EC₅₀ values indicate higher potency.

CompoundK(Ca)2.1 (SK1) EC₅₀K(Ca)2.2 (SK2) EC₅₀K(Ca)2.3 (SK3) EC₅₀K(Ca)3.1 (IK) EC₅₀Selectivity Profile
This compound Potent Activator¹Inactive/InhibitorInactive/InhibitorInactive/InhibitorSelective for human K(Ca)2.1.
SKA-31 2.9 µM (2900 nM)1.9 µM (1900 nM)2.9 µM (2900 nM)260 nMNon-selective, with higher potency for K(Ca)3.1.
NS309 0.12 - 1.2 µM²0.62 µM0.3 µM10 - 90 nMNon-selective positive modulator of K(Ca)2 and K(Ca)3.1 channels.
GW542573X Selective Activator³---Described as a selective K(Ca)2.1 channel activator.

¹Specific EC₅₀ value for this compound's activating effect on K(Ca)2.1 is not detailed in the provided search results, but it is described as potent and selective. ²NS309's EC₅₀ for K(Ca)2 channels is reported as a range; it is a potent activator of all K(Ca)2 subtypes. ³Specific EC₅₀ value for GW542573X is not available in the provided search results.

Experimental Methodologies

The data presented for K(Ca) channel activators are typically generated using whole-cell patch-clamp electrophysiology. Below is a representative protocol for assessing the activity of these compounds.

1. Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the human K(Ca)2.1 channel subtype. Non-transfected cells are used as a negative control.

  • Culture: Cells are cultured under standard conditions (37°C, 5% CO₂) and plated onto glass coverslips 24-48 hours before the experiment.

2. Electrophysiological Recording:

  • Technique: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-6 MΩ when filled with the internal solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KGluconate, 10 HEPES, 0.1 EGTA, 2.5 MgCl₂, with the free Ca²⁺ concentration buffered to a sub-maximal activating level (e.g., 100-300 nM) to allow for the observation of potentiation. pH is adjusted to 7.3 with KOH.

    • External (Bath) Solution (in mM): 140 NaCl, 4.5 KCl, 1.5 CaCl₂, 1.5 MgCl₂, 10 HEPES. pH is adjusted to 7.4 with NaOH.

  • Perfusion: The recording chamber is continuously perfused with the external solution. Test compounds (e.g., this compound) are dissolved in DMSO and then diluted into the external solution to the final desired concentrations.

3. Voltage Protocol and Data Analysis:

  • Holding Potential: Cells are held at a membrane potential of -80 mV.

  • Stimulation: Voltage ramps (e.g., from -120 mV to +40 mV) are applied to elicit K(Ca)2.1 currents.

  • Data Acquisition: Currents are recorded before (baseline) and after the application of the test compound. The effect of the compound is measured as the increase in current amplitude at a specific voltage.

  • Analysis: Concentration-response curves are generated by plotting the percentage increase in current against the compound concentration. The data are fitted to a Hill equation to determine the EC₅₀ value.

Visualizing Mechanisms and Workflows

K(Ca)2.1 Channel Activation Pathway

The following diagram illustrates the mechanism of K(Ca)2.1 channel activation by intracellular calcium and its potentiation by a positive allosteric modulator like this compound.

KCa2_1_Activation cluster_membrane Cell Membrane KCa2_1 K(Ca)2.1 Channel CaM Calmodulin (CaM) (Constitutively Bound) K_efflux K⁺ Efflux KCa2_1->K_efflux Opens CaM->KCa2_1 Conformational Change (Channel Gating) Ca_ion Intracellular Ca²⁺ Ca_ion->CaM Binds Activator Positive Modulator (e.g., this compound) Activator->KCa2_1 Binds & Potentiates (Increases Ca²⁺ Sensitivity) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ephys_Workflow Start Prepare K(Ca)2.1- expressing cells Patch Establish Whole-Cell Patch-Clamp Start->Patch Record_Base Record Baseline K⁺ Current Patch->Record_Base Apply_Compound Apply Activator (e.g., this compound) Record_Base->Apply_Compound Record_Active Record Potentiated K⁺ Current Apply_Compound->Record_Active Analyze Generate Dose-Response Curve Record_Active->Analyze

References

CM-Tpmf: A Selective Positive Modulator of K(Ca)2.1 Channels

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of CM-Tpmf's selectivity and performance against other K(Ca)2 channel modulators for researchers, scientists, and drug development professionals.

This compound has emerged as a potent and selective positive modulator of the small-conductance calcium-activated potassium channel K(Ca)2.1 (also known as SK1). This guide provides a comprehensive overview of the validation of this compound's selectivity for K(Ca)2.1 channels, comparing its performance with other known modulators and presenting supporting experimental data and protocols.

Performance Comparison of K(Ca)2 Channel Modulators

The selectivity of this compound for K(Ca)2.1 channels is a key attribute that distinguishes it from other modulators of the K(Ca)2 channel family. The following table summarizes the potency of this compound and other representative K(Ca)2 channel modulators across different subtypes.

CompoundK(Ca)2.1 EC50 (nM)K(Ca)2.2 EC50 (nM)K(Ca)2.3 EC50 (nM)K(Ca)3.1 EC50 (nM)Selectivity Profile
This compound 24 290 Inactive Inactive Selective for K(Ca)2.1
SKA-31290019001200250K(Ca)3.1 > K(Ca)2.3 > K(Ca)2.2 > K(Ca)2.1
CyPPAInactive~7000ActiveInactiveSelective for K(Ca)2.2/2.3
NS13001InactiveActiveActiveInactiveSelective for K(Ca)2.2/2.3

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of its maximal effect. "Inactive" indicates no significant potentiation was observed at concentrations typically tested.

This compound demonstrates a clear preference for K(Ca)2.1 channels, with an EC50 value of 24 nM.[1] Its potency is significantly lower for the K(Ca)2.2 subtype (EC50 of 290 nM), and it is reported to be inactive on K(Ca)2.3 and K(Ca)3.1 channels.[2] This subtype selectivity is a crucial advantage in research and potential therapeutic applications where specific targeting of K(Ca)2.1 is desired. In contrast, compounds like SKA-31 show broader activity across the K(Ca)2 and K(Ca)3.1 channels, while CyPPA and NS13001 are selective for K(Ca)2.2 and K(Ca)2.3.[2]

Mechanism of Action

This compound functions as a positive gating modulator of K(Ca)2.1 channels.[1] This means it enhances the channel's sensitivity to intracellular calcium, leading to an increased probability of channel opening at a given calcium concentration. The binding site for this compound has been identified to be within the transmembrane domain 5 (TM5) of the K(Ca)2.1 channel protein.[2]

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the validation of this compound, the following diagrams have been generated using the DOT language.

KCa2_1_Signaling_Pathway cluster_membrane Cell Membrane KCa2_1 K(Ca)2.1 Channel K_ion K+ KCa2_1->K_ion efflux CaM Calmodulin (CaM) CaM->KCa2_1 activates CM_Tpmf This compound CM_Tpmf->KCa2_1 potentiates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Ca_influx Increased Intracellular Ca2+ Ca_influx->CaM binds Downstream Downstream Cellular Effects Hyperpolarization->Downstream

Caption: K(Ca)2.1 channel activation pathway.

Experimental_Workflow cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with K(Ca)2.1 Plasmid Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Drug_Application Application of this compound Patch_Clamp->Drug_Application Data_Acquisition Current Recording Drug_Application->Data_Acquisition CRC Concentration-Response Curve Generation Data_Acquisition->CRC EC50_Calc EC50 Calculation CRC->EC50_Calc Selectivity Selectivity Profile Determination EC50_Calc->Selectivity

References

A Comparative Guide to KCa Channel Activators: CM-Tpmf vs. NS309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule activators of calcium-activated potassium (KCa) channels: CM-Tpmf and NS309. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a comprehensive overview of their efficacy, potency, and mechanisms of action, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureThis compoundNS309
Primary Target(s) Selective activator of KCa2.1 channelsPan-activator of KCa2 and KCa3.1 channels
Binding Site Transmembrane domain 5 of the KCa2.1 channelInterface between calmodulin (CaM) and the channel
Potency (EC50) KCa2.1: 24 nMKCa2.2: 290 nM[1]KCa2 channels: ~600-620 nMKCa3.1 channels: 10-20 nM[2]

Efficacy and Potency: A Quantitative Comparison

The potency and selectivity of this compound and NS309 have been characterized using electrophysiological techniques, primarily whole-cell patch-clamp recordings. The half-maximal effective concentrations (EC50) for each compound on various KCa channel subtypes are summarized below.

CompoundChannel SubtypeEC50 (nM)Reference
This compound KCa2.124[1]
KCa2.2290[1]
NS309 KCa2 (general)~600-620[2]
KCa3.110-20
hSK3 (KCa2.3)150

Note: The efficacy of both compounds is demonstrated by their ability to increase the open probability of their target channels, leading to membrane hyperpolarization.

Mechanism of Action and Signaling Pathways

This compound and NS309 exert their effects through distinct mechanisms of action, leading to the activation of different downstream signaling cascades.

This compound: Selective Activation of KCa2.1

This compound acts as a positive gating modulator with high selectivity for the KCa2.1 channel subtype. Its binding site is located within the transmembrane domain 5 of the channel pore. Activation of KCa2.1 channels by this compound leads to an efflux of potassium ions (K+), resulting in hyperpolarization of the cell membrane. In excitable cells such as neurons, this hyperpolarization contributes to the afterhyperpolarization (AHP) that follows an action potential, thereby regulating neuronal firing rates and excitability.

CM_Tpmf_Signaling CM_Tpmf This compound KCa21 KCa2.1 Channel (Transmembrane Domain 5) CM_Tpmf->KCa21 Binds to K_efflux K+ Efflux KCa21->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization AHP Afterhyperpolarization (AHP) Hyperpolarization->AHP Neuronal_Excitability Modulation of Neuronal Excitability AHP->Neuronal_Excitability

This compound Signaling Pathway
NS309: Pan-Activation of KCa2 and KCa3.1

NS309 is a potent, non-selective activator of both small-conductance (KCa2) and intermediate-conductance (KCa3.1) KCa channels. It functions by binding to a pocket at the interface between the channel and the calcium-binding protein calmodulin (CaM), thereby increasing the channel's sensitivity to intracellular calcium.

Recent studies have also elucidated a downstream anti-inflammatory signaling pathway modulated by NS309. In the context of traumatic brain injury, NS309 has been shown to upregulate the expression of TNF-α-induced protein 6 (TSG-6). TSG-6, in turn, inhibits the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.

NS309_Signaling cluster_channel_activation Channel Activation cluster_anti_inflammatory Anti-inflammatory Pathway NS309 NS309 KCa2_31 KCa2/KCa3.1 Channels (CaM Interface) NS309->KCa2_31 Binds to TSG6 TSG-6 NS309->TSG6 Upregulates K_efflux_NS K+ Efflux KCa2_31->K_efflux_NS Opens Hyperpolarization_NS Membrane Hyperpolarization K_efflux_NS->Hyperpolarization_NS NFkB NF-κB Activation TSG6->NFkB Inhibits Anti_inflammatory Anti-inflammatory Cytokines TSG6->Anti_inflammatory Promotes Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory Induces

NS309 Signaling Pathways

Experimental Protocols

The primary method for characterizing the efficacy and potency of this compound and NS309 is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in living cells.

Whole-Cell Patch-Clamp Recording of KCa Channel Activity

Objective: To measure the potentiation of KCa channel currents by a test compound (this compound or NS309).

Cell Preparation:

  • Culture a suitable cell line expressing the KCa channel subtype of interest (e.g., HEK293 cells stably transfected with KCa2.1).

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 nM) (pH adjusted to 7.2 with KOH). The test compound is added to the external solution at various concentrations.

Electrophysiological Recording:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps or ramps to elicit KCa channel currents. A typical voltage ramp protocol would be from -120 mV to +40 mV over 200 ms.

  • Record baseline currents in the absence of the test compound.

  • Perfuse the chamber with the external solution containing the test compound at a specific concentration and record the potentiated currents.

  • Perform a washout with the control external solution to observe the reversal of the compound's effect.

Data Analysis:

  • Measure the amplitude of the outward K+ current at a specific voltage (e.g., +40 mV).

  • Calculate the fold-increase in current amplitude in the presence of the compound compared to the baseline.

  • Construct a dose-response curve by plotting the fold-increase in current against the compound concentration.

  • Fit the dose-response curve with a Hill equation to determine the EC50 value.

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (KCa Channel Expression) Giga_Seal Form Giga-seal Cell_Culture->Giga_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline KCa Currents Whole_Cell->Baseline Compound_App Apply Test Compound (this compound or NS309) Baseline->Compound_App Record_Potentiated Record Potentiated KCa Currents Compound_App->Record_Potentiated Washout Washout Record_Potentiated->Washout Measure_Current Measure Current Amplitudes Record_Potentiated->Measure_Current Dose_Response Construct Dose-Response Curve Measure_Current->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Whole-Cell Patch-Clamp Workflow

Conclusion

This compound and NS309 are valuable pharmacological tools for studying the physiological roles of KCa channels. The choice between these two compounds will largely depend on the specific research question. This compound offers high selectivity for the KCa2.1 subtype, making it ideal for dissecting the specific functions of this channel. In contrast, NS309's broader activity profile is advantageous for studies investigating the combined roles of KCa2 and KCa3.1 channels or for applications where potent activation of KCa3.1 is desired. Researchers should carefully consider the potency, selectivity, and mechanism of action of each compound in the context of their experimental design.

References

A Comparative Analysis of Ion Channel Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, ion channel modulators represent a significant class of therapeutic agents.[1] Their ability to fine-tune the activity of ion channels—proteins that are fundamental to a vast array of physiological processes—makes them promising candidates for treating a multitude of human diseases, including those affecting the central nervous system, cardiovascular system, and immune system.[1][2] This guide provides a framework for the comparative study of a novel channel modulator, here referred to as CM-Tpmf, against other established or experimental modulators. The methodologies and data presentation formats are designed for researchers, scientists, and drug development professionals to facilitate a clear, objective assessment.

Quantitative Performance Analysis

A direct comparison of quantitative data is crucial for evaluating the efficacy and selectivity of channel modulators. The following table summarizes key performance metrics for a hypothetical voltage-gated sodium (Nav) channel modulator, this compound, compared to two other modulators, Compound A (a known inhibitor) and Compound B (a known activator).

Parameter This compound Compound A (Inhibitor) Compound B (Activator) Unit
IC50 / EC50 502515 (EC50)nM
Target Channel Nav1.7Nav1.7Nav1.7-
Selectivity (vs. Nav1.5) >1000-fold~100-fold~50-fold-
Mechanism of Action Allosteric ModulatorPore BlockerGating Modifier-
Effect on Inactivation Shifts to hyperpolarized potentialNo significant effectSlows inactivation-
Use-Dependency HighLowModerate-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of ion channel modulators.

Electrophysiology Patch-Clamp Assay

Objective: To characterize the functional effects of the modulator on the target ion channel.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the target ion channel (e.g., Nav1.7) are cultured under standard conditions.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

  • Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions:

    • Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a holding potential of -120 mV and depolarized to a range of test potentials (e.g., -100 mV to +60 mV in 10 mV increments).

    • Concentration-Response: The modulator is applied at increasing concentrations to determine the IC50 or EC50.

  • Data Analysis: Data are analyzed using specialized software to determine parameters such as peak current amplitude, channel activation and inactivation kinetics, and the concentration-response curve.

High-Throughput Fluorescence-Based Screening

Objective: To rapidly screen large compound libraries for ion channel modulatory activity.[3]

Methodology:

  • Assay Principle: Utilize voltage-sensitive or ion-sensitive fluorescent dyes to detect changes in membrane potential or ion flux.

  • Cell Plating: Cells expressing the target ion channel are plated in 96- or 384-well microplates.

  • Dye Loading: Cells are incubated with a fluorescent dye that reports changes in membrane potential.

  • Compound Addition: Test compounds (including this compound and controls) are added to the wells.

  • Stimulation: The ion channel is activated using a chemical or electrical stimulus.

  • Signal Detection: Changes in fluorescence are measured using a plate reader.

  • Data Analysis: The fluorescence signal is normalized and used to determine the activity of the test compounds.

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 Mechanism of Action This compound This compound Allosteric Site Allosteric Site This compound->Allosteric Site Binds to Na_v Channel Na_v Channel Allosteric Site->Na_v Channel Induces conformational change in Pore Domain Pore Domain Na_v Channel->Pore Domain Modulates gating of Ion Flow Ion Flow Pore Domain->Ion Flow Alters

Caption: Allosteric modulation of a voltage-gated sodium channel by this compound.

G cluster_1 Experimental Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Patch-Clamp Recording Patch-Clamp Recording Cell Culture->Patch-Clamp Recording Compound Application Compound Application Patch-Clamp Recording->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End

Caption: Workflow for electrophysiological characterization of channel modulators.

Conclusion

The development of novel ion channel modulators like this compound holds significant promise for advancing therapeutic strategies.[4] A systematic and comparative approach, utilizing standardized experimental protocols and clear data presentation, is paramount for elucidating the unique properties of new chemical entities. The framework presented in this guide is intended to support the rigorous evaluation of channel modulators, ultimately facilitating the identification and development of next-generation therapeutics.

References

A Guide to Enhancing Reproducibility of Conditioned Medium Effects Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of conditioned medium (CM) in research holds immense promise for understanding cell signaling, developing novel therapeutics, and advancing regenerative medicine. However, a significant challenge facing the scientific community is the variability of experimental outcomes, making the reproducibility of CM effects across different laboratories a critical concern. This guide provides a framework for objectively assessing and improving the reproducibility of studies involving conditioned media, offering insights into best practices, standardized protocols, and critical parameters that influence experimental consistency.

The inherent biological complexity of conditioned media, which contains a dynamic mixture of secreted factors, exosomes, and metabolites, contributes to this variability.[1] Even under highly standardized protocols, significant intra-laboratory variation has been observed in cell-based assays.[2][3][4] This underscores the need for a meticulous approach to experimental design, execution, and reporting to ensure that findings are robust and replicable.

Factors Influencing the Reproducibility of Conditioned Medium Studies

The consistency of CM effects is contingent on a multitude of factors, from the initial cell source to the final experimental readout. A lack of standardized procedures for CM preparation and application is a major contributor to poor reproducibility.[5] Key variables that require stringent control are outlined in the table below.

CategoryKey VariablesPotential Impact on ReproducibilityRecommendations for Standardization
Cell Source & Culture Cell type, passage number, genetic drift, mycoplasma contamination.Altered secretome profile and cellular responses.Use authenticated, low-passage cell lines from a certified vendor. Regularly test for mycoplasma. Report cell line source and passage number.
Culture Conditions Basal media composition, serum (source, concentration), supplements, culture duration, cell density, incubation conditions (O2, CO2, temperature).Significant changes in the concentration and composition of secreted factors.Use a consistent, defined media formulation. If serum is necessary, use a single lot for the entire study. Standardize seeding density and culture duration.
CM Collection & Processing Collection time point, centrifugation speed and duration, filtration, concentration methods, storage conditions (temperature, duration), freeze-thaw cycles.Degradation or loss of bioactive components, introduction of contaminants.Collect CM at a defined time point in the cell growth phase. Use standardized centrifugation and filtration protocols to remove cells and debris. Aliquot and store at -80°C to avoid freeze-thaw cycles.
Experimental Protocol CM concentration, duration of treatment, target cell type and state, readout assays.Varied biological responses depending on the dose and timing of CM application.Titrate CM to determine the optimal concentration. Clearly define the treatment duration and the specific assays used to measure effects.
Controls Unconditioned medium, fresh medium, medium incubated without cells.Inability to distinguish between effects of secreted factors and nutrient depletion or media degradation.The ideal control is medium incubated under the same conditions as the experimental group but without cells.

Standardized Experimental Workflow for Conditioned Medium Preparation

To mitigate variability, adopting a standardized workflow for CM preparation is paramount. The following diagram illustrates a recommended protocol that incorporates key quality control steps.

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: CM Collection & Processing cluster_2 Phase 3: Quality Control & Experimentation start Start: Authenticated Cell Stock culture Culture Cells to Defined Confluency start->culture Standardized Seeding Density media_change Switch to Serum-Free/Low-Serum Medium culture->media_change Consistent Growth Phase collect Collect Conditioned Medium at Pre-defined Time Point media_change->collect centrifuge Centrifuge to Pellet Cells & Debris collect->centrifuge filtrate Filter Sterilize (e.g., 0.22 µm) centrifuge->filtrate aliquot Aliquot for Storage filtrate->aliquot store Store at -80°C aliquot->store qc Quality Control (e.g., protein concentration, secretome analysis) store->qc experiment Use in Downstream Assays qc->experiment control Prepare Control Medium (incubated without cells) control->experiment

A standardized workflow for conditioned medium preparation.

Logical Framework of Factors Influencing Experimental Reproducibility

The reproducibility of CM studies is a multifactorial issue. The following diagram illustrates the logical relationships between key contributing factors.

G cluster_0 Experimental Design & Execution cluster_1 Biological Variables cluster_2 Data Analysis & Reporting reproducibility Reproducibility of CM Effects protocol Standardized Protocols protocol->reproducibility controls Appropriate Controls controls->reproducibility reagents Consistent Reagents reagents->reproducibility cell_source Cell Source & Integrity cm_composition CM Compositional Variability cell_source->cm_composition culture_conditions Culture Conditions culture_conditions->cm_composition cm_composition->reproducibility data_analysis Robust Data Analysis data_analysis->reproducibility reporting Transparent Reporting reporting->reproducibility data_sharing Open Data Sharing data_sharing->reproducibility

References

A Guide to Negative Control Experiments in Preclinical Studies for Tobacco Product Master Files (TPMFs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential negative control experiments pertinent to the preclinical and toxicological studies commonly included in Tobacco Product Master Files (TPMFs).[1][2][3] While a TPMF is a regulatory submission containing confidential data about a tobacco product, the scientific studies within it must be robust and well-controlled to be considered adequate by regulatory bodies like the FDA.[1][2] Negative controls are a cornerstone of such studies, establishing a baseline and ensuring that observed effects are due to the substance being tested and not extraneous factors.

Comparison of Key Negative Controls in Tobacco Product Research

The selection of appropriate negative controls is critical for the validation of toxicological and mechanistic studies. Below is a comparison of common negative controls used in research relevant to tobacco product assessment.

Control Type Description Typical Application in Tobacco Research Advantages Limitations
Vehicle Control The formulation in which the test substance (e.g., e-liquid, tobacco extract) is delivered, but without the active substance.In vitro cell culture experiments, in vivo animal studies.Isolates the effect of the test substance from its delivery medium; essential for determining solvent toxicity.May not account for all non-specific effects of the complete formulation.
Untreated/Sham Control Subjects (cells or animals) that do not receive any treatment. In animal studies, a "sham" control may undergo the same procedures (e.g., handling, injection) without receiving the substance.General health monitoring in animal studies; baseline measurements in cellular assays.Provides a baseline for normal biological function and the effect of experimental procedures.Does not control for the effects of the vehicle.
Non-specific/ Isotype Control (for antibody-based assays) An antibody of the same class (isotype) and from the same species as the primary antibody, but which does not target the specific molecule of interest.Immunohistochemistry, flow cytometry, ELISA.Differentiates specific antibody binding from non-specific binding and Fc receptor-mediated binding.May not perfectly mimic the non-specific binding characteristics of the primary antibody.
Scrambled siRNA/shRNA Control A short interfering or short hairpin RNA with a sequence that does not target any known gene in the test organism.Gene silencing experiments to study the mechanism of action of a tobacco constituent.Controls for the off-target effects of introducing foreign RNA and the activation of the RNA interference machinery.A perfect "scrambled" sequence with no off-target effects can be difficult to design.

Experimental Protocols for Key Negative Controls

Detailed and reproducible protocols are vital for the integrity of data submitted in a TPMF.

Vehicle Control Protocol for In Vitro Cytotoxicity Assay
  • Objective: To determine the baseline cytotoxicity of the vehicle used to dissolve a test compound (e.g., a specific flavoring agent in an e-liquid).

  • Methodology:

    • Culture human lung fibroblasts in 96-well plates until they reach 80-90% confluency.

    • Prepare a dilution series of the vehicle (e.g., propylene glycol) in the cell culture medium. The concentrations should match those used to dilute the test compound.

    • Remove the existing medium from the cells and replace it with the vehicle-containing medium.

    • Incubate the cells for 24 hours under standard cell culture conditions (37°C, 5% CO2).

    • Assess cell viability using a standard MTT or LDH assay.

    • Compare the viability of cells treated with the vehicle to untreated control cells.

Sham Control Protocol for In Vivo Inhalation Study
  • Objective: To assess the physiological effects of the experimental procedure (inhalation exposure) independent of the test substance.

  • Methodology:

    • Acclimate rodents to the inhalation chambers for a specified period.

    • Divide the animals into three groups: a test group exposed to the tobacco product aerosol, a sham control group exposed only to filtered air, and a cage control group that remains in their home cages.

    • The sham control group is placed in the inhalation chambers for the same duration and under the same conditions (flow rate, temperature, humidity) as the test group, but receives only filtered air.

    • Monitor physiological parameters such as body weight, respiratory rate, and behavior for all groups throughout the study.

    • At the end of the study, perform histopathological analysis of the respiratory tract for all groups.

Visualizing Experimental Logic and Workflows

Diagrams are crucial for clearly communicating experimental design and logical flow in regulatory submissions.

G cluster_0 Experimental Design for In Vitro Assay cluster_1 Cell Culture cluster_2 Data Analysis Test_Compound Test Compound (e.g., Flavoring Agent) Cells Human Lung Fibroblasts Test_Compound->Cells Vehicle_Control Vehicle Control (e.g., Propylene Glycol) Vehicle_Control->Cells Untreated_Control Untreated Control (Cells in Media) Untreated_Control->Cells Analysis Compare Viability: Test vs. Vehicle Vehicle vs. Untreated Cells->Analysis

Caption: Workflow for an in vitro cytotoxicity assay with appropriate negative controls.

G Start Start of Mechanistic Study (e.g., investigating a signaling pathway) Hypothesis Hypothesis: Compound X activates Pathway Y Start->Hypothesis Experiment Experiment: Measure phosphorylation of Protein Z in Pathway Y after exposure to Compound X Hypothesis->Experiment Negative_Control Negative Control: Use a scrambled shRNA that does not target any component of Pathway Y Experiment->Negative_Control Controls for off-target effects Positive_Control Positive Control: Use a known activator of Pathway Y Experiment->Positive_Control Ensures assay is working Outcome Outcome: Increased phosphorylation with Compound X and Positive Control, but not with Scrambled shRNA Control Experiment->Outcome Negative_Control->Outcome Positive_Control->Outcome Conclusion Conclusion: Compound X specifically activates Pathway Y Outcome->Conclusion

Caption: Logical flow for a mechanistic study incorporating a scrambled shRNA negative control.

References

A Researcher's Guide to Cross-Validation of CM-Tpmf Activity in K(Ca)2.1 Channel Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of standard methodologies for validating the activity of CM-Tpmf, a subtype-selective activator of K(Ca)2.1 (small conductance calcium-activated potassium channel 1, SK1). [1]

The robust characterization of a channel activator like this compound requires a multi-assay approach to confirm its potency, selectivity, and mechanism of action. Cross-validation between a high-throughput primary screen and a lower-throughput, higher-fidelity secondary assay is crucial for reliable data. This guide focuses on the two most common orthogonal assays for this purpose: the Thallium Flux Assay for initial screening and the Patch-Clamp Electrophysiology Assay for gold-standard validation.

Comparative Analysis of Assay Performance

Validating the activity of this compound necessitates a comparison of its performance across different analytical platforms. A high-throughput friendly thallium flux assay is ideal for initial screening and potency estimation, while patch-clamp electrophysiology provides detailed mechanistic insights and confirmation.

Parameter Thallium Flux Assay Patch-Clamp Electrophysiology Commentary
Primary Measurement Change in intracellular fluorescenceDirect measurement of ion current (pA) across the cell membraneElectrophysiology is the direct measure of channel function.
Throughput High (384- or 1536-well plates)Low (single cell at a time)Thallium flux is suitable for screening large compound libraries.
Potency Metric (Example) EC50 (e.g., 1.5 µM)EC50 (e.g., 1.2 µM)Close correlation of EC50 values between assays validates the compound's potency.
Data Richness Single endpoint or kinetic fluorescence readingDetailed kinetics, voltage-dependence, single-channel conductancePatch-clamp provides in-depth mechanistic information.
Common Use Case Primary screening, SAR studiesHit confirmation, mechanism of action studies, selectivity profilingAssays are complementary; flux assays identify hits, patch-clamp validates them.[2][3]

Experimental Methodologies

Accurate cross-validation relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for the two key assays used to characterize K(Ca)2.1 activators.

High-Throughput Thallium Flux Assay

This assay is a common method for screening potassium channel modulators. It uses the principle that thallium ions (Tl+) can pass through potassium channels and be detected by a Tl+-sensitive fluorescent dye inside the cell.[4][5] An increase in fluorescence upon addition of a Tl+ stimulus indicates channel opening.

Protocol:

  • Cell Culture: Plate CHO or HEK-293 cells stably expressing human K(Ca)2.1 channels into 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove culture medium and add a loading buffer containing a thallium-sensitive dye (e.g., FluxOR™ or Thallos™ AM). Incubate for 60-90 minutes at room temperature in the dark to allow for dye de-esterification.

  • Compound Addition: Wash the cells with a chloride-free assay buffer. Add varying concentrations of this compound (or control compounds) to the wells and incubate for 10-30 minutes.

  • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or PHERAstar). Add a stimulus buffer containing thallium sulfate (Tl₂SO₄) and an agonist to raise intracellular Ca²⁺ (e.g., ionomycin) to initiate Tl+ influx through open K(Ca)2.1 channels.

  • Data Analysis: Measure the fluorescence intensity kinetically over 2-5 minutes. The rate of fluorescence increase or the peak fluorescence is proportional to K(Ca)2.1 channel activity. Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Gold-Standard Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp is the benchmark technique for studying ion channels, allowing direct measurement of the ion flow through the channel in real-time.

Protocol:

  • Cell Preparation: Grow cells expressing K(Ca)2.1 on glass coverslips. At the time of recording, place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular (bath) solution.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular (pipette) solution. The intracellular solution should contain a defined concentration of free Ca²⁺ (e.g., buffered with EGTA) to control the basal activation state of the K(Ca)2.1 channels.

  • Giga-seal Formation: Using a micromanipulator, carefully guide the pipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps or ramps to elicit K(Ca)2.1 currents. Perfuse the cell with varying concentrations of this compound via a rapid solution exchange system.

  • Data Analysis: Record the resulting currents using an amplifier and digitizer. Measure the current amplitude at a specific voltage (e.g., +40 mV). Plot the concentration-response relationship and fit the data to determine the EC50 value, confirming the activation effect of this compound.

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Validation

The logical flow from a high-throughput screen to gold-standard validation is a critical component of the drug discovery process for ion channel modulators.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation hts High-Throughput Screen (Thallium Flux Assay) potency Initial Potency (EC50) Determination hts->potency Identifies 'Hits' epatch Gold-Standard Assay (Patch-Clamp Electrophysiology) potency->epatch Cross-Validation Step confirmation Confirmed Potency & Mechanism epatch->confirmation lead_opt Lead Candidate confirmation->lead_opt Advance to Lead Optimization

Cross-validation workflow for K(Ca)2.1 activators.
K(Ca)2.1 Channel Activation and Signaling Pathway

This compound activates the K(Ca)2.1 channel, which is intrinsically linked to intracellular calcium signaling and plays a key role in regulating cellular excitability.

K(Ca)2 channels are gated by intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel's C-terminus. This binding event triggers a conformational change that opens the channel pore, allowing potassium ions (K+) to flow out of the cell. This efflux of positive charge hyperpolarizes the cell membrane, making the cell less excitable. In neurons, this process contributes to the afterhyperpolarization that follows an action potential, regulating firing frequency and synaptic plasticity.

G cluster_membrane Cell Membrane kca21 K(Ca)2.1 Channel hyperpolarization Membrane Hyperpolarization kca21->hyperpolarization K+ Efflux ca_influx Intracellular Ca2+ Increase cam Calmodulin (CaM) ca_influx->cam binds cam->kca21 activates cm_tpmf This compound cm_tpmf->kca21 positive modulation excitability Decreased Cellular Excitability hyperpolarization->excitability

Simplified signaling pathway of K(Ca)2.1 activation.

References

CM-Tpmf: A Selective Pharmacological Tool for K(Ca)2.1 Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools aimed at modulating neuronal excitability, CM-Tpmf emerges as a potent and selective activator of the small-conductance calcium-activated potassium channel K(Ca)2.1 (also known as SK1). This guide provides a comparative analysis of this compound against other pharmacological agents targeting the K(Ca)2 channel family, supported by experimental data and detailed protocols for researchers in neuroscience and drug development.

Unveiling the Selectivity of this compound

This compound distinguishes itself through its preferential activation of the K(Ca)2.1 subtype over other members of the K(Ca)2 channel family (K(Ca)2.2 and K(Ca)2.3). Experimental evidence from electrophysiological studies demonstrates that (-)-CM-TPMF exhibits a significant selectivity for human K(Ca)2.1 channels. This selectivity is crucial for dissecting the specific physiological roles of the K(Ca)2.1 channel in regulating neuronal firing patterns and afterhyperpolarization.

Comparative Analysis of K(Ca)2 Channel Activators

The efficacy and selectivity of this compound can be best understood in comparison to other commonly used K(Ca)2 channel activators. The following table summarizes the half-maximal effective concentrations (EC50) of various compounds on the different K(Ca)2 channel subtypes, highlighting the superior selectivity of this compound for K(Ca)2.1.

CompoundK(Ca)2.1 EC50 (nM)K(Ca)2.2 EC50 (nM)K(Ca)2.3 EC50 (nM)Selectivity Profile
(-)-CM-Tpmf 24290>10,000K(Ca)2.1 selective
GW542573X 8,200>100,000>100,000K(Ca)2.1 selective[1]
NS309 ~600~600~600Pan-K(Ca)2/K(Ca)3.1 activator[2]
CyPPA Inactive14,00014,000K(Ca)2.2/2.3 selective[3]
1-EBIO ~300,000~300,000~300,000Non-selective K(Ca)2/3.1 activator[4]

Experimental Protocols

The characterization of this compound and its alternatives relies heavily on electrophysiological techniques, particularly patch-clamp recordings from cells expressing specific K(Ca)2 channel subtypes.

Whole-Cell Patch-Clamp Electrophysiology for Assessing Activator Potency and Selectivity

This protocol is designed to measure the effect of pharmacological compounds on K(Ca)2 channel currents in a controlled in vitro system.

1. Cell Preparation:

  • HEK293 cells are stably transfected with the gene encoding the human K(Ca)2.1, K(Ca)2.2, or K(Ca)2.3 channel subunit.
  • Cells are cultured on glass coverslips for 24-48 hours before recording.

2. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
  • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ) filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, and a defined free Ca2+ concentration (e.g., 300 nM), adjusted to pH 7.2.
  • Cells are voltage-clamped at a holding potential of -80 mV.
  • Currents are elicited by voltage ramps or steps to depolarizing potentials (e.g., from -100 mV to +40 mV).

3. Compound Application and Data Analysis:

  • A baseline recording of K(Ca)2 channel currents is established.
  • Increasing concentrations of the test compound (e.g., this compound) are applied to the bath via a perfusion system.
  • The potentiation of the K(Ca)2 current is measured at each concentration.
  • Concentration-response curves are generated, and the EC50 value is calculated by fitting the data to a Hill equation.
  • Selectivity is determined by comparing the EC50 values obtained from cells expressing different K(Ca)2 channel subtypes.

Signaling Pathways and Functional Consequences

Activation of K(Ca)2.1 channels by this compound has significant downstream effects on neuronal function. The primary mechanism involves the efflux of potassium ions, leading to membrane hyperpolarization.

KCa2_1_Signaling_Pathway Ca_influx Ca2+ Influx (e.g., via NMDA-R, VGCCs) Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin binds KCa2_1_inactive K(Ca)2.1 (Inactive) Calmodulin->KCa2_1_inactive binds KCa2_1_active K(Ca)2.1 (Active) KCa2_1_inactive->KCa2_1_active Ca2+/CaM binding K_efflux K+ Efflux KCa2_1_active->K_efflux CM_Tpmf This compound CM_Tpmf->KCa2_1_active potentiates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization AHP Increased Afterhyperpolarization (AHP) Hyperpolarization->AHP Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Spike_Freq_Adapt Spike Frequency Adaptation Reduced_Excitability->Spike_Freq_Adapt

Caption: K(Ca)2.1 channel activation pathway.

The activation of K(Ca)2.1 channels by intracellular calcium, a process potentiated by this compound, leads to potassium efflux and subsequent membrane hyperpolarization. This contributes to the afterhyperpolarization (AHP) phase following an action potential, which in turn reduces neuronal excitability and promotes spike frequency adaptation.

Experimental Workflow for Investigating the Effect of this compound on Neuronal Excitability

Experimental_Workflow Neuron_Prep Prepare Neuronal Culture or Brain Slice Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Neuron_Prep->Patch_Clamp Baseline_Rec Record Baseline Firing (Current Clamp) Patch_Clamp->Baseline_Rec CM_Tpmf_App Bath Apply this compound Baseline_Rec->CM_Tpmf_App Data_Analysis Analyze Firing Rate, AHP, and Spike Frequency Adaptation Baseline_Rec->Data_Analysis Post_Drug_Rec Record Firing in Presence of this compound CM_Tpmf_App->Post_Drug_Rec Washout Washout this compound Post_Drug_Rec->Washout Post_Drug_Rec->Data_Analysis Washout_Rec Record Firing After Washout Washout->Washout_Rec Washout_Rec->Data_Analysis

Caption: Workflow for assessing this compound's effect on neuronal firing.

Conclusion

This compound stands out as a valuable pharmacological tool for the selective activation of K(Ca)2.1 channels. Its high potency and subtype selectivity, as demonstrated by comparative experimental data, make it an ideal candidate for studies aiming to elucidate the specific roles of K(Ca)2.1 in neuronal physiology and pathophysiology. The provided experimental protocols and pathway diagrams offer a framework for researchers to effectively utilize and compare this compound with other pharmacological agents in their investigations.

References

Evaluating the Specificity of CM-Tpmf: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding the precise mechanism of action and specificity of a compound is paramount. This guide provides a comprehensive evaluation of CM-Tpmf, a selective activator of the small-conductance calcium-activated potassium channel K(Ca)2.1. The specificity of this compound is critically examined through the lens of knockout mouse models, offering a direct comparison with other K(Ca)2 channel modulators and providing detailed experimental frameworks for validation.

Understanding this compound and the Importance of Specificity

This compound has emerged as a valuable research tool due to its selective activation of K(Ca)2.1 channels, which are encoded by the KCNN1 gene. These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential. Dysregulation of K(Ca)2.1 channels has been implicated in various neurological and psychiatric disorders, making them a promising target for drug development.

However, the therapeutic potential of any K(Ca)2.1 activator hinges on its specificity. Off-target effects on other members of the K(Ca)2 channel family (K(Ca)2.2 and K(Ca)2.3) or other ion channels can lead to undesirable side effects. Knockout animal models, in which the gene encoding the target protein is deleted, provide the gold standard for assessing in vivo specificity. By administering this compound to a K(Ca)2.1 knockout mouse, researchers can definitively determine if the compound's effects are mediated through its intended target.

Comparative Analysis of K(Ca)2 Channel Modulators

To contextualize the specificity of this compound, it is essential to compare it with other commonly used K(Ca)2 channel modulators. The following table summarizes their key characteristics.

CompoundTarget(s)Primary EffectKnown Off-Target Effects
This compound K(Ca)2.1 Selective Activation Minimal activity at K(Ca)2.2 and K(Ca)2.3
NS309 K(Ca)2.1, K(Ca)2.2, K(Ca)2.3Pan-activationCan affect other ion channels at higher concentrations
Apamin K(Ca)2.2 > K(Ca)2.1, K(Ca)2.3BlockadeHighly selective for K(Ca)2 channels
CyPPA K(Ca)2.2, K(Ca)2.3Selective ActivationInactive at K(Ca)2.1

Evaluating this compound Specificity in K(Ca)2.1 Knockout Mice: A Hypothetical Study

While direct experimental data of this compound administration in K(Ca)2.1 knockout (Kcnn1-/-) mice is not yet published, we can construct a hypothetical study based on the known pharmacology of this compound and the established phenotype of these mice. The primary outcome measured would be the change in neuronal afterhyperpolarization (AHP) in response to this compound treatment.

Expected Outcomes
Experimental GroupTreatmentExpected Change in Afterhyperpolarization (AHP)Interpretation
Wild-Type (WT) MiceVehicleNo significant changeBaseline control
Wild-Type (WT) MiceThis compoundSignificant increase in AHP duration and amplitudeThis compound enhances K(Ca)2.1 channel activity
Kcnn1-/- MiceVehicleNo significant changeBaseline for knockout model
Kcnn1-/- MiceThis compoundNo significant change in AHP Demonstrates specificity of this compound for K(Ca)2.1
Wild-Type (WT) MiceNS309 (Positive Control)Significant increase in AHP duration and amplitudePan-activator enhances activity of all K(Ca)2 channels
Kcnn1-/- MiceNS309 (Positive Control)Moderate increase in AHPEffect mediated by remaining K(Ca)2.2 and K(Ca)2.3 channels

This expected lack of effect in the Kcnn1-/- mice would provide strong evidence for the high specificity of this compound for the K(Ca)2.1 channel.

Experimental Protocols

Below are detailed methodologies for key experiments to validate the specificity of this compound.

Animal Models
  • K(Ca)2.1 Knockout Mice: Generation of mice with a targeted deletion of the Kcnn1 gene. Homozygous knockout (Kcnn1-/-) and wild-type (WT) littermates should be used for all experiments. Characterization of the knockout should confirm the absence of K(Ca)2.1 protein expression.

  • Animal Husbandry: Mice should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

In Vivo Electrophysiology
  • Objective: To measure the effect of this compound on neuronal afterhyperpolarization (AHP) in vivo.

  • Procedure:

    • Anesthetize the mouse (e.g., with isoflurane) and place it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., hippocampus).

    • Lower a recording electrode into the target area to record extracellular single-unit activity.

    • Establish a stable baseline recording of neuronal firing.

    • Administer this compound or vehicle intraperitoneally (i.p.) or via a local microinjection.

    • Record neuronal activity for a defined period post-injection.

    • Analyze the data to quantify changes in the AHP duration and amplitude.

Data Analysis
  • Spike sorting will be used to isolate individual neuron activity.

  • The AHP will be measured as the hyperpolarization following an action potential.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) will be used to compare the effects of this compound and vehicle in both WT and Kcnn1-/- mice.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a proposed experimental workflow.

KCa2_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx KCa2_1 K(Ca)2.1 Channel K_efflux K+ Efflux KCa2_1->K_efflux Calmodulin Calmodulin Ca_ion->Calmodulin Binds Calmodulin->KCa2_1 CM_Tpmf This compound CM_Tpmf->KCa2_1 Potentiates Action_Potential Action Potential Action_Potential->VGCC Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Figure 1. K(Ca)2.1 signaling pathway and the action of this compound.

Experimental_Workflow cluster_animals Animal Groups cluster_treatment Treatment WT Wild-Type (WT) Mice Vehicle_WT Vehicle WT->Vehicle_WT CMTpmf_WT This compound WT->CMTpmf_WT KO Kcnn1-/- Mice Vehicle_KO Vehicle KO->Vehicle_KO CMTpmf_KO This compound KO->CMTpmf_KO Electrophysiology In Vivo Electrophysiology Vehicle_WT->Electrophysiology CMTpmf_WT->Electrophysiology Vehicle_KO->Electrophysiology CMTpmf_KO->Electrophysiology Data_Analysis Data Analysis (AHP Measurement) Electrophysiology->Data_Analysis Conclusion Specificity Determination Data_Analysis->Conclusion

Figure 2. Experimental workflow for evaluating this compound specificity.

Conclusion

The use of knockout models provides an indispensable tool for the rigorous evaluation of drug specificity. Based on its known pharmacological profile, this compound is expected to exhibit a high degree of specificity for K(Ca)2.1 channels. The proposed experimental framework using Kcnn1-/- mice would serve to definitively validate this specificity, reinforcing the potential of this compound as a precise modulator of neuronal excitability and a valuable lead compound for the development of novel therapeutics. This guide underscores the importance of integrating genetic models into early-stage drug discovery to ensure the development of safe and effective targeted therapies.

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